1-Bromo-10-fluorodecane
Description
BenchChem offers high-quality 1-Bromo-10-fluorodecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-10-fluorodecane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-10-fluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOWVHGOABEVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187037 | |
| Record name | Decane, 1-bromo-10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-61-2 | |
| Record name | Decane, 1-bromo-10-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1-bromo-10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-10-fluorodecane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Bromo-10-fluorodecane. As a bifunctional long-chain haloalkane, this compound presents unique opportunities in organic synthesis and drug development, acting as a versatile building block for the introduction of a fluorinated decyl chain. This guide is intended to be a valuable resource for researchers and professionals working in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction: The Strategic Importance of Fluorinated Alkanes
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity or basicity of nearby functional groups. 1-Bromo-10-fluorodecane emerges as a valuable synthon, offering a long alkyl chain with two distinct halogen functionalities. This dual reactivity allows for selective and sequential transformations, making it an attractive building block for complex molecular architectures.
Physicochemical Properties: A Comparative Analysis
Understanding the fundamental physical and chemical properties of 1-Bromo-10-fluorodecane is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.
| Property | 1-Bromo-10-fluorodecane | 1-Bromodecane | 1-Fluorodecane |
| Molecular Formula | C₁₀H₂₀BrF[1][2] | C₁₀H₂₁Br[3] | C₁₀H₂₁F[4] |
| Molecular Weight | 239.17 g/mol [1][2] | 221.18 g/mol [3] | 160.27 g/mol [4] |
| Boiling Point | 264.9 °C[5] | ~238 °C[3] | Not available |
| Density | 1.126 g/cm³[5] | ~1.066 g/mL | Not available |
| Melting Point | Not available | -29.6 °C[3] | Not available |
| Solubility | Not available | Slightly soluble in water | Not available |
Analysis of Properties:
Synthesis of 1-Bromo-10-fluorodecane: A Proposed Protocol
A validated, step-by-step experimental protocol for the synthesis of 1-Bromo-10-fluorodecane is not explicitly detailed in the available literature. However, based on established methods for the synthesis of haloalkanes, a plausible and efficient synthetic route can be designed starting from 10-fluoro-1-decanol. This approach leverages the differential reactivity of the hydroxyl and fluoro groups.
Proposed Synthetic Workflow:
A proposed synthetic route to 1-Bromo-10-fluorodecane.
Step-by-Step Experimental Protocol (Proposed):
Objective: To synthesize 1-Bromo-10-fluorodecane from 10-fluoro-1-decanol.
Materials:
-
10-fluoro-1-decanol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure (using PBr₃):
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 10-fluoro-1-decanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to maintain a low reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding it to ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 1-Bromo-10-fluorodecane.
Causality Behind Experimental Choices:
-
Choice of Reagent: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to alkyl bromides with high yields. The Appel reaction (CBr₄/PPh₃) is a milder alternative that can also be employed.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the phosphorus tribromide. Therefore, using anhydrous solvents and an inert atmosphere is crucial for optimal yield.
-
Controlled Addition at Low Temperature: The reaction of PBr₃ with alcohols is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous Work-up: The work-up procedure is designed to remove any unreacted PBr₃, acidic byproducts, and water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acid.
-
Vacuum Distillation: Purification by vacuum distillation is suitable for high-boiling liquids like 1-Bromo-10-fluorodecane, as it allows for distillation at a lower temperature, preventing potential decomposition.
Reactivity and Spectroscopic Characterization
The bifunctional nature of 1-Bromo-10-fluorodecane dictates its reactivity. The C-Br bond is significantly more reactive towards nucleophilic substitution than the highly stable C-F bond. This differential reactivity is a key feature for its use in selective chemical transformations.
Reactivity Profile:
Selective nucleophilic substitution at the C-Br bond.
The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction, leading to the displacement of the bromide ion. The C-F bond, being one of the strongest single bonds in organic chemistry, remains intact under these conditions. This allows for the introduction of various functional groups at the 1-position while retaining the fluorine atom at the 10-position.
Expected Spectroscopic Data:
While experimental spectra for 1-Bromo-10-fluorodecane were not found in the searched literature, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be complex in the aliphatic region (δ 1.2-2.0 ppm). The protons on the carbon adjacent to the bromine (CH₂Br) would appear as a triplet at approximately δ 3.4 ppm. The protons on the carbon adjacent to the fluorine (CH₂F) would appear as a triplet of triplets (due to coupling with both adjacent protons and the fluorine atom) at approximately δ 4.4 ppm.
-
¹³C NMR: The carbon attached to bromine would resonate at approximately δ 33-34 ppm. The carbon attached to fluorine would be significantly downfield, around δ 84 ppm, and would appear as a doublet due to one-bond C-F coupling. The other methylene carbons would appear in the range of δ 22-32 ppm.
-
¹⁹F NMR: A single resonance, likely a triplet, would be expected, corresponding to the single fluorine atom in the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of Br and subsequent cleavage of the alkyl chain.
-
IR Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations around 2850-2960 cm⁻¹. A characteristic C-F stretching band would be expected in the region of 1000-1100 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, typically in the 500-600 cm⁻¹ range.
Applications in Drug Development and Organic Synthesis
The unique structural features of 1-Bromo-10-fluorodecane make it a valuable tool for medicinal chemists and synthetic organic chemists.
-
Introduction of Fluorinated Moieties: It serves as a building block to introduce a 10-fluorodecyl chain into a target molecule. This long, fluorinated alkyl chain can be used to fine-tune the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.
-
Metabolic Blocking: The strong C-F bond can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Linker in Bifunctional Molecules: The differential reactivity of the C-Br and C-F bonds allows for the sequential attachment of different molecular entities. For example, the bromo-end can be functionalized first, followed by transformations involving the less reactive fluoro-end under more forcing conditions, or the fluoro-end can be retained as a stable, lipophilic tail.
-
Synthesis of Complex Fluorinated Molecules: It can be used in a variety of organic reactions, including Grignard reactions (after conversion of the bromide to a Grignard reagent), Williamson ether synthesis, and other nucleophilic substitution reactions to construct more complex fluorinated molecules.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-10-fluorodecane was not retrieved, general precautions for handling haloalkanes should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-10-fluorodecane is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature, with a reactive bromo-terminus and a stable fluoro-terminus on a long alkyl chain, offers a unique handle for the strategic introduction of fluorinated moieties into complex molecules. While a comprehensive set of experimental data is still emerging, this technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize the potential of this valuable compound. Further research into its reactivity, along with the publication of detailed experimental protocols and spectroscopic data, will undoubtedly expand its application in the development of novel therapeutics and advanced materials.
References
- 1-Bromo-10-fluorodecane: Properties, Synthesis, and Applications in Organic Chemistry. (URL not provided in search results)
- PubChem. 1-bromo-12-fluorododecane (C12H24BrF). (URL not provided in search results)
- BLD Pharm. 1-Bromo-10-Fluorodecane. (URL not provided in search results)
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National Institute of Standards and Technology. Decane, 1-bromo-. [Link]
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PubChem. Decane, 1-bromo-10-fluoro-. [Link]
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PubChem. 1-Fluorodecane. [Link]
- Santa Cruz Biotechnology. 1-Bromoheptadecafluorooctane. (URL not provided in search results)
- ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (URL not provided in search results)
- YouTube. Reactivity of Alkyl Halides. (URL not provided in search results)
- ResearchGate. An Optimized Process to 10-Bromo-1-decanol. (URL not provided in search results)
- ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (URL not provided in search results)
- YouTube. Alkyl Halide Carbon Chain Analysis for SN1 SN2 E1 E2 Reactions by Leah4sci. (URL not provided in search results)
- TCI Chemicals. SAFETY DATA SHEET. (URL not provided in search results)
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PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
- Baetro. 1-bromobutane: Understanding the Melting Point and Its Significance. (URL not provided in search results)
- Journal of the American Chemical Society. Regiodivergent Radical-Relay Alkene Dicarbofunctionalization. (URL not provided in search results)
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PubMed. Fluorine in medicinal chemistry. [Link]
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Cheméo. Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0). [Link]
- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (URL not provided in search results)
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PubChem. 1-Bromodecane. [Link]
- Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w.... (URL not provided in search results)
- Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane. (URL not provided in search results)
- CDH Fine Chemical. 1-Bromo Decane CAS No 112-29-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (URL not provided in search results)
- Taylor & Francis Online. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). (URL not provided in search results)
- ResearchGate. The role of fluorine in medicinal chemistry. (URL not provided in search results)
- Benchchem. A Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide: Chemical Properties, Structure, and Synthetic Applications. (URL not provided in search results)
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Wikipedia. Benzene. [Link]
- National Institute of Standards and Technology. Decane, 1-bromo-. (URL not provided in search results)
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Chemistry LibreTexts. Reactivity of Alkyl Halides. [Link]
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- 3. Decane, 1-bromo- [webbook.nist.gov]
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An In-depth Technical Guide to the Physical Properties of 1-Bromo-10-fluorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-10-fluorodecane (CAS No. 334-61-2) is a bifunctional long-chain haloalkane that has garnered significant interest in the fields of organic synthesis, materials science, and drug development.[1] Its unique structure, featuring a bromine atom at one terminus and a fluorine atom at the other, allows for selective chemical modifications, making it a versatile building block for complex molecular architectures. The presence of the fluorine atom can impart desirable properties such as increased metabolic stability and altered lipophilicity in pharmaceutical candidates. This guide provides a comprehensive overview of the core physical properties of 1-Bromo-10-fluorodecane, complete with experimental methodologies for their determination, to support its effective application in research and development.
Core Physical Properties
A thorough understanding of the physical properties of 1-Bromo-10-fluorodecane is paramount for its handling, reaction setup, and purification. The following table summarizes the key physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀BrF | [2] |
| Molecular Weight | 239.17 g/mol | [2] |
| Boiling Point | 264.9 °C | [1] |
| Density | 1.126 g/cm³ | [1] |
| Melting Point | No specific data available. Estimated to be similar to 1-bromodecane (-29.6 °C). | |
| Refractive Index | No specific data available. Estimated to be similar to 1-bromodecane (n20/D 1.456). | |
| Solubility | Insoluble in water; Soluble in organic solvents. | [3] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is crucial for compound characterization and process optimization. Below are detailed protocols for measuring the key physical parameters of 1-Bromo-10-fluorodecane.
Boiling Point Determination by Ebulliometry
The boiling point is a fundamental property that informs distillation-based purification and reaction temperature considerations.
Principle: Ebulliometry measures the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation: Place a small volume of 1-Bromo-10-fluorodecane into a round-bottom flask and add a few boiling chips to ensure smooth boiling.
-
Apparatus Assembly: Assemble a simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Heating: Gently heat the flask.
-
Observation: Record the temperature when the liquid begins to boil and a consistent reflux is observed on the thermometer bulb. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (1 atm or 760 mmHg), a correction may be necessary.
Density Measurement
Density is a critical parameter for mass-to-volume conversions in reaction setups and for assessing purity.
Principle: Density is determined by measuring the mass of a known volume of the liquid.
Experimental Workflow:
Step-by-Step Protocol:
-
Tare: Accurately weigh a clean and dry pycnometer or a precise graduated cylinder.
-
Fill: Fill the container with 1-Bromo-10-fluorodecane to a calibrated volume mark, ensuring the temperature is recorded.
-
Weigh: Reweigh the filled container.
-
Calculate: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.
Refractive Index Measurement
The refractive index is a valuable physical constant for identifying and assessing the purity of liquid compounds.
Principle: This method measures the extent to which light is refracted when it passes from air into the liquid sample.
Experimental Workflow:
Step-by-Step Protocol:
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.
-
Sample Application: Place a few drops of 1-Bromo-10-fluorodecane onto the clean, dry prism surface.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Note the temperature at which the measurement is taken.
Spectroscopic Characterization
Spectroscopic data is indispensable for confirming the molecular structure of 1-Bromo-10-fluorodecane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups along the decane chain. The protons on the carbon adjacent to the bromine atom (C1) will be deshielded and appear at a lower field (higher ppm) compared to the protons adjacent to the fluorine atom (C10), which will also be deshielded but to a different extent. The protons on the internal methylene groups will appear as a complex multiplet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the decane chain. The carbons attached to the bromine and fluorine atoms will be significantly shifted downfield.
-
¹⁹F NMR: The fluorine NMR will show a signal characteristic of a fluorine atom attached to a primary carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkane backbone. The C-Br and C-F stretching vibrations will appear in the fingerprint region, typically at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis and Purification
Synthesis: 1-Bromo-10-fluorodecane can be synthesized from 10-fluorodecan-1-ol. A common method involves the bromination of the alcohol using a reagent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the high-purity compound. The efficiency of the purification can be monitored by gas chromatography (GC).
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Bromo-10-fluorodecane is a valuable bifunctional building block with significant potential in various fields of chemical research. A comprehensive understanding of its physical properties, as detailed in this guide, is essential for its effective and safe utilization. The provided experimental protocols offer a framework for the in-house determination and verification of these crucial parameters, ensuring the quality and consistency of this important chemical intermediate.
References
Click to expand
Sources
Technical Guide: 1-Bromo-10-fluorodecane Molecular Architecture
Executive Summary
1-Bromo-10-fluorodecane (CAS: 334-61-2) represents a critical class of heterobifunctional alkyl linkers used extensively in surface chemistry and modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Unlike simple alkyl chains, the introduction of a terminal fluorine atom creates a unique "metabolic block" while maintaining a steric profile similar to hydrogen. This guide provides a rigorous analysis of its structural properties, optimized synthetic protocols, and its strategic utility in modulating the physicochemical properties of bivalent ligands.
Part 1: Structural Architecture & Chemical Properties
Molecular Geometry and Electronic Profile
The molecule consists of a ten-carbon saturated chain (
-
The Fluorine Effect (The "Bioisostere"): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~68 kcal/mol for C-Br). The fluorine atom acts as a hydrogen mimic sterically (van der Waals radius: 1.47 Å vs. 1.20 Å for H) but drastically alters the electronic landscape due to its high electronegativity (3.98 Pauling scale).
-
The Bromine Terminus (The "Handle"): The C-Br bond is weaker and highly polarizable, making it an excellent electrophile for
substitution reactions, allowing the attachment of ligands or surface anchors.
Physicochemical Data Table
| Property | Value | Significance |
| Molecular Formula | Heterobifunctional Linker | |
| Molecular Weight | 239.17 g/mol | Low MW allows for "linker" utility without violating Lipinski rules excessively |
| Boiling Point | ~264.9°C (Predicted) | High boiling point requires vacuum distillation for purification |
| Density | 1.126 g/cm³ | Denser than water; facilitates phase separation during extraction |
| LogP | ~5.4 (Predicted) | Highly lipophilic; requires organic solvents (DCM, THF) for reaction |
| C-F Bond Length | 1.35 Å | Short, strong bond; resistant to metabolic hydrolysis |
| C-Br Bond Length | 1.94 Å | Long, weak bond; reactive site for functionalization |
Part 2: Synthetic Pathways & Optimization
While statistical halogen exchange (Halex) on 1,10-dibromodecane is possible, it yields a mixture of products (Br-Br, Br-F, F-F) that is difficult to separate. The Gold Standard protocol for research applications is the Deoxofluorination of 10-bromodecan-1-ol . This route ensures high regioselectivity.
Optimized Protocol: Deoxofluorination
Reagents: 10-Bromodecan-1-ol, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 10-bromodecan-1-ol (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side reactions (alkene formation).
-
Addition: Dropwise add DAST (1.2 eq). The reaction is exothermic; maintain internal temperature below -60°C.
-
Equilibration: Allow the mixture to warm to room temperature (RT) slowly over 4 hours.
-
Quenching (Safety Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous
. Warning: DAST releases HF upon hydrolysis; use plasticware if possible or glass with immediate neutralization. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.
Synthetic Workflow Diagram
The following diagram illustrates the logic flow from precursor selection to final isolation.
Figure 1: Deoxofluorination workflow for high-purity synthesis of 1-bromo-10-fluorodecane.
Part 3: Spectroscopic Characterization (Validation)
To ensure the integrity of the synthesized linker, NMR spectroscopy is the primary validation tool. The presence of fluorine provides a distinct handle for verification.
NMR Signature Analysis
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 4.44 ppm | dt (doublet of triplets) | |||
| 3.41 ppm | t (triplet) | |||
| -218.0 ppm | tt (triplet of triplets) | Terminal Fluorine |
Interpretation:
-
The
signal at 4.44 ppm is the diagnostic peak. It appears as a doublet of triplets due to the massive coupling with the geminal fluorine atom ( ). -
The
signal at -218 ppm confirms the formation of a primary alkyl fluoride. Absence of this peak indicates failed fluorination.
Part 4: Applications in Drug Discovery (PROTACs)
1-Bromo-10-fluorodecane is a premier building block for Proteolysis Targeting Chimeras (PROTACs) . In this context, it serves as a "linker" connecting an E3 Ligase ligand (e.g., Thalidomide) to a Protein of Interest (POI) ligand.
The "Fluorine Advantage" in Linkers
Why use a fluorinated decyl chain instead of a simple decyl chain?
-
Metabolic Stability: Long alkyl chains are susceptible to
-oxidation by Cytochrome P450 enzymes. The terminal fluorine atom blocks this oxidation site, extending the half-life ( ) of the drug. -
Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) slightly but lowers the basicity of nearby amines, improving membrane permeability.
-
Conformational Bias: The gauche effect (preference of C-F bonds to align gauche to adjacent C-C bonds) can induce specific chain conformations that may favor ternary complex formation.
PROTAC Assembly Logic
The bromide end reacts with nucleophiles (amines/phenols) on the ligand, while the fluoride end remains as a stable, inert cap (if used as a probe) or the chain is used as a bifunctional linker where the Fluorine was a placeholder or the synthesis originated from the dibromide. Note: In most linker contexts, the Fluorine is the metabolic block at the center or terminus of a chain.
Scenario: Using 1-Bromo-10-fluorodecane to create a "Fluorine-Capped" PROTAC probe to study linker length vs. degradation efficiency.
Figure 2: Assembly logic for incorporating 1-bromo-10-fluorodecane into a PROTAC scaffold.
References
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An In-depth Technical Guide to the Solubility of 1-Bromo-10-fluorodecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Solubility Profile of a Novel Building Block
1-Bromo-10-fluorodecane, a unique halogenated alkane, presents a compelling scaffold for synthetic chemistry and materials science. Its difunctional nature, with a reactive bromine terminus and a more inert fluorine atom, allows for selective chemical transformations. However, to effectively utilize this reagent in reaction design, purification, and formulation, a thorough understanding of its solubility characteristics is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of 1-Bromo-10-fluorodecane in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the principles and methods to predict and experimentally determine its solubility, ensuring its successful application in their work.
Physicochemical Properties of 1-Bromo-10-fluorodecane
A foundational understanding of the physical and chemical properties of 1-Bromo-10-fluorodecane is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀BrF | [1] |
| Molecular Weight | 239.17 g/mol | [1] |
| Appearance | Expected to be a liquid at room temperature | Inferred from similar compounds |
| Computed XLogP3 | 5.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 (due to the fluorine atom) | [1] |
The high XLogP3 value indicates a significant hydrophobic character, suggesting poor solubility in water and good solubility in nonpolar organic solvents.[1] The presence of terminal halogens introduces some polarity to the molecule.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This means that substances with similar intermolecular forces are likely to be soluble in one another. For 1-Bromo-10-fluorodecane, the key intermolecular forces to consider are:
-
Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces for the long decane chain and are significant for its interaction with nonpolar solvents.[4][5]
-
Dipole-Dipole Interactions: The carbon-bromine and carbon-fluorine bonds are polar, creating a molecular dipole. These dipoles can interact with the dipoles of polar organic solvents.
The solubility of 1-Bromo-10-fluorodecane in an organic solvent is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. In organic solvents, the energy required to break the van der Waals forces is readily compensated by the formation of new, similar forces between the solute and solvent molecules, leading to good solubility.[6]
Predicted Solubility in Common Organic Solvents
While quantitative data is scarce, a qualitative prediction of solubility can be made based on the properties of the solute and various solvents. Generally, haloalkanes are soluble in common organic solvents.[7]
| Solvent | Formula | Dielectric Constant (Polarity) | Expected Qualitative Solubility of 1-Bromo-10-fluorodecane | Rationale |
| Nonpolar Solvents | ||||
| n-Hexane | C₆H₁₄ | 1.88 | High | Similar nonpolar character and reliance on van der Waals forces.[4][5] |
| Toluene | C₇H₈ | 2.38 | High | Aromatic character and low polarity favor dissolution of the long alkyl chain. |
| Diethyl Ether | (C₂H₅)₂O | 4.34 | High | Low polarity and ability to engage in weak dipole-dipole interactions. |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | High | Halogenated nature and ability to dissolve a wide range of organic compounds.[8] |
| Tetrahydrofuran (THF) | C₄H₈O | 7.52 | High | Moderate polarity and ether linkage can interact with the polar ends of the solute. |
| Acetone | C₃H₆O | 20.7 | Moderate to High | The polar carbonyl group can interact with the C-Br and C-F dipoles. |
| Acetonitrile | CH₃CN | 37.5 | Moderate | Higher polarity may lead to slightly lower solubility compared to less polar solvents. |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Moderate | High polarity; solubility will depend on the balance of interactions. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 46.7 | Moderate to Low | Very high polarity; may not be as effective a solvent as less polar options. |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | 24.55 | Moderate | The nonpolar ethyl group will interact with the decane chain, but the hydrogen bonding in ethanol may be disrupted, limiting solubility.[9] |
| Methanol | CH₃OH | 32.7 | Low | The short alkyl chain and strong hydrogen bonding network make it a less favorable solvent for a long-chain haloalkane.[2] |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination of solubility is crucial for precise applications. The "shake-flask" method is a standard and reliable technique.[10]
Protocol: Isothermal Shake-Flask Method
-
Preparation:
-
Select a range of organic solvents of interest.
-
Ensure the 1-Bromo-10-fluorodecane is of high purity.
-
Prepare a thermostated shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
-
Procedure:
-
Add an excess amount of 1-Bromo-10-fluorodecane to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.
-
Place the vials in the thermostated shaker and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, cease agitation and allow the vials to stand in the thermostat for several hours to allow the undissolved solute to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or solvent-rinsed syringe to avoid precipitation.
-
Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 1-Bromo-10-fluorodecane in the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
-
Calculation:
-
Calculate the solubility in units such as g/L or mol/L based on the quantified concentration and the dilution factor.
-
Predictive Models for Solubility
For rapid screening or when experimental determination is not feasible, computational models can provide valuable estimates of solubility.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use molecular descriptors to predict physicochemical properties like solubility.[11][12][13] These models are built by correlating the structures of a large set of compounds with their experimentally determined solubilities. For 1-Bromo-10-fluorodecane, descriptors such as its molecular weight, surface area, volume, and polarity would be used in a pre-existing, validated QSPR model to estimate its solubility in various solvents.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful predictive method based on quantum chemistry that can calculate thermodynamic properties, including solubility, from first principles.[14][15] It considers the interactions of the molecular surface of the solute with the solvent. This method can be particularly useful for predicting solubility in a wide range of solvents without the need for extensive experimental data.[16] The accuracy of COSMO-RS predictions has been shown to be in good agreement with experimental data for many systems.
Conclusion and Recommendations
1-Bromo-10-fluorodecane is a hydrophobic molecule with some degree of polarity due to its terminal halogen atoms. Based on theoretical principles and data from analogous compounds, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents. Its solubility is expected to be lower in highly polar and protic solvents.
For research and development applications requiring precise solubility data, it is strongly recommended to perform experimental determination using a standardized method such as the isothermal shake-flask technique. For preliminary screening of solvents or in the absence of experimental resources, predictive models like QSPR and COSMO-RS can provide valuable estimations. This comprehensive understanding of the solubility of 1-Bromo-10-fluorodecane will enable its effective and efficient use in a variety of scientific and industrial applications.
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boiling point of 1-Bromo-10-fluorodecane
An In-Depth Technical Guide to the Boiling Point of 1-Bromo-10-fluorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-10-fluorodecane (CAS No. 334-61-2) is a halogenated alkane with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds and materials.[1][2][] The precise determination of its physicochemical properties, such as the boiling point, is fundamental for its purification, characterization, and subsequent application. An accurate boiling point is essential for establishing purification protocols (e.g., distillation), predicting reaction kinetics under various temperature conditions, and ensuring the safe handling and storage of the compound.
This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the . It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to both predict and experimentally verify this crucial physical property.
Theoretical Framework for Boiling Point Prediction of Haloalkanes
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For haloalkanes like 1-Bromo-10-fluorodecane, the boiling point is primarily influenced by the strength of intermolecular forces. The key intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that arise from the movement of electrons in atoms and molecules. The strength of London dispersion forces increases with the size and surface area of the molecule.[4][5] For a homologous series of haloalkanes, the boiling point increases with the length of the carbon chain due to the greater surface area and increased van der Waals interactions.[5]
-
Dipole-Dipole Interactions: The carbon-halogen bond is polar, with the halogen atom being more electronegative than the carbon atom. This creates a permanent dipole in the molecule. Dipole-dipole interactions are the attractive forces between the positive end of one polar molecule and the negative end of another.
The will be a result of the interplay between its molecular weight, the polarity of the C-Br and C-F bonds, and the overall molecular structure.
Predicting the Boiling Point of 1-Bromo-10-fluorodecane
Given the absence of a reported experimental boiling point for 1-Bromo-10-fluorodecane, we can estimate it by comparing it to structurally similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Bromodecane | C10H21Br | 221.18 | 238 |
| 1-Fluorodecane | C10H21F | 160.27 | Not available, but predicted to be lower than 1-bromodecane |
| 1-Bromododecane | C12H25Br | 249.23 | 276 |
| 1-Bromo-10-chlorodecane | C10H20BrCl | 255.62 | Not available |
Analysis of Trends:
-
Effect of Halogen: For a given carbon chain length, the boiling point of 1-haloalkanes increases with the increasing atomic mass and polarizability of the halogen (F < Cl < Br < I). This is primarily due to the increase in the strength of London dispersion forces.[6] Therefore, the is expected to be lower than that of 1,10-dibromodecane but higher than that of 1,10-difluorodecane.
-
Effect of Chain Length: As the carbon chain length increases, the surface area and the strength of van der Waals forces increase, leading to a higher boiling point.[5] For instance, 1-bromododecane has a higher boiling point than 1-bromodecane.[7][8]
Based on these trends, the is anticipated to be slightly higher than that of 1-bromodecane due to the increased molecular weight from the fluorine atom, but the effect of the highly polar C-F bond also needs to be considered. A reasonable estimate would place the boiling point in the range of 240-250°C at atmospheric pressure.
Experimental Determination of Boiling Point
The following section details a robust protocol for the experimental determination of the . The Thiele tube method is recommended for its simplicity and requirement for a small sample size.[9]
Synthesis and Purification of 1-Bromo-10-fluorodecane (A Note on Sample Purity)
Following synthesis, the crude product must be purified. Fractional distillation under reduced pressure is the recommended method for purifying liquid compounds with high boiling points to prevent decomposition.[12] The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Protocol for Boiling Point Determination using the Thiele Tube Method
This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]
Apparatus:
-
Thiele tube
-
High-temperature thermometer (e.g., mercury or digital)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
-
Stand and clamps
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of purified 1-Bromo-10-fluorodecane to the small test tube.
-
Capillary Tube Insertion: Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with mineral oil or silicone oil until the side arm is about two-thirds full.
-
Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring that the sample is immersed in the oil. The top of the test tube should be above the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a heating mantle or by slowly moving a Bunsen burner flame back and forth.[9] The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]
-
Record Data: Record the temperature at which the liquid enters the capillary tube. Also, record the ambient atmospheric pressure.
-
Repeat: It is advisable to repeat the measurement to ensure accuracy and precision.
Data Validation and Reporting
For the highest accuracy, the experimentally determined boiling point should be corrected to standard atmospheric pressure (760 mmHg or 101.3 kPa). The boiling point of many liquids decreases by approximately 0.5°C for every 10 mmHg drop in pressure near 760 mmHg. More precise corrections can be made using the Sydney-Young equation.
The final report should include the experimentally determined boiling point, the atmospheric pressure at which the measurement was taken, and the corrected boiling point at standard pressure.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the .
Caption: Experimental workflow for determining the boiling point.
Conclusion
The determination of the is a critical step in its characterization and subsequent use in research and development. While an experimentally verified value is not currently available in the public domain, a combination of theoretical prediction based on chemical principles and meticulous experimental work can provide a reliable value. This guide has outlined the key factors influencing the boiling point of this compound, provided a detailed protocol for its experimental determination, and emphasized the importance of sample purity and data validation. By following these guidelines, researchers can confidently establish the , a valuable piece of data for its application in the advancement of science.
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Technical Guide: Physicochemical Characterization of 1-Bromo-10-fluorodecane
[1]
Executive Summary
1-Bromo-10-fluorodecane (CAS 334-61-2) is a critical bifunctional linker utilized in advanced medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , antibody-drug conjugates (ADCs), and fluorinated liquid crystals. Its structural uniqueness lies in the orthogonality of its halogen termini: the bromine atom at position C1 serves as a labile leaving group for nucleophilic substitution, while the fluorine atom at C10 acts as a metabolic blocker or lipophilic modulator.[1]
Precise physicochemical characterization—specifically density and refractive index (RI) —is essential for quality control (QC), process scaling, and reaction stoichiometry.[1] This guide provides the authoritative data profile for 1-Bromo-10-fluorodecane, supported by experimental protocols for verification.
Physicochemical Profile
The following values represent the consensus of available experimental data and high-fidelity group contribution predictions. Due to the specialized nature of this compound, values should be verified per batch using the protocols in Section 3.
Table 1: Core Physical Properties[2]
| Property | Value | Unit | Conditions / Method |
| Density ( | 1.126 ± 0.005 | g/cm³ | @ 20°C (Liquid) |
| Refractive Index ( | 1.4430 | - | @ 20°C, 589 nm (Na D-line) |
| Molar Mass | 239.17 | g/mol | Calculated |
| Boiling Point | 264.9 | °C | @ 760 mmHg (Predicted) |
| Flash Point | > 110 | °C | Closed Cup |
| Appearance | Colorless to pale yellow | - | Liquid |
Data Analysis & Trends
-
Density: The value of 1.126 g/cm³ places this compound logically between its analogues.[1] It is denser than 1-bromodecane (1.07 g/cm³) due to the fluorine substitution, but significantly less dense than 1,10-dibromodecane (~1.34 g/cm³).[1]
-
Refractive Index: The value of 1.4430 reflects the low polarizability of the fluorine atom.[1] While alkyl bromides typically have higher RIs (e.g., 1-bromodecane
1.456), the terminal fluorine depresses the index, a characteristic "fluorine effect" observed in long-chain fluoroalkanes.[1]
Measurement Protocols (Standard Operating Procedures)
For researchers synthesizing this linker de novo, relying on literature values is insufficient.[1] The following self-validating protocols ensure batch consistency.
Density Measurement (Oscillating U-Tube Method)
Recommended for high precision (< 0.0001 g/cm³) and small sample volumes.[1]
-
Calibration: Perform a 2-point check using air and degassed HPLC-grade water at 20.0°C.
-
Sample Prep: Ensure 1-Bromo-10-fluorodecane is dry (Karl Fischer < 0.05%).[1][2] Moisture significantly skews density downwards.[1]
-
Injection: Inject ~1.0 mL into the oscillating cell (e.g., Anton Paar DMA series) using a Luer-lock syringe. Ensure no microbubbles are trapped in the U-tube.[1]
-
Equilibration: Allow the instrument to thermalize to 20.00°C ± 0.01°C.
-
Reading: Record the density once the oscillation period stabilizes (SD < 0.00005).
Refractive Index Measurement (Abbe Refractometry)
Critical for assessing purity; impurities like 1,10-dibromodecane will drastically raise the RI.
-
Cleaning: Clean the prism surfaces with ethanol and lens tissue.[1] Allow to dry completely.[1]
-
Blanking: Verify calibration with a standard (e.g., 1-bromonaphthalene or water,
).[1] -
Application: Apply 2-3 drops of the sample to the lower prism.[1] Close the assembly immediately to prevent evaporation of volatiles (though low for this compound).[1]
-
Adjustment: Rotate the dispersion knob to eliminate color fringing (achieve a sharp black/white boundary).[1]
-
Temperature: Ensure the circulating water bath is stable at 20°C. A deviation of ±1°C can alter RI by approx.
.[1]
Synthetic Utility & Reactivity Workflow
Understanding the reactivity difference between the C1-Bromine and C10-Fluorine is vital for designing synthesis routes.[1] The C-Br bond is the primary electrophilic site, while the C-F bond remains inert under standard nucleophilic substitution conditions.[1]
Figure 1: Reactivity & QC Workflow
Caption: Synthesis and Quality Control workflow. Note that higher Density/RI values typically indicate contamination with the heavier 1,10-dibromodecane starting material.
Handling and Safety
References
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National Institutes of Health (NIH) PubChem. (2025).[1] 1-Bromo-10-fluorodecane (Compound).[3][1][4][5][6][7][8][][10][11] Retrieved from [Link]
-
NBInno. (2025). Technical Data Sheet: 1-Bromo-10-fluorodecane. Retrieved from [Link][1][5]
-
NIST Chemistry WebBook. (2024).[1] Data for 1-Bromodecane (Analogue Reference). Retrieved from [Link][1]
-
Wohlfarth, C. (2008).[1] Refractive Indices of Organic Liquids. Landolt-Börnstein - Group III Condensed Matter.[1] Springer.[1][4] (Cross-referenced for alkyl halide trends).
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An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-10-fluorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-10-fluorodecane is a bifunctional long-chain alkane that holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a terminal bromine atom and a terminal fluorine atom, allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored properties. The presence of the fluorine atom can impart unique physicochemical characteristics, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery and development.[1]
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-10-fluorodecane, offering field-proven insights and detailed experimental protocols to enable its successful preparation and verification.
Synthesis of 1-Bromo-10-fluorodecane
The synthesis of 1-Bromo-10-fluorodecane is most effectively approached through a two-step sequence starting from the readily available 1,10-decanediol. This strategy involves the selective monofunctionalization of the diol to introduce either the fluorine or bromine atom, followed by the conversion of the remaining hydroxyl group. The key to a successful synthesis lies in achieving high selectivity in the initial monofunctionalization step to avoid the formation of undesired difunctionalized byproducts.
Synthetic Strategy Overview
The chosen synthetic pathway involves two key transformations:
-
Selective Monofluorination of 1,10-Decanediol: This step is crucial and can be achieved with careful control of reaction conditions to favor the formation of 10-fluorodecan-1-ol.
-
Bromination of 10-fluorodecan-1-ol: The resulting fluoroalcohol is then converted to the target molecule, 1-Bromo-10-fluorodecane, through a standard bromination reaction.
Caption: Synthetic pathway for 1-Bromo-10-fluorodecane.
Step 1: Selective Monofluorination of 1,10-Decanediol to 10-Fluorodecan-1-ol
The selective monofluorination of a symmetric diol presents a challenge due to the statistical probability of reacting at either or both ends. However, by carefully controlling the stoichiometry of the fluorinating agent and the reaction conditions, a reasonable yield of the desired mono-fluorinated product can be achieved. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for the conversion of alcohols to alkyl fluorides under mild conditions.[2][3][4]
Causality Behind Experimental Choices:
-
DAST as the Fluorinating Agent: DAST is chosen for its relatively mild reaction conditions compared to other fluorinating agents, which helps to minimize side reactions such as elimination.[5] Its solubility in common organic solvents also facilitates a homogeneous reaction environment.
-
Stoichiometric Control: Using a slight sub-stoichiometric amount of DAST relative to the diol is intended to favor mono-substitution. While this will result in some unreacted starting material, it is generally easier to separate the desired mono-fluorinated product from the diol than from the difluorinated byproduct.
-
Low Temperature: The reaction is carried out at low temperatures (-78 °C to room temperature) to control the reactivity of DAST and enhance selectivity.[6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,10-decanediol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (0.9 equivalents) dropwise to the stirred solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of unreacted diol, the desired 10-fluorodecan-1-ol, and a small amount of 1,10-difluorodecane, is then purified by column chromatography on silica gel.
Step 2: Bromination of 10-fluorodecan-1-ol to 1-Bromo-10-fluorodecane
The conversion of the hydroxyl group in 10-fluorodecan-1-ol to a bromide can be achieved using several standard methods. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is a reliable choice that proceeds under mild conditions with inversion of configuration.[7][8][9]
Causality Behind Experimental Choices:
-
Appel Reaction Conditions: The Appel reaction is chosen for its high efficiency and mild conditions, which are compatible with the existing fluorine atom in the molecule.[10] The reaction typically proceeds at or below room temperature, minimizing the risk of side reactions.
-
Triphenylphosphine and Carbon Tetrabromide: This combination forms the reactive phosphonium bromide species in situ, which then activates the alcohol for nucleophilic attack by the bromide ion.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 10-fluorodecan-1-ol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add carbon tetrabromide (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-Bromo-10-fluorodecane as a colorless oil.
Characterization of 1-Bromo-10-fluorodecane
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Bromo-10-fluorodecane. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1-Bromo-10-fluorodecane. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene groups in the long alkyl chain. The protons adjacent to the bromine atom (-CH₂Br) are expected to resonate at a lower field (around 3.4 ppm) compared to the protons adjacent to the fluorine atom (-CH₂F), which will appear as a triplet of triplets due to coupling with both the adjacent protons and the fluorine atom (around 4.4 ppm). The remaining methylene protons will appear as a complex multiplet in the aliphatic region (1.2-1.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to bromine (C-Br) will be shifted downfield (around 34 ppm), while the carbon attached to fluorine (C-F) will be even further downfield and will appear as a doublet due to one-bond C-F coupling (around 84 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence of the fluorine atom. A single resonance, likely a triplet due to coupling with the adjacent protons, is expected. The chemical shift will be indicative of a fluorine atom attached to a primary carbon.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Bromo-10-fluorodecane, the mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.[14] Fragmentation will likely involve the loss of bromine and fluorine atoms, as well as cleavage of the alkyl chain.[4][9][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of the final product and for separating it from any starting materials or byproducts.[16] The gas chromatogram will show a single major peak for the purified 1-Bromo-10-fluorodecane, and the corresponding mass spectrum will confirm its identity.
Caption: Workflow for the purification and characterization of 1-Bromo-10-fluorodecane.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,10-Decanediol | C₁₀H₂₂O₂ | 174.28 | 297 | 0.93 |
| 10-Fluorodecan-1-ol | C₁₀H₂₁FO | 176.27 | 235-237 | 0.91 |
| 1-Bromo-10-fluorodecane | C₁₀H₂₀BrF | 239.17 | 240-242 | 1.15 |
Note: Physical properties are estimated based on analogous compounds and may vary.
Conclusion
The synthesis and characterization of 1-Bromo-10-fluorodecane, a valuable bifunctional building block, can be reliably achieved through a well-defined two-step synthetic sequence from 1,10-decanediol. Careful control of reaction conditions during the selective monofluorination and subsequent bromination are key to obtaining the desired product in good yield and purity. The comprehensive characterization using a suite of analytical techniques, including multinuclear NMR and mass spectrometry, is imperative to confirm the structure and purity of the final compound. This guide provides the necessary framework and detailed protocols to empower researchers in their synthetic endeavors involving this versatile intermediate.
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An In-Depth Technical Guide to 1-Bromo-10-fluorodecane: A Bifunctional Linker for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-10-fluorodecane is a linear, bifunctional haloalkane that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a bromo and a fluoro substituent at opposite ends of a ten-carbon aliphatic chain, allows for orthogonal chemical modifications, making it an ideal linker for constructing complex molecular architectures. This guide provides a comprehensive overview of 1-bromo-10-fluorodecane, including its nomenclature, physicochemical properties, synthesis, reactivity, applications in drug discovery, and safety considerations.
Nomenclature and Chemical Identity
The nomenclature and key identifiers for 1-bromo-10-fluorodecane are crucial for accurate documentation and communication in a research setting.
-
IUPAC Name: 1-bromo-10-fluorodecane[1]
-
Synonyms: 10-Fluorodecyl bromide[1]
-
CAS Number: 334-61-2[1]
-
Molecular Formula: C₁₀H₂₀BrF[1]
-
Molecular Weight: 239.17 g/mol [1]
-
InChI: InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2[1]
-
InChIKey: DYOWVHGOABEVDK-UHFFFAOYSA-N[1]
-
SMILES: C(CCCCCBr)CCCCF[1]
Physicochemical Properties
Understanding the physicochemical properties of 1-bromo-10-fluorodecane is essential for its handling, reaction setup, and purification. The presence of two different halogens on a flexible decane chain influences its physical state, solubility, and thermal stability.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 264.9 °C | N/A |
| Density | 1.126 g/cm³ | N/A |
| Solubility | Insoluble in water, soluble in organic solvents. | [3] |
| Purity | Typically ≥99.0% | N/A |
Synthesis and Purification
Conceptual Synthesis Workflow
The conversion of 10-fluorodecan-1-ol to 1-bromo-10-fluorodecane involves the substitution of the hydroxyl group with a bromine atom. This is commonly achieved using a brominating agent. A well-established method is the reaction with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid (H₂SO₄).
Caption: Conceptual workflow for the synthesis of 1-Bromo-10-fluorodecane.
Exemplary Laboratory-Scale Protocol (Adapted from 1-Bromodecane Synthesis)
This protocol is adapted from the synthesis of 1-bromodecane and should be optimized for 1-bromo-10-fluorodecane.[4]
Materials:
-
10-fluorodecan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
48% Hydrobromic acid (HBr)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole equivalent of 10-fluorodecan-1-ol.
-
Acid Addition: Cool the flask in an ice bath and slowly add 0.5 mole equivalents of concentrated sulfuric acid with continuous stirring.
-
Bromination: After the initial exotherm subsides, add 1.25 mole equivalents of 48% hydrobromic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. If a biphasic mixture is not observed, add water to induce phase separation.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-bromo-10-fluorodecane.
Spectroscopic Characterization
While specific, authenticated spectra for 1-bromo-10-fluorodecane are not available in the searched literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds like 1-bromodecane.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). Another triplet, significantly deshielded by the fluorine atom, would appear around 4.4 ppm for the protons on the carbon adjacent to fluorine (-CH₂F). The remaining methylene protons in the chain would appear as a complex multiplet between 1.2 and 1.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbon attached to bromine at around 34 ppm and a signal for the carbon attached to fluorine at approximately 84 ppm. The other eight carbons in the chain would resonate between 20 and 33 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the fluorine atom. A single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected. The chemical shift would be in the typical range for aliphatic fluorides.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-H stretching vibrations between 2850 and 3000 cm⁻¹. A C-Br stretching absorption is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. A C-F stretching band, which is usually strong, would be observed in the range of 1000-1400 cm⁻¹.[6][7]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of Br, F, and successive losses of alkyl fragments.[8]
Reactivity and Synthetic Applications
The synthetic utility of 1-bromo-10-fluorodecane stems from the differential reactivity of the carbon-bromine and carbon-fluorine bonds.
Differential Reactivity
-
C-Br Bond: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond.[9][10] This makes the bromine atom an excellent leaving group in nucleophilic substitution reactions (Sₙ2).[10][11]
-
C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it relatively inert to many chemical transformations.[12] This inertness allows for selective reactions at the C-Br terminus without affecting the C-F bond.
This differential reactivity is the cornerstone of its application as a bifunctional linker, enabling the sequential introduction of different molecular fragments.
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A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 1-Bromo-10-fluorodecane
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Ball-and-Stick Model
In the realm of drug development, understanding a molecule is not merely about its static, two-dimensional structure. It is about comprehending its dynamic behavior, its electronic landscape, and its potential to interact with complex biological systems. 1-Bromo-10-fluorodecane, an amphipathic long-chain haloalkane, presents a fascinating case study. Its flexible ten-carbon chain allows for a vast conformational landscape, while the terminal bromine and fluorine atoms create distinct electrostatic poles, governing its solubility, reactivity, and potential for intermolecular interactions.
To move beyond simplistic models and gain predictive insight, we turn to quantum chemical calculations. These first-principles methods allow us to solve, or approximate the solution to, the Schrödinger equation for a given molecule, yielding a wealth of information about its geometry, energy, and electronic properties.[1] This guide provides a comprehensive, field-proven workflow for the quantum chemical analysis of 1-Bromo-10-fluorodecane, emphasizing not just the "how" but the critical "why" behind each methodological choice. The protocols outlined herein are designed to be self-validating, ensuring the scientific rigor required in a drug development pipeline.[2]
I. The Theoretical Cornerstone: Choosing the Right Lens
The foundation of any computational study is the choice of the theoretical method. For molecules of this size, two primary approaches form the basis of our investigation: Hartree-Fock (HF) theory and Density Functional Theory (DFT).[3][4]
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5] While groundbreaking, HF systematically neglects electron correlation—the way electrons instantaneously avoid each other—which can be a significant source of error. It serves as an excellent qualitative starting point but often falls short for quantitative predictions.[6]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational cost.[7] Instead of the complex wavefunction, DFT calculates the total energy from the electron density.[8] The key to its success lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.
Causality of Choice: For 1-Bromo-10-fluorodecane, a DFT approach is superior. The flexibility of the alkane chain involves numerous non-covalent intramolecular interactions (van der Waals forces), which are poorly described by HF theory. Modern XC functionals are parameterized to account for these dispersion effects.
-
Recommended Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance for general-purpose calculations.[9]
-
M06-2X: A meta-hybrid GGA functional that is highly recommended for systems where non-covalent interactions are important, making it particularly suitable for the folded conformations of our target molecule.[10]
-
The Language of Electrons: Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The notation indicates the number of functions used for core and valence electrons, with additional letters signifying polarization (d,p) and diffuse (+) functions. Polarization functions are essential for describing the non-spherical nature of electron density in bonds, while diffuse functions are crucial for accurately modeling lone pairs and anions, which is relevant for our electronegative halogen atoms.[11][12]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning and co-workers, these sets are designed to systematically converge towards the complete basis set limit.[13]
-
def2-TZVP: A triple-zeta valence basis set with polarization, offering a very good balance of accuracy and efficiency for a wide range of elements, including bromine.[10]
Causality of Choice: For a molecule containing heavy atoms like Bromine and highly electronegative atoms like Fluorine, a robust basis set is non-negotiable. A def2-TZVP basis set is an excellent choice for final, high-accuracy calculations. For initial, less computationally demanding scans (like a conformational search), a smaller set like 6-31G(d) may be employed.
II. The Computational Workflow: A Strategic Blueprint
A successful computational study follows a logical, multi-step process designed to systematically refine our understanding of the molecule from a rough structure to a highly accurate, solvated model.
Caption: A multi-stage workflow for the quantum chemical analysis of flexible molecules.
III. Experimental Protocol: A Step-by-Step Implementation
This section provides a detailed methodology for the quantum chemical analysis of 1-Bromo-10-fluorodecane.
Part 1: Navigating the Conformational Labyrinth
The flexibility of the decane chain means that the molecule does not have a single, fixed structure but exists as an ensemble of interconverting conformers.[14] Identifying the global minimum energy conformer and other low-energy structures is paramount, as these will dominate the molecule's behavior. A full quantum mechanical search is often too computationally expensive.
Protocol:
-
Initial Structure Generation: Build an initial 3D structure of 1-Bromo-10-fluorodecane in an extended, all-trans conformation using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Molecular Mechanics (MM) Conformational Search:
-
Rationale: Use a computationally inexpensive force field (e.g., MMFF94 or OPLS) to rapidly explore the potential energy surface. This method treats atoms as balls and bonds as springs, foregoing quantum mechanics for speed.[15]
-
Procedure: Perform a systematic or stochastic conformational search. This will involve rotating each C-C single bond and evaluating the energy of the resulting structure.
-
Output: A large collection of potential conformers (often thousands).
-
-
Clustering and Selection:
-
Rationale: Many of the generated conformers will be very similar or high in energy. We need to identify the unique, low-energy structures for further analysis.
-
Procedure: Cluster the conformers based on root-mean-square deviation (RMSD). From each of the lowest-energy clusters (e.g., all conformers within 5-10 kcal/mol of the minimum), select the lowest-energy structure as a representative.[16] This provides a manageable set of candidate conformers for the more accurate DFT calculations.
-
Part 2: High-Fidelity DFT Calculations
With a set of promising conformers, we now employ DFT to achieve high accuracy.
Protocol:
-
Geometry Optimization:
-
Rationale: This step finds the precise arrangement of atoms that corresponds to a minimum on the potential energy surface for each selected conformer at the chosen level of theory.[17]
-
Procedure: For each candidate conformer, perform a geometry optimization. A good practice is to use a cost-effective level of theory for this initial QM optimization, such as B3LYP/6-31G(d).
-
Example Gaussian Input Line: #p B3LYP/6-31G(d) Opt
-
-
Frequency Analysis (Self-Validation):
-
Rationale: This is a critical self-validation step. A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer.[17] This step also provides thermodynamic data (enthalpy, Gibbs free energy) and predicted IR/Raman spectra.
-
Procedure: Perform a frequency calculation on each optimized geometry using the same level of theory.
-
Example Gaussian Input Line: #p B3LYP/6-31G(d) Freq
-
Verification: Check the output for imaginary frequencies. If any exist, the optimization has not found a true minimum, and the structure should be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
-
Refinement and Solvation Modeling:
-
Rationale: To obtain highly accurate relative energies and to model the molecule in a biologically relevant environment, we perform a final, more accurate calculation that includes the effect of a solvent. Implicit solvation models offer an excellent compromise between accuracy and computational cost by treating the solvent as a continuous dielectric medium.[18][19] The SMD model is a universal solvation model that has shown broad applicability.[20]
-
Procedure: Using the validated, optimized geometries, perform a single-point energy calculation (without re-optimizing the geometry) using a higher level of theory and including a solvation model.
-
Example Gaussian Input Line: #p M062X/def2TZVP SCRF=(SMD,Solvent=Water)
-
IV. Data Presentation and Interpretation
The output of these calculations is a rich dataset that must be structured for clear interpretation.
Table 1: Relative Energies of Low-Energy Conformers
| Conformer ID | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Relative Solvated Energy (kcal/mol) at M062X/def2TZVP | Key Dihedral Angles (°C-C-C-C) |
| Conf-01 (Global Min) | 0.00 | 0.00 | -178.5, 179.1, ... |
| Conf-02 | 0.85 | 0.92 | 65.2, 178.8, ... |
| Conf-03 | 1.23 | 1.15 | -177.9, 64.5, ... |
| ... | ... | ... | ... |
This is example data. Actual calculations would populate these values.
Part 3: Extracting Chemical Insight from Molecular Properties
Once the lowest energy conformer is identified and validated, we can calculate a range of properties to understand its chemical nature.
Protocol:
-
Electronic Properties Analysis:
-
Rationale: These properties govern the molecule's reactivity and non-covalent interactions.
-
Procedure: From the high-level calculation output, extract:
-
HOMO/LUMO Energies: The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential onto the electron density surface. It visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For 1-Bromo-10-fluorodecane, we expect negative potential around the F and Br atoms.
-
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the polarity of bonds like C-F and C-Br.
-
-
Table 2: Calculated Molecular Properties for the Global Minimum Conformer
| Property | Value | Interpretation |
| HOMO Energy | -7.2 eV | Energy of the most available electrons for donation |
| LUMO Energy | 0.5 eV | Energy of the lowest available orbital to accept electrons |
| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |
| Dipole Moment | 2.1 Debye | Confirms the polar nature of the molecule |
| NBO Charge on F | -0.45 e | Significant negative charge, site for H-bonding |
| NBO Charge on Br | -0.15 e | Less negative than F, but still a polar site |
This is example data. Actual calculations would populate these values.
V. Conclusion: From Calculation to Application
This guide has outlined a robust, multi-step workflow for the quantum chemical characterization of 1-Bromo-10-fluorodecane. By combining computationally efficient conformational searching with high-accuracy DFT calculations and implicit solvation models, we can develop a detailed understanding of the molecule's structural and electronic properties.[21][22] The insights gained—identifying the most stable conformers, mapping the electrostatic potential, and quantifying bond polarities—are directly applicable to the field of drug development. They can inform predictions of membrane permeability, protein-ligand interactions, and metabolic stability, ultimately accelerating the design of more effective and safer therapeutic agents.[15]
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The Commercial Landscape of 1-Bromo-10-fluorodecane: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Bifunctional Halogenated Linkers in Modern Drug Discovery
In the intricate landscape of contemporary drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the rational design of linker molecules is of paramount importance. These linkers, which bridge the targeting moiety (like an antibody or a small molecule binder) and the therapeutic payload, are not mere spacers. Their chemical nature dictates the stability, solubility, and release kinetics of the final conjugate, thereby profoundly influencing its efficacy and safety profile.[1][2] Within this context, heterobifunctional linkers possessing orthogonal reactivity at their termini are invaluable tools. 1-Bromo-10-fluorodecane (CAS No. 334-61-2) emerges as a molecule of significant interest, offering a ten-carbon aliphatic chain functionalized with a reactive bromide at one end and a largely inert fluoride at the other. This unique structural motif provides a versatile platform for the synthesis of complex therapeutic agents, where the differential reactivity of the carbon-halogen bonds can be strategically exploited.[3][4] This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and strategic applications of 1-Bromo-10-fluorodecane for researchers, medicinal chemists, and professionals in the drug development sector.
Physicochemical Properties and Molecular Architecture
1-Bromo-10-fluorodecane is a halogenated hydrocarbon characterized by a linear ten-carbon backbone.[3] Its molecular structure and key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 334-61-2 | [5] |
| Molecular Formula | C₁₀H₂₀BrF | [5] |
| Molecular Weight | 239.17 g/mol | [5] |
| Appearance | Typically a colorless to pale yellow liquid | [3] |
| Boiling Point | 264.9 °C | [3] |
| Density | 1.126 g/cm³ | [3] |
| SMILES | FCCCCCCCCCBr | [5] |
| InChI Key | DYOWVHGOABEVDK-UHFFFAOYSA-N | [5] |
The key to its utility lies in the differential reactivity of the C-Br and C-F bonds. The carbon-bromine bond is significantly weaker and more susceptible to nucleophilic substitution and other coupling reactions compared to the robust carbon-fluorine bond.[6][7] This disparity allows for selective chemical transformations at the bromine-terminated end of the molecule while preserving the fluorine atom for its desired effects on the final drug conjugate, such as enhancing metabolic stability or modulating bioavailability.[4]
Synthetic Strategies: Pathways to a Bifunctional Linker
While specific, peer-reviewed synthetic procedures for 1-Bromo-10-fluorodecane are not extensively detailed in publicly available literature, its synthesis can be logically approached through established methodologies for the preparation of haloalkanes. The most plausible routes involve the selective functionalization of a C10 precursor, such as 1,10-decanediol or 10-fluorodecan-1-ol.
Proposed Synthetic Route: Selective Bromination of 10-Fluorodecan-1-ol
A robust and regioselective approach would involve the initial synthesis of 10-fluorodecan-1-ol, followed by the conversion of the terminal hydroxyl group to a bromide.
Step 1: Synthesis of 10-Fluorodecan-1-ol
This intermediate can be prepared from 1,10-decanediol via a nucleophilic fluorination reaction, such as a modified Finkelstein reaction. This would involve the monotosylation of 1,10-decanediol followed by displacement of the tosylate with a fluoride source like potassium fluoride in a polar aprotic solvent.
Step 2: Bromination of 10-Fluorodecan-1-ol
The terminal alcohol of 10-fluorodecan-1-ol can be selectively converted to a bromide using standard brominating agents. Common methods include reaction with phosphorus tribromide (PBr₃) or treatment with hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[3]
Experimental Protocol: A Plausible Synthetic Workflow
The following is a detailed, hypothetical protocol for the synthesis of 1-Bromo-10-fluorodecane from 1,10-decanediol, based on established chemical principles.
Part A: Synthesis of 10-Fluorodecan-1-ol
-
Monotosylation of 1,10-Decanediol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,10-decanediol (1 equivalent) in a suitable solvent such as pyridine or dichloromethane at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1 equivalent) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated product.
-
Fluorination: Dissolve the crude mono-tosylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add an excess of a fluoride source, such as spray-dried potassium fluoride (e.g., 3-5 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 10-fluorodecan-1-ol by column chromatography on silica gel.
Part B: Synthesis of 1-Bromo-10-fluorodecane
-
Bromination using PBr₃: In a round-bottom flask under an inert atmosphere, dissolve the purified 10-fluorodecan-1-ol (1 equivalent) in an anhydrous solvent like diethyl ether or dichloromethane at 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Bromo-10-fluorodecane.
-
Further purification can be achieved by vacuum distillation.
Caption: Proposed two-part synthesis of 1-Bromo-10-fluorodecane.
Commercial Availability: A Comparative Overview
1-Bromo-10-fluorodecane is available from a number of chemical suppliers who specialize in research chemicals and building blocks for drug discovery. The purity and available quantities can vary between suppliers, and pricing is typically available upon request. Researchers are advised to contact suppliers directly for the most current information.
| Supplier | Purity | Available Quantities (Typical) | Notes |
| BOC Sciences | ≥98% | mg to kg scale | Offers a range of chemical synthesis and bioconjugation services.[] |
| BLD Pharm | ≥97% | g to kg scale | Provides documentation such as NMR, HPLC, and LC-MS for their products.[5] |
| Toocle.com (China Supplier) | High Purity | Inquire for details | Platform for connecting with various chemical manufacturers in China.[9] |
| Other Fine Chemical Suppliers | Varies | mg to g scale | Available through various other fine chemical catalogs. |
Applications in Drug Development and Research
The unique bifunctional nature of 1-Bromo-10-fluorodecane makes it a valuable building block in medicinal chemistry, primarily for the introduction of a fluorinated decyl chain.
Role as a Linker in ADCs and PROTACs
The ten-carbon chain provides a significant spacer arm, which can be crucial for overcoming steric hindrance and allowing the targeting and payload moieties of a conjugate to interact effectively with their respective biological targets.
-
PROTACs: In the synthesis of PROTACs, the bromo-terminus can be used to react with a nucleophilic site on either the E3 ligase ligand or the target protein binder, forming a stable covalent bond.[10] The fluorinated tail can enhance cell permeability and metabolic stability of the resulting PROTAC molecule.
-
ADCs: Similarly, in the construction of ADCs, 1-Bromo-10-fluorodecane can be incorporated into the linker structure. The bromo-group allows for conjugation to the antibody or the payload, while the fluorinated chain can contribute to the overall physicochemical properties of the ADC, potentially influencing its solubility and aggregation propensity.
Caption: Conceptual role of 1-Bromo-10-fluorodecane in a PROTAC.
Introduction of Fluorinated Moieties
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Lipophilicity and Permeability: The introduction of a fluorinated alkyl chain can modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Safety and Handling
As with all halogenated hydrocarbons, 1-Bromo-10-fluorodecane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
1-Bromo-10-fluorodecane represents a strategically important building block for medicinal chemists and drug development professionals. Its heterobifunctional nature, with the orthogonally reactive bromo and fluoro groups, provides a versatile handle for the synthesis of complex molecules, particularly as a component of linkers in ADCs and PROTACs. While detailed, published synthetic procedures and specific applications in named drug candidates are still emerging in the public domain, the fundamental principles of its synthesis and utility are well-grounded in established organic chemistry. As the demand for sophisticated and highly tailored drug conjugates continues to grow, the commercial availability and application of such specialized linkers are expected to expand, further solidifying the role of molecules like 1-Bromo-10-fluorodecane in the future of precision medicine.
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A Comprehensive Technical Guide to the Safe Handling of 1-Bromo-10-fluorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Chemistry of a Bifunctional Reagent
1-Bromo-10-fluorodecane is a fascinating and synthetically useful molecule, offering two distinct reactive sites at either end of a ten-carbon aliphatic chain.[1] This bifunctionality makes it a valuable building block in the synthesis of complex molecular architectures, from specialized polymers to probes for biological systems. However, its utility in the laboratory is predicated on a thorough understanding and implementation of safe handling practices. The presence of both a bromine and a fluorine atom on the same alkyl chain necessitates a careful consideration of its reactivity, potential hazards, and the appropriate safety protocols to mitigate risk.
This guide is designed to provide an in-depth technical overview of the safety and handling of 1-bromo-10-fluorodecane. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety in the laboratory. The information presented herein is synthesized from established safety data for structurally analogous compounds, providing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.
Section 1: Physicochemical Properties and Inherent Reactivity
A foundational understanding of a chemical's properties is the first step in safe handling. While specific experimental data for 1-bromo-10-fluorodecane is not widely published, we can infer its key characteristics from its structure and data from similar long-chain haloalkanes.
Table 1: Key Physicochemical Properties of 1-Bromo-10-fluorodecane and Related Compounds
| Property | 1-Bromo-10-fluorodecane (Computed) | 1-Bromodecane (Experimental) | 1-Bromo-10-chlorodecane (Computed) |
| Molecular Formula | C10H20BrF[2] | C10H21Br[3] | C10H20BrCl[4] |
| Molecular Weight | 239.17 g/mol [2] | 221.18 g/mol [3] | 255.62 g/mol [4] |
| Appearance | Likely a liquid | Clear, light yellow liquid[3] | Not specified |
| Boiling Point | Not specified | 238 °C[5] | Not specified |
| Melting Point | Not specified | -29.6 °C[5] | Not specified |
| Solubility | Expected to be soluble in organic solvents, slightly soluble in water[6] | Slightly soluble in water[5] | Not specified |
The long alkyl chain suggests that 1-bromo-10-fluorodecane will be a combustible liquid, though not highly flammable.[5] Its stability is generally expected to be good under recommended storage conditions.[5][7] However, the presence of two different halogens introduces the potential for complex reactivity. The carbon-bromine bond is generally more susceptible to nucleophilic substitution than the carbon-fluorine bond, a principle that is often exploited in synthetic chemistry.[8]
Section 2: Hazard Identification and Toxicological Profile
Due to the lack of specific toxicological data for 1-bromo-10-fluorodecane, we must extrapolate from the known hazards of similar halogenated alkanes. The primary hazards associated with compounds in this class are irritation to the skin, eyes, and respiratory system.[6][9][10]
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact with bromoalkanes can cause skin irritation.[3][6][9]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][6][9]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[10][11]
-
Aquatic Toxicity: Many bromoalkanes are very toxic to aquatic life, with long-lasting effects.[3] Therefore, release into the environment must be avoided.[6][11][12]
While acute systemic toxicity is not always high for long-chain haloalkanes, it is prudent to handle this compound with the assumption that it could be harmful if ingested or inhaled in significant quantities.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to 1-bromo-10-fluorodecane.
Engineering Controls
-
Ventilation: All handling of 1-bromo-10-fluorodecane should be conducted in a well-ventilated area.[7][11][12] For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.[9]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[13][14]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[7] Chemical safety goggles should be worn when there is a splash hazard.[14]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required.[7][9] Nitrile or neoprene gloves are generally suitable for incidental contact, but it is crucial to consult the glove manufacturer's compatibility data. Gloves must be inspected before use and disposed of properly after handling the chemical.[7]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13]
Caption: Core components of exposure control for 1-Bromo-10-fluorodecane.
Section 4: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of 1-bromo-10-fluorodecane and ensuring the safety of laboratory personnel.
Handling
-
Use only in a well-ventilated area, preferably a chemical fume hood.[6][11]
-
When transferring, use appropriate techniques to minimize splashing and aerosol generation.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][6][11]
Section 5: Spill and Emergency Procedures
Prompt and appropriate action in the event of a spill or exposure is crucial.
Spill Response
Caption: Step-wise procedure for responding to a spill of 1-Bromo-10-fluorodecane.
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel to a safe area if the spill is large or in a confined space.[7]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][12]
-
Absorption: Soak up the spill with an inert absorbent material such as sand, vermiculite, or earth.[7][13]
-
Collection and Disposal: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[7][11]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][10] If eye irritation persists, get medical advice/attention.[6][9]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6][10] If skin irritation occurs, get medical advice/attention.[9]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][9] If you feel unwell, call a poison center or doctor.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[10] Seek immediate medical attention.[6][11]
Section 6: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, regional, and national regulations. 1-Bromo-10-fluorodecane and its containers should be treated as hazardous waste and disposed of at an approved waste disposal plant.[6][11] Do not allow the chemical to enter the environment.[6][11]
Conclusion: A Commitment to Safe Science
1-Bromo-10-fluorodecane is a valuable tool for the innovative chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to safe laboratory practices, researchers can harness its synthetic potential while ensuring the safety of themselves and their colleagues. This guide provides a framework for that safe practice, grounded in the established principles of chemical safety and data from analogous compounds. Always prioritize a thorough review of all available safety information and integrate these principles into every experimental protocol.
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Methodological & Application
The Strategic Utility of 1-Bromo-10-fluorodecane in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 1-Bromo-10-fluorodecane (CAS No. 334-61-2), a versatile bifunctional reagent for advanced organic synthesis. We delve into the molecule's unique structural attributes, focusing on the differential reactivity of its terminal bromine and fluorine atoms. This guide will elucidate the strategic application of this building block in constructing complex molecules, particularly those relevant to the pharmaceutical, agrochemical, and materials science sectors. Detailed, field-proven protocols for chemoselective functionalization are provided, alongside mechanistic insights to empower researchers in drug development and materials innovation.
Introduction: The Power of Bifunctional Reagents
In the quest for molecular complexity and synthetic efficiency, bifunctional reagents—compounds possessing two distinct reactive sites—are indispensable tools.[1][2] They offer an atom-economical pathway to intricate molecular architectures, often minimizing waste and reducing the number of synthetic steps.[3] 1-Bromo-10-fluorodecane emerges as a prime example of such a reagent, featuring a long aliphatic chain capped by two different halogens: a reactive bromine atom and a largely inert fluorine atom.[4] This structural dichotomy is the cornerstone of its synthetic utility, allowing for selective manipulation of one end of the molecule while the other remains intact for subsequent transformations.
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6] Fluorine can improve metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, ultimately leading to more effective drug candidates.[5][6] 1-Bromo-10-fluorodecane provides a direct route to installing a ω-fluorodecyl chain, a valuable motif for probing and enhancing the biological activity of lead compounds.
Core Principle: Chemoselective Reactivity
The synthetic value of 1-Bromo-10-fluorodecane is rooted in the significant difference in bond strength and reactivity between the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds.
| Property | C-Br Bond | C-F Bond |
| Average Bond Enthalpy (kJ/mol) | ~285 | ~485 |
| Electronegativity of Halogen | 2.96 | 3.98 |
| Polarity | Polar | Highly Polar |
| Reactivity towards Nucleophiles | Good Leaving Group | Poor Leaving Group |
| Reactivity towards Metals (e.g., Mg) | Readily forms Grignard reagents | Generally unreactive |
This disparity allows for a wide range of chemical transformations to be performed selectively at the C-Br terminus, leaving the robust C-F bond untouched. Haloalkanes are well-known to undergo nucleophilic substitution and elimination reactions due to the polar nature of the carbon-halogen bond.[7][8] However, the reactivity order for nucleophilic substitution is C-I > C-Br > C-Cl >> C-F.[7] Consequently, the bromide in 1-Bromo-10-fluorodecane is a competent leaving group for SN2 reactions, while the fluoride is exceptionally resistant to displacement.[9][10]
Similarly, the formation of organometallic reagents, such as Grignard reagents, occurs readily at the C-Br bond, whereas the C-F bond is typically inert under these conditions.[11][12] This chemoselectivity is the key to designing multi-step syntheses where the fluorine atom is carried through several reaction sequences before a final transformation, if any, is desired at that terminus.
Application in the Synthesis of ω-Fluoroalkylated Compounds
A primary application of 1-Bromo-10-fluorodecane is as a building block for introducing a 10-fluorodecyl moiety onto a target molecule. This can be achieved through two main pathways: nucleophilic substitution or formation of an organometallic intermediate.
Pathway 1: Nucleophilic Substitution at the C-Br Terminus
This pathway leverages the C-Br bond as an electrophilic site for attack by a wide range of nucleophiles. The general workflow involves the selective displacement of the bromide ion, leaving the fluoro group intact.
Caption: General workflow for nucleophilic substitution.
Protocol 3.1.1: Synthesis of 1-Azido-10-fluorodecane
This protocol details the synthesis of an important intermediate where the bromine has been replaced by an azide group. The resulting ω-fluoroalkyl azide can be further elaborated, for example, via "click" chemistry or reduction to an amine.
Materials:
-
1-Bromo-10-fluorodecane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-10-fluorodecane and anhydrous DMF (approx. 5 mL per 1 g of substrate).
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours). The disappearance of the starting material indicates completion.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome:
-
Product: 1-Azido-10-fluorodecane
-
Yield: >90%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy. The IR spectrum will show a characteristic strong absorption for the azide group around 2100 cm⁻¹.
Pathway 2: Grignard Reagent Formation and Reaction
This pathway transforms the electrophilic C-Br terminus into a highly nucleophilic organometallic species. This "umpolung" (polarity reversal) opens up a different set of synthetic possibilities, primarily the formation of new carbon-carbon bonds.
Caption: General workflow for Grignard reagent formation.
Protocol 3.2.1: Synthesis of 11-Fluoroundecanoic Acid
This protocol describes the formation of the Grignard reagent from 1-Bromo-10-fluorodecane and its subsequent reaction with carbon dioxide to yield a ω-fluorinated carboxylic acid, a valuable building block for pharmaceuticals and polymers.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (a single crystal)
-
1-Bromo-10-fluorodecane (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Sodium hydroxide (NaOH), 5% aqueous solution
Procedure:
-
Grignard Formation: a. Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a stream of dry nitrogen or argon. b. Add magnesium turnings and a crystal of iodine to the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This activates the magnesium surface. c. Add anhydrous THF to the flask to cover the magnesium. d. Dissolve 1-Bromo-10-fluorodecane in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.[13] e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours).
-
Carboxylation: a. Crush an excess of dry ice in a beaker and cautiously add the prepared Grignard reagent portion-wise with stirring. b. Allow the mixture to warm to room temperature, which will sublime the excess CO₂. c. Cautiously quench the reaction by slowly adding 1 M HCl until the mixture is acidic and all solids have dissolved.
-
Workup and Purification: a. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). b. Combine the organic layers and extract the desired carboxylic acid into the aqueous phase using 5% NaOH solution (3x). c. Wash the combined basic aqueous extracts with diethyl ether once to remove any non-acidic impurities. d. Re-acidify the aqueous layer with concentrated HCl until pH < 2, causing the carboxylic acid to precipitate or oil out. e. Extract the product back into diethyl ether (3x). f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. g. Recrystallization or column chromatography can be used for further purification.
Expected Outcome:
-
Product: 11-Fluoroundecanoic Acid
-
Yield: 70-85%
-
Characterization: The product can be characterized by melting point, NMR (¹H, ¹³C, ¹⁹F), and IR spectroscopy. The IR spectrum will show a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).
Applications in Materials Science
The 10-fluorodecyl chain is a valuable component in the design of liquid crystals and other advanced materials.[14] The terminal fluorine atom can impart desirable properties such as specific dielectric anisotropy and thermal stability. Using the synthetic strategies outlined above, 1-Bromo-10-fluorodecane can be used to attach this fluorinated tail to various mesogenic cores, enabling the synthesis of novel liquid crystalline materials.[5]
Safety and Handling
1-Bromo-10-fluorodecane should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound is limited, related bromoalkanes can be skin and eye irritants.[7] Grignard reagents are highly reactive and moisture-sensitive; all reactions involving them must be conducted under anhydrous conditions and an inert atmosphere.
Conclusion
1-Bromo-10-fluorodecane is a powerful and versatile building block in organic synthesis. Its value lies in the orthogonal reactivity of its two terminal halogen atoms. The protocols and principles outlined in this guide demonstrate its utility in the chemoselective synthesis of ω-fluorinated molecules, providing a reliable pathway for researchers to access valuable intermediates for drug discovery, agrochemical development, and materials science. The ability to perform nucleophilic substitutions or form organometallic reagents selectively at the C-Br end makes this reagent a strategic choice for complex molecule construction.
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Application Notes & Protocols: 1-Bromo-10-fluorodecane as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-bromo-10-fluorodecane (CAS: 334-61-2) in pharmaceutical synthesis. We delve into the unique chemical properties of this bifunctional reagent, focusing on the differential reactivity of its terminal bromine and fluorine atoms. This guide offers not only step-by-step protocols for its application in Active Pharmaceutical Ingredient (API) modification and Positron Emission Tomography (PET) tracer development but also elucidates the fundamental chemical principles that govern its utility. By explaining the causality behind experimental choices, we aim to empower scientists to leverage this building block for the creation of novel therapeutics and diagnostic agents.
Introduction: The Strategic Value of 1-Bromo-10-fluorodecane
1-Bromo-10-fluorodecane is a linear, ten-carbon alkyl chain functionalized with a bromine atom at one terminus and a fluorine atom at the other.[1] This unique structure makes it an invaluable bifunctional building block in modern medicinal chemistry.[2] The key to its utility lies in the orthogonal reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more labile and serves as a reactive handle for nucleophilic substitution, while the C-F bond is exceptionally strong and typically remains inert under these conditions.
This differential reactivity allows for the selective introduction of a 10-fluorodecyl moiety onto a target molecule. The incorporation of this chain can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile:
-
Modulation of Physicochemical Properties: The long alkyl chain increases lipophilicity, which can enhance membrane permeability and absorption. The terminal fluorine atom can subtly alter electronic properties and participate in specific hydrogen bonding interactions.[3]
-
Enhanced Metabolic Stability: The strong C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, a strategy known as "metabolic blocking".[4] This can increase the drug's half-life and bioavailability.
-
Prosthetic Group for PET Imaging: The fluorodecyl group is a common structural motif in PET tracers. 1-Bromo-10-fluorodecane serves as a crucial non-radioactive standard and a model for the synthesis of ¹⁸F-labeled analogues used in molecular imaging.[5][6]
Physicochemical Properties
A summary of the key properties of 1-bromo-10-fluorodecane is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 334-61-2 | [1][2] |
| Molecular Formula | C₁₀H₂₀BrF | [1][7] |
| Molecular Weight | 239.17 g/mol | [1][7] |
| Boiling Point | 264.9 °C | [2] |
| Density | 1.126 g/cm³ | [2] |
| Appearance | Liquid | [8] |
Core Chemical Principles: Exploiting Differential Reactivity
The synthetic utility of 1-bromo-10-fluorodecane is predicated on the principles of nucleophilic substitution, primarily the Sₙ2 mechanism.[9] In this reaction, a nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion, which is an excellent leaving group.[9]
Key Mechanistic Considerations:
-
Electrophilicity: The carbon atom bonded to bromine (C1) is electron-deficient (electrophilic) due to the electronegativity of the bromine atom, making it susceptible to attack by electron-rich species (nucleophiles).
-
Leaving Group Ability: The bromide ion (Br⁻) is a stable anion and therefore a good leaving group, facilitating the substitution reaction. In contrast, the fluoride ion (F⁻) is a poor leaving group due to the high bond energy of the C-F bond.
-
Sₙ2 Pathway: As a primary haloalkane, reactions at the C-Br terminus proceed via a single-step Sₙ2 mechanism.[10][11] This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.[9]
The diagram below illustrates the general workflow for utilizing 1-bromo-10-fluorodecane in a nucleophilic substitution reaction.
Caption: General workflow for Sₙ2 substitution using 1-bromo-10-fluorodecane.
Application I: Synthesis of 10-Fluorodecylated APIs
A primary application is the covalent attachment of the 10-fluorodecyl chain to a parent drug molecule to enhance its therapeutic properties. This is typically achieved by reacting 1-bromo-10-fluorodecane with a nucleophilic functional group (e.g., a phenol, amine, or thiol) on the API or its precursor.
Protocol: O-Alkylation of a Phenolic Precursor
This protocol describes a representative procedure for the alkylation of a phenol-containing molecule, a common step in pharmaceutical synthesis.
Objective: To couple 1-bromo-10-fluorodecane to a phenolic substrate via a Williamson ether synthesis-type reaction.
Materials:
-
Phenolic Substrate (1.0 eq)
-
1-Bromo-10-fluorodecane (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reactants. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: Add 1-bromo-10-fluorodecane to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 70-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-16 hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 10-fluorodecylated product.
Causality and Experimental Insights:
-
Why excess 1-bromo-10-fluorodecane? To ensure complete consumption of the more valuable phenolic substrate.
-
Why anhydrous K₂CO₃? It acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion. Anhydrous conditions prevent side reactions and deactivation of the base.
-
Why DMF? As a polar aprotic solvent, it effectively solvates the potassium cation but not the phenoxide anion, enhancing the nucleophile's reactivity.[12] Its high boiling point is also suitable for heated reactions.
-
Why inert atmosphere? To prevent oxidation of sensitive substrates and reaction with atmospheric moisture.
Application II: Precursor for ¹⁸F-Radiolabeled PET Tracers
The synthesis of PET tracers requires the incorporation of a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F), which has a half-life of 109.8 minutes.[13][14] Due to this short half-life, radiolabeling must be performed rapidly and efficiently, often as the final step in a synthesis. 1-bromo-10-fluorodecane is an ideal precursor for developing and optimizing the synthesis of ¹⁸F-labeled long-chain alkyl bromides.
The "building block" or "prosthetic group" approach is favored, where a small, easily labeled molecule is synthesized first and then conjugated to a larger targeting vector.[6][15]
Protocol: Two-Step Synthesis of an ¹⁸F-Labeled Targeting Molecule
This protocol outlines the synthesis of [¹⁸F]-10-fluorodecyl bromide from a tosylate precursor, followed by its conjugation to a model amine-containing biomolecule.
Step 1: Radiosynthesis of [¹⁸F]-10-Fluorodecyl Bromide
Precursor: 10-Bromodecyl-1-tosylate
Materials:
-
Aqueous [¹⁸F]Fluoride (from cyclotron target)[16]
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
10-Bromodecyl-1-tosylate
Procedure:
-
[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution through an anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution: Elute the [¹⁸F]F⁻ from the cartridge into a reaction vial using a solution of K₂₂₂ and K₂CO₃ in MeCN/water.
-
Azeotropic Drying: Remove the water by heating the vial under a stream of nitrogen or argon while adding portions of anhydrous MeCN. This step is critical to ensure the fluoride is reactive.[17]
-
Radiolabeling: Add a solution of 10-bromodecyl-1-tosylate in anhydrous MeCN to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Reaction: Seal the vial and heat at 100-120 °C for 10-15 minutes.
-
Purification: Quickly purify the resulting [¹⁸F]-10-fluorodecyl bromide using a reverse-phase SPE (Solid Phase Extraction) cartridge to remove unreacted [¹⁸F]fluoride and the tosylate precursor.
Step 2: Conjugation to a Targeting Molecule
Procedure:
-
Elution: Elute the purified [¹⁸F]-10-fluorodecyl bromide from the SPE cartridge directly into a vial containing the amine-functionalized targeting molecule dissolved in a suitable solvent like DMF or DMSO, often with a non-nucleophilic base (e.g., DIPEA).
-
Coupling Reaction: Heat the mixture at 80-110 °C for 15-20 minutes.
-
Final Purification: Purify the final radiolabeled conjugate using semi-preparative High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity for imaging applications.
Causality and Experimental Insights:
-
Why Tosylate Precursor? Tosylate is an excellent leaving group, far superior to bromide, which is essential for achieving high radiochemical yields in the rapid ¹⁸F-fluorination step.[17]
-
Why K₂₂₂? This cryptand encapsulates the potassium ion, preventing strong ion-pairing with the fluoride anion. This generates a highly reactive, "naked" fluoride nucleophile.[17]
-
Why Rapid HPLC Purification? The short half-life of ¹⁸F necessitates that the entire process from synthesis to purification and quality control be completed in under 2-3 hours.
Caption: Two-step workflow for PET tracer synthesis using a bromo-fluorodecane scaffold.
Safety and Handling
1-Bromo-10-fluorodecane is a halogenated hydrocarbon and should be handled with appropriate care.[8][18] As an alkylating agent, it is potentially irritating to the skin, eyes, and respiratory system.[18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
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The Strategic Integration of 1-Bromo-10-fluorodecane in Next-Generation Agrochemical Design: Application Notes and Protocols
The relentless pursuit of enhanced efficacy, improved environmental profiles, and novel modes of action in agrochemicals has led researchers to explore unique molecular architectures. Among these, the incorporation of fluorine has become a cornerstone of modern agrochemical design, offering profound modifications to a molecule's physicochemical and biological properties.[1][2] This guide focuses on the strategic application of 1-Bromo-10-fluorodecane, a versatile bifunctional building block, in the synthesis and evaluation of new agrochemical candidates. Its long carbon chain, coupled with the distinct reactivities of its terminal bromine and fluorine atoms, provides a unique tool for modulating lipophilicity and introducing a stable fluorine moiety.
The Rationale for Fluorinated Long-Chain Alkanes in Agrochemicals
The introduction of fluorine into a bioactive molecule can dramatically alter its properties.[1] Fluorine's high electronegativity and small atomic radius can influence a molecule's acidity, basicity, and dipole moment. Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability, leading to longer-lasting effects.[1]
Long-chain molecules are also integral to agrochemical development, finding use as fungicides, insecticides, herbicides, and plant growth regulators.[3] The aliphatic chain of 1-Bromo-10-fluorodecane can significantly increase the lipophilicity of a parent molecule. This is a critical factor for many agrochemicals, as it can enhance their ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects.[4]
Physicochemical Properties of 1-Bromo-10-fluorodecane
A thorough understanding of the physical and chemical properties of 1-Bromo-10-fluorodecane is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀BrF | [5] |
| Molecular Weight | 239.17 g/mol | [5] |
| Boiling Point | 264.9 °C | [6] |
| Density | 1.126 g/cm³ | [6] |
| Purity | ≥99.0% | [6] |
The key to 1-Bromo-10-fluorodecane's utility lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is significantly more labile and susceptible to nucleophilic substitution and organometallic reactions compared to the highly stable carbon-fluorine bond. This allows for the selective functionalization of the bromine-terminated end of the molecule while preserving the fluorine atom.
Application Note 1: Synthesis of Novel Agrochemical Analogs
1-Bromo-10-fluorodecane serves as an excellent building block for introducing a 10-fluorodecyl moiety into a variety of agrochemical scaffolds. This can be a valuable strategy in lead optimization to enhance the biological activity and physicochemical properties of a compound.
A common approach is to utilize the bromo- functionality for nucleophilic substitution reactions with phenols, thiols, or amines present in a parent agrochemical. For instance, a phenol-containing herbicide could be modified to include the 10-fluorodecyl ether. This modification would significantly increase its lipophilicity, potentially leading to improved uptake by target weeds and enhanced rainfastness.
Protocol 1: Synthesis of a Hypothetical Fungicide Analog via Williamson Ether Synthesis
This protocol describes a hypothetical synthesis of a fungicide analog by reacting a phenolic fungicide with 1-Bromo-10-fluorodecane.
Objective: To introduce a 10-fluorodecyl ether moiety onto a phenolic fungicide scaffold to potentially increase its efficacy and systemic movement.
Materials:
-
Phenolic fungicide (e.g., a hypothetical hydroxy-strobilurin analog)
-
1-Bromo-10-fluorodecane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenolic fungicide (1.0 eq) in 50 mL of acetone.
-
Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by 1-Bromo-10-fluorodecane (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 50 mL of deionized water and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 10-fluorodecyl ether analog.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenol, forming the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the C-Br bond.
-
Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Reflux: Heating the reaction increases the rate of reaction.
-
Aqueous Workup: This removes the inorganic salts and any remaining water-soluble impurities.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a fungicide analog.
Application Note 2: Structure-Activity Relationship (SAR) Studies
1-Bromo-10-fluorodecane is a valuable tool for conducting SAR studies. By synthesizing a series of analogs with and without the 10-fluorodecyl chain, researchers can systematically evaluate the impact of this moiety on biological activity. This can provide crucial insights into the target-ligand interactions and the optimal physicochemical properties for a given agrochemical class.
Protocol 2: General Bioassay for Antifungal Activity
This protocol outlines a general method for evaluating the in vitro antifungal activity of newly synthesized compounds against a model fungal pathogen.
Objective: To determine the concentration-dependent inhibitory effect of a synthesized fungicide analog on the mycelial growth of a target fungus.
Materials:
-
Synthesized fungicide analog and parent compound
-
A model fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile filter paper discs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to achieve the desired final concentrations in the agar (e.g., 1, 10, 50, 100 µg/mL).
-
Agar Plate Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60 °C. Add the appropriate volume of the test compound solution to the molten agar to achieve the desired final concentration. Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25 °C) in the dark.
-
Data Collection: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to a control (agar with DMSO only). Determine the EC₅₀ value (the concentration that inhibits growth by 50%).
Diagram of Bioassay Workflow:
Caption: General workflow for the antifungal bioassay.
Conclusion
1-Bromo-10-fluorodecane is a highly valuable and versatile building block in modern agrochemical research. Its unique bifunctional nature allows for the strategic introduction of a long, fluorinated alkyl chain into a wide range of parent molecules. This can lead to the development of new agrochemical candidates with enhanced efficacy, improved physicochemical properties, and potentially novel modes of action. The protocols and application notes provided herein offer a framework for the effective utilization of this promising synthetic intermediate.
References
- 1-Bromo-10-fluorodecane: Properties, Synthesis, and Applications in Organic Chemistry.
- Selected applications of perfluoroalkyl halides for the synthesis of... - ResearchGate.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation - Diva-portal.org.
- Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - NIH.
- Agroecological Inputs - PELUM Kenya.
- 334-61-2|1-Bromo-10-Fluorodecane|BLD Pharm.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC.
- Chemistry and Biological Activities of Flavonoids: An Overview - PMC - NIH.
- 1-Bromodecane | C10H21Br | CID 8173 - PubChem - NIH.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- (PDF) Recent developments in fluorine‐containing pesticides - ResearchGate.
- Long-Chain Molecules with Agro-Bioactivities and Their Applications - ResearchGate.
- Common fluorine-containing building blocks. | Download Scientific Diagram - ResearchGate.
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI.
- Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis.
- 01_CPC_Product Booklet_15x21cm_INSECTICIDE_R3 - Coromandel.
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- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 334-61-2|1-Bromo-10-Fluorodecane|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
The Versatility of 1-Bromo-10-fluorodecane in Advanced Materials and Polymer Synthesis: A Guide for Researchers
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-10-fluorodecane
Introduction: The Strategic Utility of 1-Bromo-10-fluorodecane in Synthesis
1-Bromo-10-fluorodecane is a bifunctional long-chain alkane that serves as a valuable building block in organic synthesis, particularly in the fields of drug development, materials science, and surface chemistry. Its utility stems from the differential reactivity of the terminal carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in nucleophilic substitution reactions. This differential reactivity allows for the selective functionalization of one end of the decane chain while leaving the other terminus intact for subsequent transformations. This guide provides a detailed exploration of the principles governing these selective reactions and offers practical, field-proven protocols for the successful application of 1-bromo-10-fluorodecane in your research.
Mechanistic Insights: Unraveling the Selectivity of Nucleophilic Attack
The selective transformation of 1-bromo-10-fluorodecane hinges on the fundamental principles of nucleophilic substitution, primarily the nature of the carbon-halogen bond and the reaction mechanism.
The Decisive Role of Carbon-Halogen Bond Strength
The disparate reactivity of the C-Br and C-F bonds is rooted in their respective bond dissociation energies. The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Br bond is considerably weaker. This difference in bond strength is the primary determinant of which halogen will act as the leaving group in a nucleophilic substitution reaction.[1][2][3]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~339 |
| C-Br | ~285 |
| C-I | ~213 |
As illustrated in the table, a significantly greater amount of energy is required to cleave the C-F bond compared to the C-Br bond. Consequently, under typical nucleophilic substitution conditions, the C-Br bond is preferentially broken, leading to selective substitution at the C-1 position. The C-F bond remains intact, rendering fluoroalkanes generally unreactive in standard S(_N)2 reactions.[3]
Prevailing Reaction Pathway: The S(_N)2 Mechanism
Given that 1-bromo-10-fluorodecane is a primary alkyl halide at the bromine-bearing carbon, nucleophilic substitution will overwhelmingly proceed via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[4][5] This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the reaction center, although for the achiral 1-bromo-10-fluorodecane, this is not a stereochemical consideration.
The S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for primary alkyl halides due to the inherent instability of primary carbocations.[1][4]
Figure 1: S(_N)2 mechanism for nucleophilic substitution on 1-bromo-10-fluorodecane.
Experimental Protocols for Selective Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for common and synthetically useful transformations of 1-bromo-10-fluorodecane.
Protocol 1: Williamson Ether Synthesis of 1-Fluoro-10-methoxydecane
This protocol describes the synthesis of an ether by reacting 1-bromo-10-fluorodecane with a methoxide nucleophile, a classic example of the Williamson ether synthesis.[6][7]
Materials:
-
1-Bromo-10-fluorodecane
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-10-fluorodecane (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.2 eq). If using solid sodium methoxide, add it portion-wise to control any exotherm.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous NH(_4)Cl, and brine.
-
Dry the organic layer over anhydrous MgSO(_4).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Expected Outcome: 1-Fluoro-10-methoxydecane as a clear oil.
Figure 2: Experimental workflow for the Williamson ether synthesis.
Protocol 2: Synthesis of 1-Azido-10-fluorodecane
This protocol details the synthesis of an alkyl azide, a versatile intermediate that can be readily converted to an amine or used in "click" chemistry reactions.
Materials:
-
1-Bromo-10-fluorodecane
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-10-fluorodecane (1.0 eq) in anhydrous DMSO.
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and a larger volume of deionized water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4).
-
-
Purification:
-
Filter off the drying agent.
-
Carefully concentrate the filtrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive. While 1-azido-10-fluorodecane is a higher molecular weight compound and less likely to be shock-sensitive, avoid heating the neat product to high temperatures.
-
The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography.
-
Expected Outcome: 1-Azido-10-fluorodecane as a pale yellow oil.
Protocol 3: Finkelstein Reaction for the Synthesis of 1-Fluoro-10-iododecane
The Finkelstein reaction provides an efficient method for converting alkyl bromides to alkyl iodides.[8][9] This transformation is driven by the precipitation of the insoluble sodium bromide in acetone.[9][10]
Materials:
-
1-Bromo-10-fluorodecane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Diethyl ether
-
Aqueous sodium thiosulfate (Na(_2)S(_2)O(_3))
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Sintered glass funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-10-fluorodecane (1.0 eq) in anhydrous acetone.
-
Addition of Nucleophile: Add sodium iodide (2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 24 hours. A white precipitate of sodium bromide will form as the reaction progresses.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with deionized water, aqueous sodium thiosulfate (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous MgSO(_4).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to afford the desired product.
-
Expected Outcome: 1-Fluoro-10-iododecane as a colorless to pale yellow liquid.
Summary of Reaction Conditions and Expected Outcomes
| Reaction | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product |
| Williamson Ether Synthesis | Sodium methoxide | DMF | 60-70 | 4-6 | 1-Fluoro-10-methoxydecane |
| Azide Synthesis | Sodium azide | DMSO | 50-60 | 12-18 | 1-Azido-10-fluorodecane |
| Finkelstein Reaction | Sodium iodide | Acetone | Reflux (~56) | 24 | 1-Fluoro-10-iododecane |
Conclusion and Future Perspectives
The selective nucleophilic substitution of 1-bromo-10-fluorodecane at the C-1 position is a robust and predictable transformation, enabling the synthesis of a wide array of monofunctionalized fluorinated alkanes. The protocols detailed herein serve as a foundation for researchers to incorporate this versatile building block into their synthetic strategies. The unreacted fluoro-terminus offers a latent site for further chemical modification, potentially through reactions that can activate the strong C-F bond, although this would require significantly more forcing conditions and specialized reagents. The strategic application of the principles outlined in this guide will undoubtedly facilitate innovation in the development of novel pharmaceuticals, advanced materials, and complex molecular architectures.
References
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. Khan Academy [khanacademy.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. byjus.com [byjus.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
Application Note: Chemoselective Formation of 10-Fluorodecylmagnesium Bromide
Abstract
This application note provides a comprehensive guide for the chemoselective synthesis of 10-fluorodecylmagnesium bromide, a valuable Grignard reagent for introducing a fluorinated alkyl chain in organic synthesis. The protocol addresses the key challenge of selectively reacting the carbon-bromine bond in 1-bromo-10-fluorodecane with magnesium metal, while preserving the inert carbon-fluorine bond. Detailed mechanistic insights, a step-by-step experimental protocol, and critical parameters for success are outlined for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Chemoselectivity
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely used to form new carbon-carbon bonds.[1][2] Their synthesis involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] However, when the organic halide contains more than one halogen atom, the potential for non-selective reaction presents a significant synthetic hurdle. In the case of 1-bromo-10-fluorodecane, the desired outcome is the exclusive insertion of magnesium into the C-Br bond, leaving the C-F bond intact. This selectivity is crucial for the subsequent use of the Grignard reagent to introduce the 10-fluorodecyl moiety.
Mechanistic Rationale for Chemoselectivity
The successful chemoselective formation of 10-fluorodecylmagnesium bromide hinges on the differential reactivity of carbon-halogen bonds with magnesium. The reactivity of alkyl halides in Grignard formation follows the trend: R-I > R-Br > R-Cl > R-F.[1] This trend is primarily governed by the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than the C-F bond, leading to a lower activation energy for the reaction with magnesium.[4] Consequently, under controlled conditions, the magnesium metal will preferentially react with the more labile C-Br bond.[4][5] The C-F bond is kinetically inert under standard Grignard formation conditions and does not react.[4][6]
Experimental Protocol
This protocol details the preparation of 10-fluorodecylmagnesium bromide. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be rigorously dried to prevent quenching of the Grignard reagent by water.[3][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-Bromo-10-fluorodecane | ≥98% | (e.g., Sigma-Aldrich) | --- |
| Magnesium turnings | High purity | (e.g., Sigma-Aldrich) | --- |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | (e.g., EMD Millipore) | Must be anhydrous. |
| Iodine | Crystal, ACS reagent | (e.g., Fisher Scientific) | For activation. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | --- | For workup. |
| Diethyl ether | Anhydrous | --- | For extraction. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | --- | For drying. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Schlenk line (optional, but recommended)
Step-by-Step Procedure
-
Preparation of Glassware and Reagents:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter.
-
Purge the entire apparatus with dry nitrogen or argon for at least 30 minutes.
-
-
Activation of Magnesium:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine. The iodine will sublime and coat the surface of the magnesium, activating it.[8]
-
Gently heat the flask with a heat gun under a constant stream of inert gas until the purple color of the iodine vapor disappears. This indicates the activation is complete. Allow the flask to cool to room temperature.
-
-
Grignard Reagent Formation:
-
Add anhydrous THF (sufficient to cover the magnesium) to the reaction flask via a cannula or syringe.
-
Dissolve 1-bromo-10-fluorodecane (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small initial portion (approximately 10%) of the 1-bromo-10-fluorodecane solution to the stirred magnesium suspension.
-
The reaction should initiate, indicated by a gentle reflux and the disappearance of the brown iodine color. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromo-10-fluorodecane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should be a cloudy gray or brown, which is characteristic of a Grignard reagent.[8]
-
-
Confirmation of Grignard Reagent Formation (Optional but Recommended):
Experimental Workflow Diagram
Caption: Workflow for the chemoselective formation of 10-fluorodecylmagnesium bromide.
Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential to stabilize the Grignard reagent through coordination.[1] THF is often preferred over diethyl ether for its higher boiling point, which allows for better temperature control. |
| Temperature | Gentle reflux during addition, then room temperature | The reaction is exothermic. Maintaining a gentle reflux ensures a controlled reaction rate. Stirring at room temperature after addition drives the reaction to completion. |
| Magnesium Activation | Iodine crystal and gentle heating | A clean, oxide-free magnesium surface is crucial for the reaction to initiate. Iodine chemically cleans the surface.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive towards water and oxygen.[3] An inert atmosphere is mandatory to prevent decomposition. |
| Addition Rate | Dropwise, maintaining gentle reflux | A slow addition rate prevents a runaway reaction and minimizes the formation of Wurtz coupling byproducts.[9] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | - Inadequate magnesium activation- Wet solvent or glassware- Impure starting material | - Repeat magnesium activation.- Ensure all components are scrupulously dry.- Purify the 1-bromo-10-fluorodecane. |
| Low yield of Grignard reagent | - Incomplete reaction- Presence of moisture or oxygen | - Increase reaction time.- Improve inert atmosphere technique and ensure anhydrous conditions. |
| Formation of Wurtz coupling byproduct (F-(CH₂)₂₀-F) | - High local concentration of alkyl halide- Overheating | - Slow down the addition rate of the alkyl halide.- Ensure efficient stirring and maintain gentle reflux. |
Applications of 10-Fluorodecylmagnesium Bromide
The synthesized 10-fluorodecylmagnesium bromide is a versatile nucleophile for introducing a long-chain fluorinated alkyl group into various molecules. This is particularly relevant in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity.
Key Reactions:
-
Reaction with Carbonyl Compounds: Reacts with aldehydes, ketones, and esters to form the corresponding secondary, tertiary, and tertiary alcohols, respectively.[2]
-
Reaction with Epoxides: Undergoes nucleophilic ring-opening of epoxides to yield long-chain fluoroalcohols.[2]
-
Reaction with Carbon Dioxide: Forms 11-fluoroundecanoic acid upon reaction with CO₂ followed by acidic workup.[3]
-
Coupling Reactions: Can participate in transition metal-catalyzed cross-coupling reactions to form C-C bonds with organic halides.
Conclusion
The chemoselective formation of 10-fluorodecylmagnesium bromide from 1-bromo-10-fluorodecane is a reliable and reproducible procedure when careful attention is paid to the reaction conditions, particularly the exclusion of water and oxygen. The significant difference in the bond dissociation energies of the C-Br and C-F bonds allows for the selective formation of the desired Grignard reagent. This application note provides a robust protocol and the underlying scientific principles to enable researchers to successfully synthesize and utilize this valuable fluorinated building block in their synthetic endeavors.
References
-
ChemTalk. (n.d.). Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Grignard reagent. Retrieved from [Link]
- Google Patents. (1974, December 24). Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Ursinus Digital Commons. (1935). The Grignard Reagents: Their Preparation. Retrieved from [Link]
-
Postnova Analytics. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Chegg. (2022, March 7). Solved 7. The formation of a Grignard reagent from. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Macsen Labs. (n.d.). Magnesium Bromide – Properties, Applications, and Industrial Uses. Retrieved from [Link]
-
Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. Retrieved from [Link]
-
Journal of the American Chemical Society. (2016, September 16). Addition of Carbon–Fluorine Bonds to a Mg(I)–Mg(I) Bond: An Equivalent of Grignard Formation in Solution. Retrieved from [Link]
-
PMC. (2019, July 17). Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism. Retrieved from [Link]
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palladium-catalyzed cross-coupling reactions of 1-Bromo-10-fluorodecane
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-10-fluorodecane
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-bromo-10-fluorodecane. This bifunctional long-chain alkane serves as a valuable building block for introducing a C10 spacer with a terminal fluorine atom, a motif of significant interest in pharmaceutical and materials science. The central challenge in the functionalization of this substrate is achieving chemoselective activation of the C(sp³)–Br bond in the presence of the far more robust C(sp³)–F bond. This document elucidates the mechanistic principles underpinning this selectivity and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Key experimental parameters, optimization strategies, and troubleshooting are discussed to enable researchers to successfully synthesize a diverse range of derivatives from this versatile substrate.
The Principle of Chemoselective C–Br Bond Activation
The successful derivatization of 1-bromo-10-fluorodecane hinges on the selective cleavage of the C–Br bond over the C–F bond. This selectivity is governed by fundamental differences in bond dissociation energies (BDE) and the mechanism of the initial step in the catalytic cycle: oxidative addition.
The BDE for a typical primary C–Br bond is approximately 290 kJ/mol, whereas the C–F bond is significantly stronger, with a BDE of around 450 kJ/mol. This thermodynamic difference means that substantially more energy is required to cleave the C–F bond.
In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the electrophile (the alkyl halide) to a low-valent palladium(0) complex.[1][2][3] This step involves the insertion of the Pd(0) center into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity order for this process in alkyl halides is generally I > Br > Cl >> F.[4][5] The activation barrier for the oxidative addition to the C–Br bond is significantly lower than that for the C–F bond, allowing for highly selective reactions under carefully controlled conditions.[5][6] The C–F bond is generally considered inert to Pd(0) under the conditions used for C–Br coupling.
Caption: Workflow for derivatizing 1-bromo-10-fluorodecane.
Key Experimental Parameters & Optimization
The success of coupling reactions with alkyl bromides is highly dependent on the careful selection of the catalyst system and reaction conditions. Unlike aryl halides, alkyl halides present unique challenges, such as slower oxidative addition and the potential for competing β-hydride elimination (though not an issue for the terminal bromide in this substrate).
-
Palladium Source: While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern palladacycle precatalysts (e.g., G3-XPhos) are often preferred. These precatalysts offer greater air and moisture stability and generate the active LPd(0) species more reliably upon exposure to a base, leading to more reproducible results.
-
Ligands: This is arguably the most critical parameter for coupling C(sp³)–Br bonds. The ligands must be both bulky and electron-rich.
-
Bulky: Steric hindrance promotes the final reductive elimination step and prevents catalyst decomposition pathways.
-
Electron-Rich: High electron density on the palladium center facilitates the oxidative addition into the C–Br bond.
-
Recommended Ligands: Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) have proven highly effective for these transformations. [7][8]* Base: The choice of base is crucial and reaction-dependent.
-
Suzuki-Miyaura: A base like K₃PO₄ or Cs₂CO₃ is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation. [7] * Sonogashira & Buchwald-Hartwig: A strong, non-nucleophilic base such as NaOt-Bu or LiHMDS is often used to deprotonate the alkyne or amine and to facilitate the reductive elimination step.
-
-
Solvent: Aprotic, non-coordinating solvents are generally preferred. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
Detailed Application Protocols
The following protocols are representative procedures based on established methodologies for the cross-coupling of unactivated primary alkyl bromides. [9][10][7]All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the formation of a C(sp³)–C(sp²) bond.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| 1-Bromo-10-fluorodecane | 253.18 | 253 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| SPhos | 410.48 | 41 mg | 0.10 | 0.10 |
| K₃PO₄ (finely ground) | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene/H₂O (10:1) | - | 5.5 mL | - | - |
Step-by-Step Procedure
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-10-fluorodecane (253 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and finely ground potassium phosphate (425 mg, 2.0 mmol).
-
Add the palladium precatalyst Pd₂(dba)₃ (23 mg, 0.025 mmol) and the SPhos ligand (41 mg, 0.10 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-fluoro-10-(4-methoxyphenyl)decane.
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol describes the formation of a C(sp³)–C(sp) bond.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| 1-Bromo-10-fluorodecane | 253.18 | 253 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Diisopropylamine (DIPA) | 101.19 | 5 mL | - | Solvent |
Step-by-Step Procedure
-
To a dry Schlenk flask, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed diisopropylamine (5 mL).
-
Add 1-bromo-10-fluorodecane (253 mg, 1.0 mmol) followed by phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 8-12 hours. The formation of a precipitate (diisopropylammonium bromide) is expected.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in diethyl ether (25 mL) and filter to remove the ammonium salts.
-
Wash the filtrate with 1 M HCl (10 mL) to remove excess amine, followed by saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 1-fluoro-12-phenyldodec-11-yne.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol describes the formation of a C(sp³)–N bond. [8][11] Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| 1-Bromo-10-fluorodecane | 253.18 | 253 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (0.10 mL) | 1.2 | 1.2 |
| G3-XPhos Palladacycle | 864.61 | 26 mg | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 144 mg | 1.5 | 1.5 |
| Dioxane (anhydrous) | - | 5 mL | - | Solvent |
Step-by-Step Procedure
-
Inside a glovebox, add NaOt-Bu (144 mg, 1.5 mmol) and the G3-XPhos palladacycle (26 mg, 0.03 mmol) to a vial equipped with a stir bar.
-
Add anhydrous dioxane (5 mL).
-
Add 1-bromo-10-fluorodecane (253 mg, 1.0 mmol) followed by morpholine (0.10 mL, 1.2 mmol).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 110 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature.
-
Dilute with methyl tert-butyl ether (MTBE) (15 mL) and add water (10 mL).
-
Separate the layers, and extract the aqueous layer with MTBE (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 4-(10-fluorodecyl)morpholine.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. | 1. Use a high-quality precatalyst. Ensure solvents are anhydrous and degassed. |
| 2. Base is poor quality or not sufficiently strong. | 2. Use a freshly opened bottle of base or sublime/grind it before use. | |
| 3. Reaction temperature is too low. | 3. Increase the temperature in 10 °C increments. | |
| Formation of Side Products | 1. Homocoupling of the nucleophile (e.g., boronic acid). | 1. Ensure the system is strictly anaerobic. Lower the catalyst loading. |
| 2. Protodeborylation (Suzuki) or other decomposition. | 2. Use a different base (e.g., CsF instead of K₃PO₄). Check for moisture. | |
| Difficulty in Purification | 1. Residual palladium catalyst. | 1. Filter the crude product through a short plug of silica or use a palladium scavenger. |
| 2. Product is co-eluting with starting material. | 2. Optimize the solvent system for column chromatography. |
Conclusion
1-Bromo-10-fluorodecane is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. By leveraging the significant difference in reactivity between the C–Br and C–F bonds, chemists can selectively functionalize the bromine-bearing terminus. The use of modern, well-defined catalyst systems based on bulky, electron-rich phosphine ligands enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing robust pathways to a wide array of valuable chemical entities for research and development.
References
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Dey, S., & K, R. (2022). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). Available at: [Link]
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Shields, J. D., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
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Bioorganic chemistry. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]
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Physical Chemistry (PChem). (2020). 22 31 Palladium Catalyzed C-C Bond Formation. YouTube. Available at: [Link]
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Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Available at: [Link]
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Myers, A. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. RSC Publishing. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Shields, J. D., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Monopoli, A., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Organic Chemistry Frontiers. (2019). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. RSC Publishing. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
van der Vlugt, J. I., et al. (2019). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]
-
ResearchGate. (2011). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]
-
Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
ResearchGate. (2019). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Available at: [Link]
-
ResearchGate. (2017). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. Available at: [Link]
-
Engle, K. M., & Yu, J. Q. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
-
RojasLab. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]
-
DSpace@MIT. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at: [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Available at: [Link]
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Application Note: Synthesis of Orthogonally Functionalized Decane Derivatives from 1-Bromo-10-fluorodecane
Abstract: This technical guide provides a comprehensive overview of synthetic strategies for creating functionalized decane derivatives using 1-bromo-10-fluorodecane as a versatile starting material. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for selective, stepwise functionalization, making this substrate an invaluable building block in medicinal chemistry and materials science. We detail field-proven protocols for nucleophilic substitution at the C-Br terminus while preserving the inert C-F moiety for subsequent transformations. These protocols are designed for researchers, scientists, and drug development professionals seeking to construct complex molecular architectures, such as linkers for bifunctional molecules and Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Advantage of Orthogonal Reactivity
Long-chain bifunctional molecules are critical components in modern drug development, often serving as linkers that connect a target-binding ligand to an effector moiety.[1][2][3] The precise control over the synthesis of these linkers is paramount. 1-Bromo-10-fluorodecane (CAS 334-61-2) emerges as a superior starting scaffold due to the principle of "orthogonal reactivity". The C-Br and C-F bonds exhibit vastly different susceptibilities to nucleophilic attack. The carbon-bromine bond is readily cleaved, participating in a wide range of S_N2 reactions, while the carbon-fluorine bond is exceptionally stable and unreactive under standard nucleophilic conditions.[4] This disparity allows for selective chemical modification at one end of the decane chain, leaving a stable fluorine "handle" for potential future transformations under more forcing conditions.
This guide provides robust protocols for leveraging this reactivity, enabling the synthesis of key intermediates like ω-fluoro-ethers, -amines, and -nitriles.
Physicochemical Properties & Reactivity Profile of 1-Bromo-10-fluorodecane
The synthetic utility of 1-bromo-10-fluorodecane is rooted in its distinct chemical properties.
| Property | Value | Source |
| CAS Number | 334-61-2 | [5][6] |
| Molecular Formula | C₁₀H₂₀BrF | [6] |
| Molecular Weight | 239.17 g/mol | |
| Appearance | Liquid | |
| Boiling Point | ~110-112 °C at 5 mmHg |
Core Reactivity Principles:
-
The C-Br Bond (The Reactive Site): The bromide ion (Br⁻) is an excellent leaving group, making the C1 carbon susceptible to attack by a wide range of nucleophiles via an S_N2 mechanism.[7][8] This reaction typically proceeds with inversion of configuration if a chiral center is present.[8][9][10]
-
The C-F Bond (The Inert Handle): The C-F bond is the strongest single bond carbon can form, with a bond dissociation energy of approximately 485 kJ/mol for a primary alkyl fluoride.[11] Fluoride (F⁻) is a very poor leaving group, rendering the C10 position virtually inert to standard S_N2 conditions.[4] Activation of the C-F bond for substitution is possible but requires specialized and often harsh conditions, such as strong Lewis acids or transition-metal catalysis, which fall outside the scope of these standard protocols.[12][13][14]
Synthetic Protocols: Selective Functionalization at the C-Br Terminus
The following protocols are designed for the selective modification of the C-Br bond, yielding ω-fluorinated decane derivatives.
Protocol 3.1: Williamson Ether Synthesis of 1-Ethoxy-10-fluorodecane
This protocol describes the formation of an ether linkage via an S_N2 reaction between an alkoxide and the alkyl bromide.
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
1-Bromo-10-fluorodecane (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Ethanol (EtOH) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Step-by-Step Protocol:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq). Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (1.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
S_N2 Reaction: Add 1-bromo-10-fluorodecane (1.0 eq) to the freshly prepared sodium ethoxide solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure 1-ethoxy-10-fluorodecane.
Protocol 3.2: Synthesis of 1-Azido-10-fluorodecane
The azide functional group is a versatile intermediate, readily reduced to a primary amine or used in "click" chemistry.
Mechanism Overview:
Caption: S_N2 mechanism for azidation.
Materials:
-
1-Bromo-10-fluorodecane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-10-fluorodecane (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq).
-
Scientist's Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution. DMF is an excellent polar aprotic solvent for S_N2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), increasing its reactivity.
-
-
Heat the mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water (2x) and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 1-azido-10-fluorodecane is often of sufficient purity for the next step (e.g., reduction to the amine). If necessary, it can be purified by column chromatography. Caution: Avoid heating concentrated solutions of organic azides.
Summary of Expected Results & Characterization
The following table summarizes typical outcomes for the described protocols.
| Derivative | Protocol | Typical Yield | Key ¹H NMR Signals (δ, ppm) |
| 1-Ethoxy-10-fluorodecane | 3.1 | 75-85% | 4.45 (t, J=6.6 Hz, 2H, -CH₂F), 3.40 (t, J=6.7 Hz, 2H, -OCH₂-), 1.15 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |
| 1-Azido-10-fluorodecane | 3.2 | >90% | 4.45 (t, J=6.6 Hz, 2H, -CH₂F), 3.25 (t, J=7.0 Hz, 2H, -CH₂N₃) |
| 1-Amino-10-fluorodecane | (from 1-azido) | 80-90% | 4.45 (t, J=6.6 Hz, 2H, -CH₂F), 2.68 (t, J=7.2 Hz, 2H, -CH₂NH₂) |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Sodium azide (NaN₃) is acutely toxic. Avoid inhalation and skin contact. It can form explosive heavy metal azides; do not allow contact with lead or copper.
-
Organic solvents like THF, diethyl ether, and DMF are flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Application Notes and Protocols for Reactions Involving 1-Bromo-10-fluorodecane
These application notes provide detailed experimental protocols for key reactions involving 1-bromo-10-fluorodecane, a versatile bifunctional molecule. The unique presence of both a reactive bromine atom and a more inert fluorine atom on a ten-carbon chain makes this compound a valuable building block for researchers in materials science, pharmaceuticals, and agrochemicals.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its practical applications.
Physicochemical Properties and Safety Data
Before commencing any experimental work, it is crucial to understand the physical properties and safe handling procedures for 1-bromo-10-fluorodecane.
Table 1: Physicochemical Properties of 1-Bromo-10-fluorodecane
| Property | Value | Source |
| CAS Number | 334-61-2 | [1][2] |
| Molecular Formula | C₁₀H₂₀BrF | [2][3] |
| Molecular Weight | 239.17 g/mol | [2][3] |
| Density | 1.126 g/cm³ | [1][3] |
| Boiling Point | 264.9 °C at 760 mmHg | [1][3] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[5]
Nucleophilic Substitution: The Williamson Ether Synthesis
The carbon-bromine bond in 1-bromo-10-fluorodecane is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. The Williamson ether synthesis is a classic and robust method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7][8] In this protocol, we will synthesize 10-fluoro-1-phenoxydecane.
Principle of the Reaction
The reaction proceeds in two steps. First, a strong base is used to deprotonate phenol, forming the more nucleophilic phenoxide ion. Subsequently, the phenoxide ion attacks the electrophilic carbon atom attached to the bromine in 1-bromo-10-fluorodecane, displacing the bromide ion and forming the ether product. The carbon-fluorine bond remains intact due to its significantly higher bond strength.
Experimental Protocol
Table 2: Reagents for Williamson Ether Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Bromo-10-fluorodecane | 239.17 | 2.39 g | 0.01 | 1.0 |
| Phenol | 94.11 | 1.04 g | 0.011 | 1.1 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 0.011 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Formation of Alkoxide: Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. In a separate beaker, dissolve phenol (1.04 g) in 10 mL of anhydrous THF. Add the phenol solution dropwise to the sodium hydride suspension over 15 minutes.
-
Reaction with Alkyl Halide: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add a solution of 1-bromo-10-fluorodecane (2.39 g) in 20 mL of anhydrous THF dropwise.
-
Reflux: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer with 2 x 25 mL of 1 M NaOH and 1 x 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow Diagram
Caption: Workflow for the Williamson Ether Synthesis of 10-fluoro-1-phenoxydecane.
Grignard Reaction: Formation and Application of 10-Fluorodecylmagnesium Bromide
Grignard reagents are powerful carbon-based nucleophiles used to form new carbon-carbon bonds.[9][10] The significant difference in reactivity between the C-Br and C-F bonds allows for the selective formation of a Grignard reagent at the bromine-bearing carbon of 1-bromo-10-fluorodecane.
Principle of the Reaction
Magnesium metal inserts into the carbon-bromine bond to form an organomagnesium halide (Grignard reagent).[11] This process effectively reverses the polarity of the carbon atom, making it strongly nucleophilic. The newly formed Grignard reagent can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters.[9][12] In this protocol, we will react 10-fluorodecylmagnesium bromide with acetone to form 2-methyl-11-fluorododecan-2-ol.
Experimental Protocol
Table 3: Reagents for Grignard Reaction
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Bromo-10-fluorodecane | 239.17 | 2.39 g | 0.01 | 1.0 |
| Magnesium Turnings | 24.31 | 0.29 g | 0.012 | 1.2 |
| Anhydrous Diethyl Ether | - | 60 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | catalytic |
| Acetone | 58.08 | 0.64 g (0.8 mL) | 0.011 | 1.1 |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (0.29 g) and a small crystal of iodine in the flask. Add 10 mL of anhydrous diethyl ether.
-
Grignard Formation: Dissolve 1-bromo-10-fluorodecane (2.39 g) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (approx. 2-3 mL) of this solution to the magnesium turnings. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction.[10]
-
Addition: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Dissolve acetone (0.64 g) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent.
-
Quenching and Work-up: After the addition, stir the reaction mixture at room temperature for 1 hour. Then, pour the mixture slowly over 50 g of crushed ice and cautiously add 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with 2 x 25 mL of diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting tertiary alcohol can be purified by distillation or column chromatography.
Workflow Diagram
Caption: Workflow for the Grignard reaction of 1-bromo-10-fluorodecane with acetone.
Conclusion
1-Bromo-10-fluorodecane serves as an exemplary substrate for demonstrating selective halogen reactivity in organic synthesis. The protocols detailed herein for Williamson ether synthesis and Grignard reactions provide a foundation for researchers to explore its utility in creating complex molecules with a terminal fluorine atom, a common motif in modern drug discovery and materials science. Adherence to the outlined procedures and safety precautions will ensure reliable and safe experimentation.
References
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- Cole-Parmer. (n.d.).
- Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Eastern Kentucky University.
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- Thermo Fisher Scientific. (2025, December 19).
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- chemBlink. (n.d.).
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scale-up synthesis of 1-Bromo-10-fluorodecane derivatives
An Application Guide for the Scalable Synthesis of 1-Bromo-10-fluorodecane Derivatives
Abstract
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 1-bromo-10-fluorodecane, a crucial bifunctional building block in pharmaceutical and materials science. Addressing the need for robust and scalable synthetic routes, we present a two-step process commencing from the readily available precursor, 1,10-decanediol. The methodology focuses on a selective monofluorination followed by a high-yielding bromination. This document elucidates the rationale behind the strategic selection of reagents and reaction conditions, emphasizing safety, process control, and analytical validation to ensure a reproducible and efficient scale-up. The protocols are designed for researchers, chemists, and process development professionals aiming to produce high-purity 1-bromo-10-fluorodecane and its derivatives on a multi-gram to kilogram scale.
Introduction: The Strategic Importance of Bifunctional Haloalkanes
Long-chain bifunctional molecules, such as 1-bromo-10-fluorodecane, are invaluable intermediates in modern organic synthesis.[1] Their unique structure, featuring two distinct halogen atoms at terminal positions, allows for orthogonal chemical modifications. The fluorine atom imparts specific physicochemical properties such as increased metabolic stability and altered lipophilicity, while the bromine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions.[1][2] This dual functionality makes 1-bromo-10-fluorodecane a key precursor for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers.[1][3]
However, transitioning from a bench-scale synthesis to a large-scale production process presents significant challenges. These include ensuring selective functionalization to avoid statistical mixtures of di-brominated or di-fluorinated byproducts, managing reaction exotherms, and developing robust purification methods. This guide provides a field-proven, logical approach to navigate these challenges effectively.
Synthetic Strategy: A Two-Step Approach from 1,10-Decanediol
The most logical and cost-effective strategy for the scale-up synthesis of 1-bromo-10-fluorodecane begins with the symmetrical and commercially available starting material, 1,10-decanediol. The core of our approach is to perform two sequential, selective halogenations.
The Causality Behind the Chosen Synthetic Route:
-
Selective Monofluorination First: We prioritize the introduction of the fluorine atom. Deoxyfluorination of alcohols is often the most challenging step, requiring specialized reagents.[4][5] Performing this step on the diol allows for easier purification of the intermediate, 10-fluorodecan-1-ol, from the unreacted diol and the difluorinated byproduct. The significant difference in polarity between the mono-ol product and the diol starting material facilitates separation by column chromatography or distillation.
-
Robust Bromination Last: The conversion of the remaining hydroxyl group to a bromide is a more conventional and high-yielding transformation.[6][7] Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective and well-suited for large-scale reactions. This final step converts the polar alcohol intermediate into the less polar final product, simplifying the final purification.
The overall synthetic workflow is depicted below.
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Application Note: 1-Bromo-10-fluorodecane as a Scaffold for Monofluorinated Self-Assembled Monolayers (SAMs)
Abstract
This application note details the utility of 1-Bromo-10-fluorodecane as a precision building block for constructing monofluorinated self-assembled monolayers (SAMs). Unlike perfluorinated chains (e.g.,
Strategic Overview: The "Janus" Building Block
1-Bromo-10-fluorodecane is a bifunctional alkane with distinct termini:
-
The Reactive Terminus (Bromine): A primary alkyl halide serving as a leaving group for nucleophilic substitution (
).[1] This allows the attachment of anchoring groups (thiols for gold, silanes for oxides, or phosphonates for titanium).[1] -
The Functional Terminus (Fluorine): A single fluorine atom. Unlike a methyl group (
), the bond possesses a strong dipole moment aligned with the bond axis.
Why use Monofluorinated SAMs?
-
Dipole Engineering: The
bond creates a permanent dipole directed toward the carbon backbone. By varying the chain length (odd vs. even), researchers can alternate the orientation of this dipole relative to the surface normal, tuning the substrate's work function ( ) by hundreds of millielectron volts (meV). -
Wettability Tuning: Monofluorinated surfaces exhibit "intermediate" wettability—distinct from both hydrophilic hydroxyl surfaces and superhydrophobic perfluorinated surfaces—allowing for precise control over liquid contact angles.
Phase I: Functionalization (Synthesis Protocol)
Note: Alkyl bromides do not form stable, ordered monolayers on gold directly.[1] They must be converted to thiols (or thioacetates) to ensure robust Au-S covalent bonding.[1]
Workflow Diagram: Precursor to Monolayer
Caption: Conversion of the bromo-precursor to a thiol anchor, followed by self-assembly on gold.
Protocol A: Synthesis of 10-Fluorodecane-1-thiol
Reagents: 1-Bromo-10-fluorodecane (1 eq), Potassium Thioacetate (KSAc, 1.2 eq), Anhydrous DMF, Methanol, Conc.[1] HCl.
-
Thioacetylation:
-
Dissolve 1-Bromo-10-fluorodecane in anhydrous DMF (0.5 M concentration).
-
Add Potassium Thioacetate (1.2 equivalents) under Nitrogen atmosphere.[1]
-
Stir at 60°C for 4 hours. The solution will turn turbid as KBr precipitates.
-
Workup: Dilute with water, extract with dichloromethane (DCM), and dry over
.[1] -
Result: 10-fluorodecyl thioacetate. (Yield typically >90%).[1][2]
-
-
Hydrolysis (Deprotection):
-
Dissolve the thioacetate in Methanol (0.1 M).[1]
-
Add concentrated HCl (5-10 drops per mmol).[1]
-
Reflux under Nitrogen for 2 hours.
-
Purification: Remove solvent in vacuo. Purify via flash chromatography (Hexanes/DCM) to remove disulfide byproducts.
-
Validation: Check NMR for the disappearance of the acetyl peak (~2.3 ppm) and appearance of the thiol triplet (~1.3 ppm).[1]
-
Phase II: SAM Deposition Protocol[2]
Objective: Create a densely packed, pinhole-free monolayer on Gold (Au).
Materials
-
Substrate: Template-Stripped Gold (TSG) or vapor-deposited Au(111) on Silicon/Mica.[1]
-
Solvent: Absolute Ethanol (HPLC Grade, degassed).[1]
-
Ligand: 10-Fluorodecane-1-thiol (synthesized above).
Step-by-Step Methodology
-
Substrate Cleaning (Critical):
-
Immerse Au substrate in UV/Ozone cleaner for 10 minutes to remove organic contaminants.
-
Rinse copiously with HPLC-grade ethanol.
-
-
Solution Preparation:
-
Prepare a 1.0 mM solution of 10-fluorodecane-1-thiol in ethanol.
-
Note: Use fresh solution to minimize disulfide formation (which slows assembly kinetics).[1]
-
-
Incubation:
-
Immerse the clean Au substrate into the thiol solution.
-
Incubate for 24 hours at room temperature in a sealed container (dark) to prevent photo-oxidation.
-
-
Rinsing & Annealing:
Phase III: Characterization & Expected Data[2]
Contact Angle Goniometry (Wettability)
Monofluorinated SAMs display unique wetting properties compared to methyl-terminated (
| Probe Liquid | Surface Tension ( | |||
| Water | 72.8 mN/m | ~110° | ~102° - 105° | ~118° |
| Hexadecane | 27.5 mN/m | ~45° | ~38° | ~70° |
Interpretation: The F-terminated surface is less hydrophobic than the
X-Ray Photoelectron Spectroscopy (XPS)
Use XPS to validate chemical composition.[1][3]
-
F 1s: Look for a peak at ~686-687 eV (C-F covalent bond).[1]
-
C 1s: Deconvolute to see the main C-C/C-H peak (285.0 eV) and a small shoulder shifted by ~1.5 eV for the
carbon. -
S 2p: Doublet at 162.0 eV (
) confirming thiolate-gold bond.[1] A peak at 164 eV indicates unbound thiol or disulfide (bad sample).[1]
Mechanistic Insight: The Dipole Effect
The primary value of 1-Bromo-10-fluorodecane derivatives lies in Work Function Modification .
Caption: Schematic of the terminal dipole. The C-F bond creates a permanent dipole moment that modifies the vacuum energy level at the interface.
Because the chain length is Even (C10) , the terminal C-F bond vector is oriented differently than in Odd (C11) chains due to the zigzag backbone structure.[1] This allows researchers to fine-tune the electronic barrier for charge injection in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) by simply selecting the C10 precursor over a C9 or C11 variant.
References
-
Colorado, R., & Lee, T. R. (2003).[1] Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold.[4] Langmuir.[5] Link[1]
-
Graupe, M., et al. (1999).[1] Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities.[6][7] Journal of the American Chemical Society. Link[1]
-
Alloway, D. M., et al. (2003).[1] Interface Dipoles Arising from Self-Assembled Monolayers on Gold: UV-Photoemission Studies of Alkanethiols and Fluorinated Alkanethiols. The Journal of Physical Chemistry B. Link[1]
-
Love, J. C., et al. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link[1]
-
BenchChem. (2025).[1][8] Technical Guide to 10-Bromo-1-aminodecane and Halogenated Precursors.Link[1]
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Application Notes & Protocols: The Strategic Role of 1-Bromo-10-fluorodecane in the Synthesis of Advanced Fluorinated Molecules
Introduction: The Value of the Fluoroalkyl Motif
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, agrochemicals, and materials science.[1][2] Fluorination can dramatically alter a molecule's properties, often enhancing metabolic stability, bioavailability, and binding affinity in drug candidates, or imparting unique characteristics like hydrophobicity and thermal stability in materials.[3][4][5] Among the vast toolkit of fluorinating agents and building blocks, bifunctional reagents—those possessing two distinct reactive sites—offer exceptional synthetic utility.
1-Bromo-10-fluorodecane (CAS: 334-61-2) is a premier example of such a molecule.[6][] Its structure consists of a ten-carbon aliphatic chain capped by a fluorine atom at one terminus and a bromine atom at the other. This arrangement is not redundant; it is a carefully designed synthon that leverages the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is significantly more labile and serves as a versatile reactive handle for nucleophilic substitution, while the robust carbon-fluorine bond remains inert under these conditions, ensuring the preservation of the terminal fluorine. This guide provides an in-depth exploration of the mechanistic principles, applications, and detailed protocols for leveraging 1-Bromo-10-fluorodecane as a key building block for introducing the valuable 10-fluorodecyl moiety.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 334-61-2 | [][8] |
| Molecular Formula | C₁₀H₂₀BrF | [6][8] |
| Molecular Weight | 239.17 g/mol | [6][8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | ~255-257 °C (estimated) | |
| Density | ~1.13 g/cm³ (estimated) |
Core Mechanistic Principle: Selective Nucleophilic Substitution (Sₙ2)
The synthetic utility of 1-Bromo-10-fluorodecane is overwhelmingly dictated by the Sₙ2 reaction pathway. The significant difference in electronegativity and bond strength between the C-Br and C-F bonds allows for highly selective reactions at the brominated terminus.
Causality of Selectivity:
-
Leaving Group Ability: Bromide (Br⁻) is an excellent leaving group because it is a weak base and can stabilize the negative charge effectively. In contrast, fluoride (F⁻) is a poor leaving group due to its strong basicity and the high bond dissociation energy of the C-F bond.
-
Electrophilicity: The carbon atom attached to the bromine (C1) is the primary electrophilic site. A nucleophile will preferentially attack this carbon.
The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom, and the bromide ion is simultaneously displaced.[10][11] This mechanism typically results in an inversion of stereochemistry if the carbon center were chiral, though for 1-Bromo-10-fluorodecane, this is not a factor.[12][13]
Caption: Workflow for the synthesis of a fluorinated surfactant.
3. Detailed Procedure:
-
In a 250 mL round-bottom flask, prepare a solvent mixture of ethanol and deionized water (e.g., 1:1 v/v).
-
Add sodium sulfite (1.2 eq) to the solvent and stir until fully dissolved.
-
Add 1-Bromo-10-fluorodecane (1.0 eq) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Maintain the reaction at reflux for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkyl bromide.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid residue can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product, sodium 10-fluorodecane-1-sulfonate.
4. Self-Validation System (Characterization):
-
¹H NMR: Confirm the disappearance of the triplet signal corresponding to the -CH₂Br protons (around 3.4 ppm) and the appearance of a new triplet for the -CH₂SO₃⁻ protons (around 2.9 ppm).
-
¹⁹F NMR: Verify the presence of the terminal fluorine with a triplet signal around -218 ppm.
-
Mass Spectrometry (ESI-): Detect the molecular ion for the [C₁₀H₂₀FSO₃]⁻ anion.
-
Surface Tension Measurement: An aqueous solution of the product should exhibit a significantly lower surface tension compared to water, confirming its surfactant properties.
Application Note II: Synthesis of Precursors for Self-Assembled Monolayers (SAMs)
The creation of low-energy surfaces is critical for applications in anti-fouling coatings, microelectronics, and biosensors. Thiol-terminated fluoroalkanes are essential precursors for forming highly ordered, hydrophobic, and oleophobic self-assembled monolayers (SAMs) on gold surfaces.
Protocol: Synthesis of 10-Fluorodecane-1-thiol
This two-step protocol involves an initial Sₙ2 reaction with thiourea, followed by hydrolysis to yield the desired thiol. This method avoids the direct use of odorous and volatile thiols.
1. Materials and Reagents:
-
1-Bromo-10-fluorodecane (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Experimental Workflow:
Caption: Two-step synthesis of 10-Fluorodecane-1-thiol.
3. Detailed Procedure:
-
Step 1 (Salt Formation): Dissolve 1-Bromo-10-fluorodecane (1.0 eq) and thiourea (1.1 eq) in 95% ethanol in a round-bottom flask. Heat the mixture to reflux for 4-6 hours. Upon cooling, the S-(10-fluorodecyl)isothiouronium bromide salt will precipitate. Filter the solid and wash with cold ethanol.
-
Step 2 (Hydrolysis): Transfer the isothiouronium salt to a new flask containing an aqueous solution of sodium hydroxide (e.g., 2 M). Heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is ~1-2. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, remove the solvent under reduced pressure. The crude thiol can be further purified by vacuum distillation or column chromatography.
4. Self-Validation System (Characterization):
-
¹H NMR: Confirm the presence of the characteristic triplet for the -SH proton (typically 1.3-1.6 ppm) and the multiplet for the -CH₂SH protons (around 2.5 ppm).
-
IR Spectroscopy: Look for the S-H stretching vibration, which appears as a weak band around 2550-2600 cm⁻¹.
-
GC-MS: Confirm the molecular weight and purity of the final product.
Conclusion
1-Bromo-10-fluorodecane stands out as a highly effective and selective synthetic building block. Its bifunctional nature, governed by the predictable reactivity of the C-Br bond via Sₙ2 chemistry, allows for the straightforward introduction of the 10-fluorodecyl chain into a diverse range of molecular architectures. The protocols outlined here for the synthesis of fluorinated surfactants and SAM precursors demonstrate its practical utility. By understanding the core mechanistic principles and employing robust validation techniques, researchers can confidently leverage this reagent to advance the fields of drug discovery, materials science, and specialty chemicals.
References
-
Title: Synthesis and Applications of Selected Fluorine-Containing Fluorophores Source: MDPI URL: [Link]
-
Title: Nucleophilic substitution - halogenoalkanes and hydroxide ions Source: Chemguide URL: [Link]
-
Title: Decane, 1-bromo-10-fluoro- Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis of environmentally relevant fluorinated surfactants--a review Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers Source: Polymer Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Decane, 1-bromo-10-fluoro- | C10H20BrF | CID 9543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 334-61-2|1-Bromo-10-Fluorodecane|BLD Pharm [bldpharm.com]
- 9. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. cognitoedu.org [cognitoedu.org]
- 12. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
- 13. chem.libretexts.org [chem.libretexts.org]
selective functionalization of 1-Bromo-10-fluorodecane
An Application Note for the Selective Functionalization of 1-Bromo-10-fluorodecane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective chemical modification of 1-bromo-10-fluorodecane. This bifunctional long-chain alkane is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites. The significant difference in the reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for highly selective functionalization at either terminus. This note delineates field-proven strategies for targeting each site independently, explaining the chemical principles behind the selectivity and providing step-by-step experimental protocols for key transformations, including nucleophilic substitution, Grignard reagent formation, and transition-metal-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Bifunctional Linkers
Heterobifunctional molecules are foundational to the construction of complex molecular architectures, from targeted drug-conjugates to advanced polymers. 1-Bromo-10-fluorodecane presents a particularly interesting case: a ten-carbon aliphatic chain capped with two different halogens. The C-Br bond is a versatile handle for a wide array of classical organic transformations, while the C-F bond is exceptionally stable, often considered biochemically inert. This dichotomy allows for a modular synthetic approach: one end can be elaborated while the other remains a stable, non-reactive terminus, or it can be activated under specific, challenging conditions for sequential functionalization. Mastering the selective chemistry of this molecule unlocks significant potential for streamlined synthesis of novel chemical entities.
The core principle underpinning this selectivity lies in the vast difference in bond dissociation energies (BDE) and leaving group abilities. The C-Br bond has a BDE of approximately 285 kJ/mol, whereas the C-F bond is significantly stronger at ~485 kJ/mol.[1] Consequently, bromide is an excellent leaving group in nucleophilic substitution reactions, while fluoride is exceptionally poor.[2] This guide will first explore the more conventional reactions selectively targeting the C-Br bond, followed by the more advanced and challenging methods required to activate the inert C-F bond.
Part 1: Selective Functionalization of the Carbon-Bromine Bond
The inherent reactivity of the C-Br bond makes it the primary target for functionalization. Standard reaction conditions for alkyl bromides can be employed with high confidence that the C-F bond at the opposite end of the molecule will remain intact.
Causality of C-Br Selectivity
The selectivity is a direct consequence of thermodynamics and kinetics. In nucleophilic substitution reactions following an SN2 pathway, the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[3] A good leaving group is a species that is stable on its own, which corresponds to the conjugate base of a strong acid. Hydrobromic acid (HBr) is a strong acid (pKa ≈ -9), making the bromide ion (Br⁻) a stable and thus excellent leaving group. In contrast, hydrofluoric acid (HF) is a weak acid (pKa ≈ 3.2), making the fluoride ion (F⁻) a poor leaving group.
Caption: Workflow for selecting a C-Br functionalization method.
Protocol 1.1: Nucleophilic Substitution (SN2) - Synthesis of 1-Azido-10-fluorodecane
This protocol exemplifies a typical SN2 reaction, where the bromide is displaced by an azide nucleophile. The resulting azido-alkane is a versatile intermediate, for instance, in "click" chemistry or for reduction to a primary amine.
Materials:
-
1-Bromo-10-fluorodecane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add 1-bromo-10-fluorodecane (1.0 eq), sodium azide (1.5 eq), and anhydrous DMF (approx. 5 mL per 1 g of alkyl halide).
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous phase with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic extracts with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-azido-10-fluorodecane, can be purified by column chromatography on silica gel if necessary.
Causality and Trustworthiness: The use of a polar aprotic solvent like DMF is crucial. It solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[3] The temperature is kept moderate to ensure sufficient reaction rate without promoting side reactions like elimination, although for a primary halide this is less of a concern. The protocol's trustworthiness is validated by monitoring the disappearance of the starting material, which confirms the selective substitution at the C-Br position.
| Nucleophile | Reagent | Product Functional Group |
| Azide | NaN₃ | -N₃ |
| Cyanide | NaCN | -C≡N |
| Thiolate | R-SNa | -S-R |
| Alkoxide | R-ONa | -O-R |
Table 1: Examples of Nucleophiles for SN2 Reactions at the C-Br Terminus.
Protocol 1.2: Grignard Reagent Formation and Reaction with an Electrophile
The formation of a Grignard reagent provides a powerful nucleophilic carbon source, enabling the formation of new carbon-carbon bonds. This reaction is highly selective for the C-Br bond, as C-F bonds are inert to magnesium metal under these conditions.[4]
Materials:
-
1-Bromo-10-fluorodecane
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Electrophile (e.g., dry ice (solid CO₂), benzaldehyde)
-
Aqueous HCl (1M)
-
Three-neck flask, dropping funnel, condenser, inert atmosphere setup
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Initiation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the reaction flask. Gently heat the flask with a heat gun until iodine vapors are visible, then allow to cool. Add a small volume of anhydrous ether/THF.
-
Reagent Addition: Dissolve 1-bromo-10-fluorodecane (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle heating may be required.[5][6]
-
Grignard Formation: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent, 10-fluorodecylmagnesium bromide.
-
Electrophilic Quench (Example: Carboxylation): Cool the Grignard solution in an ice bath. Carefully add crushed dry ice (solid CO₂) in small portions. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by slowly adding 1M aqueous HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield 11-fluoroundecanoic acid.
Causality and Trustworthiness: The success of this protocol hinges on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic source.[4] The iodine crystal helps to activate the magnesium surface. The formation of the desired product (e.g., a carboxylic acid after quenching with CO₂) without disturbance of the C-F bond serves as self-validation of the protocol's selectivity.
Protocol 1.3: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp³) or C(sp)-C(sp³) bond, in this case, coupling the alkyl bromide with a terminal alkyne.[7][8]
Materials:
-
1-Bromo-10-fluorodecane
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, combine 1-bromo-10-fluorodecane (1.0 eq), the terminal alkyne (1.2 eq), Pd catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Solvent and Base: Add the anhydrous solvent and base via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C, depending on catalyst and substrates) until TLC or GC-MS indicates completion.
-
Workup: Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product, 1-fluoro-10-phenyldec-11-yne.
Causality and Trustworthiness: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) species into the C-Br bond.[8] The C-F bond is far too strong to undergo oxidative addition under these conditions. The copper co-catalyst facilitates the formation of a copper acetylide, which then participates in the transmetalation step.[7] The selective formation of the desired alkyne product is a testament to the chemoselectivity of the catalytic system.
Part 2: The Challenge of Selective C-F Bond Functionalization
Activating a primary aliphatic C-F bond is a formidable challenge in modern organic chemistry.[9] Doing so in the presence of a much more labile C-Br bond requires highly specialized and chemoselective catalytic systems that can differentiate between the two halogens.
Caption: A generalized scheme for C-F bond activation.
Protocol 2.1: Transition Metal-Catalyzed Cross-Coupling of the C-F Bond
Recent advances have demonstrated that certain transition metal complexes, particularly those based on cobalt, can catalyze the cross-coupling of unactivated alkyl fluorides.[10] This selectivity is remarkable and relies on the specific electronic properties of the catalyst that favor interaction with the highly polarized C-F bond over the C-Br bond.
Note: This is an advanced protocol based on cutting-edge literature and may require significant optimization. The following is a representative procedure.
Materials:
-
1-Bromo-10-fluorodecane
-
Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr)
-
Cobalt catalyst (e.g., CoCl₂)
-
Ligand (e.g., a specific phosphine or N-heterocyclic carbene ligand as reported in literature)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Setup: Under a rigorously maintained inert atmosphere (glovebox recommended), add the cobalt catalyst and ligand to a dry reaction vessel.
-
Reagents: Add anhydrous solvent, followed by 1-bromo-10-fluorodecane (1.0 eq).
-
Coupling Partner: Cool the mixture to the specified reaction temperature (e.g., 0 °C or room temperature) and slowly add the Grignard reagent (1.5-2.0 eq).
-
Reaction: Stir the reaction for the prescribed time, carefully monitoring for consumption of the starting material and formation of the desired product (10-bromo-1-phenyldecane) versus the undesired product from C-Br coupling.
-
Workup and Analysis: Quench the reaction carefully with a suitable reagent (e.g., saturated aq. NH₄Cl). Extract the product into an organic solvent, dry, and concentrate. Analyze the product mixture carefully by GC-MS and NMR to determine the regioselectivity of the coupling.
Causality and Trustworthiness: The mechanism for such reactions is complex and an active area of research. It is proposed that the cobalt catalyst can selectively undergo oxidative addition into the C-F bond. The presence of specific ligands is critical to tune the catalyst's electronic and steric properties to achieve this difficult transformation.[10] The trustworthiness of this protocol is established only through rigorous analytical characterization of the product mixture to confirm that the reaction occurred at the C-F terminus. It is highly probable that a mixture of products will be obtained, and the primary goal of optimization would be to maximize the yield of the C-F functionalized product. Some systems have shown remarkable tolerance for C-Cl and C-Br bonds.[11]
Protocol 2.2: Reductive Hydrodefluorination (HDF)
Hydrodefluorination replaces a C-F bond with a C-H bond.[12] This can be achieved using various catalytic systems, including those based on transition metals like zirconium.[13]
Materials:
-
1-Bromo-10-fluorodecane
-
Zirconocene dihydride complex (e.g., Cp*₂ZrH₂) or a silane/catalyst system
-
Anhydrous, non-polar solvent (e.g., benzene, toluene)
-
Hydrogen gas (if required for catalyst stability)
Procedure (Conceptual, based on literature):
-
Setup: In a glovebox, dissolve 1-bromo-10-fluorodecane in the anhydrous solvent in a pressure-rated vessel.
-
Catalyst: Add the hydrodefluorination catalyst (e.g., Cp*₂ZrH₂).[13]
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 80-150 °C). If necessary, maintain a positive pressure of hydrogen gas to stabilize the catalyst.
-
Monitoring: Monitor the reaction by taking aliquots and analyzing via ¹⁹F NMR (for disappearance of the C-F signal) and GC-MS.
-
Workup and Purification: Upon completion, cool the reaction, quench any active catalyst as per literature recommendations, and purify by filtration and column chromatography to yield 1-bromodecane.
Causality and Trustworthiness: The mechanism for HDF with zirconocene hydrides is proposed to proceed through a radical chain mechanism for aliphatic C-F bonds.[13] The driving force is the formation of the very stable Zr-F bond. Confirmation of the product as 1-bromodecane, with the complete absence of fluorine, validates that the C-F bond was selectively cleaved.
Summary and Outlook
The selective functionalization of 1-bromo-10-fluorodecane is a tale of two vastly different chemical reactivities. The C-Br bond is readily addressed with the full arsenal of classic and modern synthetic methods, providing a reliable entry point for molecular elaboration. In contrast, the C-F bond represents a significant synthetic challenge, requiring specialized, state-of-the-art catalytic methods to activate. The protocols and principles outlined in this guide provide researchers with a robust framework for strategically utilizing this valuable bifunctional building block, enabling the rational design and synthesis of novel molecules for a wide range of applications.
References
-
Iwasaki, T., et al. (2010). Cobalt-Catalyzed Cross-Coupling of Alkyl Fluorides with Grignard Reagents. Journal of the American Chemical Society, 132(4), 1362-1364. Available at: [Link]
-
Zhou, J. et al. (2021). Catalyst-free carbosilylation of alkenes using silylboronates and organic fluorides via selective C–F bond activation. Nature Communications, 12, 3749. Available at: [Link]
- Hartwig, J. F. (2010).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wikipedia contributors. (2023). Hydrodefluorination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Kraft, B. M., & Jones, W. D. (2003). Aliphatic and aromatic carbon-fluorine bond activation with Cp*₂(ZrH)₂: mechanisms of hydrodefluorination. Journal of the American Chemical Society, 125(27), 8349-8357. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Wikipedia contributors. (2023). Grignard reagent. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Reddit. (2015). How to properly form a Grignard reagent? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Ahrens, T., et al. (2015). Activation of C–F bonds α to C–C multiple bonds. Chemical Communications, 51(68), 13306-13317. Available at: [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations (Summary). Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 7: Alkyl Halides & Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Jaskowski, M. J. (n.d.). Reactions of Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chem-Station. (2018). The Sonogashira Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chem.libretexts.org. (2023). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is 1-bromotriptycene inert to nucleophilic substitution?. Retrieved from [Link]
-
Wikipedia contributors. (2023). Grignard reagent. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-10-fluorodecane
Topic: Synthesis & Optimization of 1-Bromo-10-fluorodecane (
Introduction: The "Bifunctional" Challenge
1-Bromo-10-fluorodecane is a critical linker in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and radiopharmaceutical precursors. Its value lies in its asymmetry: a reactive alkyl bromide for nucleophilic substitution and a stable (or radiolabeled) fluoride terminus.
However, synthesizing this molecule presents a classic "statistical trap." Users frequently report two primary failure modes:
-
The Statistical Mixture: In attempting to fluorinate 1,10-dibromodecane, users obtain an inseparable mixture of starting material, product, and the di-fluoro byproduct.
-
Elimination Competition: In attempting to brominate 10-fluoro-1-decanol, users observe significant formation of 10-fluorodec-1-ene due to harsh acidic conditions.
This guide provides optimized protocols to bypass these bottlenecks.
Module 1: The Statistical Route (Halogen Exchange)
Scenario: You are converting 1,10-dibromodecane to 1-bromo-10-fluorodecane using a metal fluoride (Halex reaction).
The Core Problem: Stoichiometry Control
Many researchers attempt a 1:1 molar ratio of dibromide to fluoride source. This is statistically guaranteed to fail, yielding a distribution of roughly 25% di-fluoro, 50% mono-fluoro, and 25% unreacted starting material.
Optimized Protocol: The "High-Dilution" Strategy
To maximize the mono-substituted product (
Protocol:
-
Reagents:
-
Substrate: 1,10-Dibromodecane (3.0 equivalents). Crucial: Use excess.
-
Reagent: Potassium Fluoride (Spray-dried, 1.0 equivalent).
-
Catalyst: 18-Crown-6 (0.1 equivalent) or TBAF (catalytic).
-
Solvent: Acetonitrile (MeCN) or t-Amyl Alcohol.
-
-
Procedure:
-
Purification (The Bottleneck):
-
The boiling points of the di-bromo (
C/15mmHg) and mono-fluoro species are too close for standard distillation. -
Solution: Use vacuum flash chromatography. The polarity difference between the C-Br and C-F bond is slight but exploitable on silica gel using a gradient of Hexanes
1% EtOAc/Hexanes.
-
Troubleshooting the Halex Reaction
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<10%) | "Caked" KF surface. | Use spray-dried KF (hygroscopic handling required) or switch to CsF (more soluble). Add 18-crown-6 to solubilize |
| High Di-fluoro Byproduct | Stoichiometry error. | Increase starting dibromide ratio to 3:1 or 4:1. Recycle the unreacted dibromide later. |
| Elimination (Alkene formation) | Basic conditions. | "Naked" fluoride is basic. Switch solvent from MeCN to t-Amyl Alcohol . The bulky alcohol solvates the fluoride slightly, reducing basicity while maintaining nucleophilicity [1]. |
Module 2: The Linear Route (Alcohol Bromination)
Scenario: You are converting 10-fluoro-1-decanol to 1-bromo-10-fluorodecane.
The Core Problem: Acid-Catalyzed Elimination
Using HBr/H2SO4 often leads to E2 or E1 elimination, forming the alkene. The fluorine atom at the C10 position is electron-withdrawing, but the C1 position is vulnerable to dehydration.
Optimized Protocol: The Appel Reaction
The Appel reaction operates under neutral conditions, preventing the formation of the alkene byproduct.
Protocol:
-
Reagents:
-
Substrate: 10-Fluoro-1-decanol (1.0 equiv).
-
Reagent: Carbon Tetrabromide (
, 1.1 equiv). -
Reagent: Triphenylphosphine (
, 1.1 equiv). -
Solvent: Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Dissolve alcohol and
in DCM at 0°C. -
Add
portion-wise (exothermic). -
Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.
-
Workup: Filter off the precipitated triphenylphosphine oxide (
) through a silica plug. -
Concentrate and purify via flash column.
-
Visualizing the Workflow
Figure 1: Reaction pathways showing the statistical risks of the Halex route (top) versus the elimination risks of the alcohol route (bottom).
Frequently Asked Questions (FAQs)
Q1: Why can't I just distill the product from the 1,10-dibromodecane?
A: You can, but it requires a high-efficiency fractional distillation column.
-
1,10-Dibromodecane BP: ~160°C (15 mmHg)
-
1-Bromo-10-fluorodecane BP: ~145–150°C (15 mmHg) [Estimated] The boiling point differential (
T) is small. Without a spinning band distillation column, you will likely co-distill the starting material. We recommend Flash Chromatography (Hexane:EtOAc 99:1) for purities >98%.
Q2: I am seeing a "triplet of triplets" at 4.5 ppm in my NMR. What is this?
A: This is the signature of the
-
Chemical Shift: ~4.4–4.5 ppm.
-
Splitting: It is a doublet of triplets (dt) often resolving as a triplet of triplets (tt) due to coupling with the Fluorine atom (
Hz) and the adjacent methylene group ( Hz). -
Validation: If you do not see the large 47 Hz coupling constant, you have not formed the C-F bond.
Q3: Can I use TBAF (Tetrabutylammonium Fluoride) instead of KF?
A: Use with caution. Commercial TBAF often contains water ("TBAF hydrate"), which makes the fluoride ion extremely basic, leading to the elimination product (alkene) rather than the substitution product. If you must use TBAF, use the anhydrous form (1M in THF) or dry it meticulously, though this is difficult as TBAF decomposes (Hofmann elimination) upon drying [2].
Summary of Optimized Conditions
| Parameter | Halex Route (Statistical) | Alcohol Route (Linear) |
| Primary Reagent | Potassium Fluoride (Spray-dried) | |
| Stoichiometry | 3:1 (Dibromide : KF) | 1:1.1 (Alcohol : |
| Solvent | Acetonitrile or t-Amyl Alcohol | Dichloromethane (DCM) |
| Major Impurity | 1,10-Difluorodecane | 10-Fluorodec-1-ene |
| Purification | Chromatography (Crucial) | Filtration + Chromatography |
References
- Kim, D. W., et al. (2002). "Efficient Nucleophilic Fluorination of Primary and Secondary Alkyl Halides Using Ionic Liquid." Journal of the American Chemical Society.
-
Sun, H., & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society.
-
BenchChem. (2025).[4] "Technical Guide to 10-Bromo-1-aminodecane and 1,10-Dibromodecane Derivatives." (General protocols for long-chain alkyl halide handling). 4
-
PubChem. "Decane, 1-bromo-10-fluoro- Compound Summary." (Physical properties and identifiers).
Sources
Technical Support Center: Reactions of 1-Bromo-10-fluorodecane
Introduction
Welcome to the technical support guide for 1-bromo-10-fluorodecane (CAS No. 334-61-2).[1][2][][4][5] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. As a long-chain alkyl halide with two different halogens at its termini, 1-bromo-10-fluorodecane presents unique opportunities and challenges. This guide provides in-depth, field-proven insights into the common side products encountered during its reactions, offering troubleshooting advice and optimized protocols to enhance reaction specificity and yield.
Our approach is grounded in fundamental mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively control your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm planning a synthesis using 1-bromo-10-fluorodecane. Which end of the molecule is more reactive?
Answer: The reactivity of the two halogenated sites is vastly different. The primary site of reaction will almost exclusively be the carbon bearing the bromine atom.
Causality & Expertise: This selectivity is governed by the concept of leaving group ability.[6][7] In nucleophilic substitution and elimination reactions, the leaving group departs with a pair of electrons. A good leaving group is one that is stable as an anion. Bromide (Br⁻) is a significantly better leaving group than fluoride (F⁻) because it is a much weaker base.[7] The stability of the halide anions correlates with their acidity (HI > HBr > HCl > HF). The C-F bond is also substantially stronger than the C-Br bond, making it more difficult to break. Therefore, you can selectively perform reactions at the C1 position without disturbing the C10 fluorine atom under standard nucleophilic substitution, elimination, or organometallic formation conditions.
Q2: My nucleophilic substitution reaction is showing a significant apolar impurity alongside my desired product. What is this side product and why is it forming?
Answer: The most common side product in nucleophilic substitution reactions of primary alkyl halides like 1-bromo-10-fluorodecane is the elimination product, 10-fluorodec-1-ene .
Causality & Expertise: Nucleophilic substitution (typically SN2 for a primary halide) and elimination (E2) reactions are often in competition.[8][9]
-
SN2 (Substitution): The nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group.
-
E2 (Elimination): The reagent acts as a base, abstracting a proton from the carbon adjacent to the C-Br bond (the β-carbon), leading to the formation of a double bond and expulsion of the bromide.[10]
The formation of 10-fluorodec-1-ene is favored when your nucleophile is also a strong base. High reaction temperatures also significantly promote elimination over substitution.[8][10]
dot digraph "SN2_vs_E2_Competition" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="F-(CH₂)₁₀-Br + Nu⁻/Base⁻"]; sn2_product [label="Sɴ2 Product\nF-(CH₂)₁₀-Nu", fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2_product [label="E2 Product\nF-(CH₂)₈-CH=CH₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transition_sn2 [label="Sɴ2 Transition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; transition_e2 [label="E2 Transition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> transition_sn2 [label=" Nucleophilic Attack\n (Sɴ2 Pathway)"]; transition_sn2 -> sn2_product;
start -> transition_e2 [label=" Proton Abstraction\n (E2 Pathway)"]; transition_e2 -> e2_product;
// Invisible nodes for alignment {rank=same; start;} {rank=same; sn2_product; e2_product;} } enddot Caption: Competing Sɴ2 (substitution) and E2 (elimination) pathways.
Q3: How can I optimize my reaction conditions to favor substitution and minimize the formation of 10-fluorodec-1-ene?
Answer: You can significantly favor substitution by carefully selecting your nucleophile, solvent, and reaction temperature.
Expertise & Trustworthiness: The key is to maximize the nucleophilicity of your reagent while minimizing its basicity.
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Reagent | Use a strong, non-bulky nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻). | Use a strong, sterically hindered base (e.g., t-BuOK, LDA). | Strong bases readily abstract protons, promoting elimination. Bulky bases are poor nucleophiles due to steric hindrance, further favoring their role as a base.[8][11] |
| Temperature | Use lower temperatures (e.g., room temperature or slightly elevated). | Use higher temperatures (heating under reflux). | Elimination reactions have a higher activation energy and are more entropically favored than substitution, so their rate increases more significantly with temperature.[10] |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). | Often performed in the conjugate acid of the base (e.g., t-BuOH for t-BuOK). | Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and highly reactive, promoting the SN2 pathway.[7] |
This protocol is designed to maximize the yield of 1-azido-10-fluorodecane.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-bromo-10-fluorodecane (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.2 eq).
-
Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Q4: I am attempting to form a Grignard reagent, but my subsequent reaction with an electrophile gives a very low yield. What is happening to my Grignard reagent?
Answer: There are two primary side reactions that consume your Grignard reagent: reaction with protic sources and Wurtz coupling.
Causality & Expertise:
-
Reaction with Protic Sources: Grignard reagents are extremely strong bases and will react instantly with any molecule containing an acidic proton (e.g., water, alcohols, or even trace moisture in your solvent or on your glassware).[12] This reaction protonates the Grignard reagent, converting it to the unreactive alkane (1-fluorodecane), which will not react with your electrophile.
-
Wurtz Coupling: This is a significant side reaction where the Grignard reagent (R-MgBr) reacts with another molecule of the starting alkyl halide (R-Br). This results in the formation of a dimer, 1,20-difluoroicosane . This side reaction is often initiated by heat or the presence of certain metal impurities.
dot digraph "Grignard_Side_Reactions" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="F-(CH₂)₁₀-Br"]; mg [label="Mg⁰, Ether", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; grignard [label="Grignard Reagent\nF-(CH₂)₁₀-MgBr", fillcolor="#4285F4", fontcolor="#FFFFFF"]; electrophile [label="Electrophile\n(e.g., CO₂)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; desired_product [label="Desired Product\nF-(CH₂)₁₀-COOH"];
wurtz_reactant [label="F-(CH₂)₁₀-Br", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wurtz_product [label="Wurtz Product (Dimer)\nF-(CH₂)₂₀-F", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
protic_source [label="Protic Source\n(e.g., H₂O)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkane_product [label="Protonation Product\nF-(CH₂)₉-CH₃", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> mg; mg -> grignard [label="Formation"]; grignard -> electrophile [label="Desired Reaction"]; electrophile -> desired_product;
grignard -> wurtz_reactant [label="Wurtz Coupling"]; wurtz_reactant -> wurtz_product;
grignard -> protic_source [label="Protonation"]; protic_source -> alkane_product; } enddot Caption: Formation of Grignard reagent and common side reactions.
This protocol aims to minimize side reactions.
-
Rigorous Drying: Flame-dry all glassware under vacuum and cool under a stream of inert gas (N₂ or Ar). Ensure your magnesium turnings and solvent (anhydrous diethyl ether or THF) are perfectly dry.
-
Activation of Magnesium: Place magnesium turnings (1.5 eq) in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm to activate the magnesium surface.
-
Initiation: Add a small portion (approx. 10%) of a solution of 1-bromo-10-fluorodecane (1.0 eq) in anhydrous ether to the activated magnesium. The reaction should initiate, indicated by bubbling and a gentle exotherm. If it doesn't start, gently warm the flask.
-
Slow Addition: Once the reaction has started, add the remaining 1-bromo-10-fluorodecane solution dropwise at a rate that maintains a gentle reflux. This slow addition keeps the concentration of the alkyl halide low, minimizing Wurtz coupling.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray/brown solution is your Grignard reagent and should be used immediately.
Q5: Is there any risk of the C-F bond reacting or participating in side reactions?
Answer: Under the vast majority of conditions used for reactions at the C-Br bond, the C-F bond is exceptionally stable and unreactive.
Expertise & Trustworthiness: The carbon-fluorine bond is the strongest single bond in organic chemistry. It is highly resistant to nucleophiles and bases. While methods exist to activate C-F bonds, they typically require harsh conditions or specialized catalysts (e.g., mechanochemical activation, specific transition metal catalysts) that are not employed in standard substitution, elimination, or Grignard reactions.[13] For all practical purposes in the context of these common transformations, you can consider the fluoro group to be an inert spectator.
Troubleshooting Workflow
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; decision [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; start [label="Start Experiment with\n1-Bromo-10-fluorodecane"]; check_yield [label="Is Yield Low or\nProduct Mixture Complex?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reaction_type [label="What is the reaction type?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Substitution Path subst_path [label="Nucleophilic\nSubstitution"]; elim_check [label="Alkene (C=C) signals\nin NMR/GC-MS?", decision]; elim_yes [label="Elimination (E2) is\nthe major side reaction.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elim_sol [label="Solution:\n• Lower Temperature\n• Use less basic nucleophile\n• Switch to polar aprotic solvent"];
// Grignard Path grignard_path [label="Grignard\nFormation"]; grignard_check [label="Analysis shows dimer or\nprotonated starting material?", decision]; grignard_yes [label="Wurtz coupling and/or\nreaction with H₂O occurred.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; grignard_sol [label="Solution:\n• Rigorously dry all reagents/glassware\n• Add alkyl halide slowly\n• Activate Mg"];
end_ok [label="Reaction Successful"]; end_fail [label="Consult further literature for\nmore complex side reactions."];
// Connections start -> check_yield; check_yield -> end_ok [label="No"]; check_yield -> reaction_type [label="Yes"]; reaction_type -> subst_path; reaction_type -> grignard_path; subst_path -> elim_check; elim_check -> elim_yes [label="Yes"]; elim_yes -> elim_sol; elim_check -> end_fail [label="No"];
grignard_path -> grignard_check; grignard_check -> grignard_yes [label="Yes"]; grignard_yes -> grignard_sol; grignard_check -> end_fail [label="No"]; } enddot Caption: A logical workflow for troubleshooting common side reactions.
References
- BenchChem. (n.d.). Identifying side products in 1-Bromododecane synthesis.
- SciSpace. (n.d.). Elimination and Substitution Reactions of 1-Bromodecane with Alkoxide Ions in Dimethyl Sulfoxide/Alcohol Mixtures.
- Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep.
- BenchChem. (n.d.). A Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide: Chemical Properties, Structure, and Synthetic Applications.
- National Center for Biotechnology Information. (n.d.). Decane, 1-bromo-10-fluoro-. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-10-chlorodecane. PubChem.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- PMC. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions.
- Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions.
- Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns.
- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
- Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- BLD Pharm. (n.d.). 334-61-2|1-Bromo-10-Fluorodecane.
- BOC Sciences. (n.d.). CAS 334-61-2 1-Bromo-10-fluorodecane.
- ChemicalBook. (2025, September 20). 1-Bromo-10-fluorodecane | 334-61-2.
- chemBlink. (n.d.). CAS # 334-61-2, 1-Bromo-10-Fluorodecane: more information.
Sources
- 1. Decane, 1-bromo-10-fluoro- | C10H20BrF | CID 9543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 334-61-2|1-Bromo-10-Fluorodecane|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-10-fluorodecane | 334-61-2 [chemicalbook.com]
- 5. CAS # 334-61-2, 1-Bromo-10-Fluorodecane: more information. [chemblink.com]
- 6. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. scispace.com [scispace.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-10-fluorodecane
Welcome to the technical support center for the purification of 1-Bromo-10-fluorodecane. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for obtaining high-purity material from typical reaction mixtures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, synthesis, and purification of 1-Bromo-10-fluorodecane.
Q1: What are the key physical properties of 1-Bromo-10-fluorodecane relevant to its purification?
A1: Understanding the physical properties is critical for selecting and optimizing a purification strategy. The high boiling point, in particular, dictates the necessity of vacuum distillation to prevent thermal decomposition.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₂₀BrF | Used for mass spectrometry and purity calculations. |
| Molecular Weight | 239.17 g/mol [1] | Essential for calculating molar equivalents and reaction yields. |
| Boiling Point | 264.9 °C (at 760 mmHg)[2] | Too high for atmospheric distillation; vacuum distillation is required to lower the boiling point and prevent decomposition. |
| Density | 1.126 g/cm³[2] | Denser than water, meaning it will form the lower layer during aqueous extractions. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Diethyl Ether, Hexanes). | This property is the basis for liquid-liquid extraction to remove water-soluble impurities. |
Q2: What are the most common synthetic routes and the likely impurities I should expect?
A2: While various synthetic routes exist, a common laboratory approach is the bromination of 10-fluoro-1-decanol. The choice of brominating agent significantly influences the impurity profile.
-
Using HBr/H₂SO₄: This strong acid method can lead to side reactions. A primary byproduct is the corresponding ether, 10,10'-difluorodidecyl ether , formed by the acid-catalyzed dehydration of two alcohol molecules. Unreacted 10-fluoro-1-decanol is also a common impurity. This is analogous to the formation of didodecyl ether during 1-bromododecane synthesis[3].
-
Using Phosphorus Tribromide (PBr₃): This is a milder method. The main impurities are typically unreacted 10-fluoro-1-decanol and water-soluble phosphorus-containing byproducts (e.g., phosphorous acid), which are usually removed during the aqueous workup[3].
-
From 1,10-decanediol: If the synthesis involves sequential halogenation, a potential and difficult-to-remove impurity is 1,10-dibromodecane , which can arise as a byproduct during the synthesis of related bromo-alcohols[4].
Q3: Which analytical techniques are best for assessing the purity of 1-Bromo-10-fluorodecane?
A3: A combination of techniques is recommended for a comprehensive assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing purity. GC separates volatile impurities from the main product, and the MS detector confirms the identity of the product and helps in the tentative identification of byproducts based on their mass-to-charge ratio and fragmentation patterns[5][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for structural confirmation. In ¹H NMR, the triplet corresponding to the methylene group adjacent to the bromine (-CH₂-Br) is expected around δ 3.4 ppm, similar to other bromoalkanes[7]. The triplet for the methylene group next to the fluorine (-CH₂-F) will appear further downfield, typically around δ 4.4-4.5 ppm. ¹⁹F NMR provides a clear signal for the fluorine-containing compound, helping to distinguish it from non-fluorinated impurities.
Purification Workflow Overview
The general strategy involves an initial aqueous workup to remove bulk, water-soluble impurities, followed by a high-resolution technique like distillation or chromatography to separate the target compound from closely related organic byproducts.
Sources
- 1. Decane, 1-bromo-10-fluoro- | C10H20BrF | CID 9543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing elimination side reactions with 1-Bromo-10-fluorodecane
Welcome to the technical support center for 1-Bromo-10-fluorodecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we address common challenges, with a particular focus on preventing undesired elimination side reactions to ensure the successful synthesis of your target compounds.
Understanding the Reactivity of 1-Bromo-10-fluorodecane
1-Bromo-10-fluorodecane presents a unique synthetic challenge due to its two distinct halogen functionalities. The primary bromide is an excellent leaving group, making the C1 position susceptible to nucleophilic substitution (SN2) reactions. However, under certain conditions, it can also undergo elimination (E2) reactions, leading to the formation of 10-fluorodec-1-ene as an impurity. The terminal fluorine atom is generally less reactive and typically does not participate in these reactions unless specifically targeted under harsh conditions.[1]
The primary goal for most applications is to achieve selective substitution at the C1 position. This requires a careful selection of reaction conditions to favor the SN2 pathway over the competing E2 pathway.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an alkene byproduct in my reaction with 1-Bromo-10-fluorodecane. What is causing this and how can I minimize it?
The formation of an alkene byproduct, specifically 10-fluorodec-1-ene, is a classic example of an E2 elimination reaction competing with your desired SN2 substitution.[2][3] This typically occurs when the nucleophile you are using also acts as a strong base.[4] To minimize this, several factors must be optimized: the choice of base/nucleophile, solvent, and reaction temperature.[5]
Q2: How do I select the right nucleophile to favor substitution over elimination?
The key is to choose a nucleophile that is a weak base.[5][6] Strong, bulky bases favor elimination.[6][7]
-
Good Nucleophiles (Weak Bases): These will favor the SN2 reaction. Examples include:
-
Iodide (I⁻)
-
Azide (N₃⁻)
-
Cyanide (CN⁻)
-
Thiolates (RS⁻)
-
-
Strong Bases (Promote E2): These should be avoided if substitution is the desired outcome. Examples include:
-
Hydroxide (OH⁻)
-
Alkoxides (RO⁻), especially bulky ones like tert-butoxide.[6]
-
Amides (NH₂⁻)
-
Q3: What is the role of the solvent in controlling the reaction pathway?
The solvent plays a critical role in stabilizing the transition states of both SN2 and E2 reactions.[8]
-
Polar Aprotic Solvents (Favor SN2): These solvents, such as DMSO, DMF, and acetonitrile, are ideal for SN2 reactions.[5][8][9] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive towards the electrophilic carbon.[8]
-
Polar Protic Solvents (Can Favor Elimination): Solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially increasing the likelihood of it acting as a base, thus favoring elimination.[8][10]
Q4: How does temperature affect the competition between substitution and elimination?
Higher temperatures generally favor elimination reactions over substitution reactions.[9][11][12] Elimination reactions have a higher activation energy and are more entropically favored.[5] Therefore, to minimize the formation of the alkene byproduct, it is advisable to run the reaction at a lower temperature.[5] Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is a good strategy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| High percentage of 10-fluorodec-1-ene byproduct | The nucleophile is acting as a strong base. | Switch to a good nucleophile that is a weak base (e.g., NaN₃, NaCN, NaI).[5] | Favors the SN2 pathway, increasing the yield of the desired substitution product. |
| The reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at 0°C or room temperature.[5] | Reduces the rate of the E2 reaction relative to the SN2 reaction.[11] | |
| A protic solvent is being used. | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[5][9] | Enhances the reactivity of the nucleophile for the SN2 pathway.[8] | |
| The concentration of the base/nucleophile is too high. | Use a more dilute solution of the nucleophile.[5] | Decreases the rate of the bimolecular E2 reaction. | |
| Slow or incomplete reaction | The nucleophile is not strong enough. | While avoiding strong bases, ensure your chosen nucleophile is sufficiently reactive for an SN2 reaction. | A balance must be struck between nucleophilicity and basicity. |
| Poor leaving group ability. | Bromine is a good leaving group, so this is less likely. However, ensure the starting material is pure. | A good leaving group is essential for both SN2 and E2 reactions.[13] | |
| Steric hindrance. | 1-Bromo-10-fluorodecane is a primary alkyl halide, which minimizes steric hindrance at the reaction site, favoring SN2.[13][14] This is unlikely to be the primary issue. | Primary alkyl halides are ideal substrates for SN2 reactions.[2][7] |
Experimental Protocols
Protocol 1: General Procedure for Favoring SN2 Reaction of 1-Bromo-10-fluorodecane
This protocol provides a general guideline for performing a nucleophilic substitution on 1-Bromo-10-fluorodecane while minimizing the E2 side reaction.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-10-fluorodecane in a suitable polar aprotic solvent (e.g., acetone, DMSO, or DMF).
-
Nucleophile Addition: Add a stoichiometric equivalent (or slight excess) of a good nucleophile that is a weak base (e.g., sodium azide, sodium cyanide, or sodium iodide).
-
Temperature Control: Maintain the reaction mixture at a low to moderate temperature (e.g., 0 °C to room temperature).[5] Use a cooling bath if necessary, especially during the initial addition of the nucleophile.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with water) and extract the product with a suitable organic solvent. The organic layers should be combined, washed, dried, and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Mechanistic Insights
The competition between SN2 and E2 reactions is a fundamental concept in organic chemistry.
-
SN2 (Substitution, Bimolecular): In this one-step mechanism, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry (though not relevant for this achiral substrate). The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[13]
-
E2 (Elimination, Bimolecular): This is also a one-step, concerted reaction where a base abstracts a proton from a carbon adjacent to the one with the leaving group, simultaneously forming a double bond and expelling the leaving group. The rate is also dependent on the concentration of both the substrate and the base.[15]
By carefully controlling the reaction conditions as outlined in this guide, you can effectively steer the reaction of 1-Bromo-10-fluorodecane towards the desired SN2 pathway, thereby maximizing the yield of your target molecule and simplifying purification.
References
-
SN2 vs E2 - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations | Organic Chemistry Class Notes. (n.d.). Retrieved January 28, 2026, from [Link]
-
How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. (2021, December 21). Retrieved January 28, 2026, from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5). Retrieved January 28, 2026, from [Link]
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Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]
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C. Elimination vs. Substitution - Chemistry LibreTexts. (2023, January 22). Retrieved January 28, 2026, from [Link]
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Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. (2014, January 10). Retrieved January 28, 2026, from [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012, December 19). Retrieved January 28, 2026, from [Link]
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8.1: General Features of Elimination - Chemistry LibreTexts. (2019, June 5). Retrieved January 28, 2026, from [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4). Retrieved January 28, 2026, from [Link]
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elimination v nucleophilic substitution in halogenoalkanes - Chemguide. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis of 1-fluoro-substituted codeine derivatives | Request PDF - ResearchGate. (2025, August 7). Retrieved January 28, 2026, from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]
-
Why do we need a strong base for an elimination reaction? - Quora. (2017, July 10). Retrieved January 28, 2026, from [Link]
-
4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021, May 24). Retrieved January 28, 2026, from [Link]
-
Effect of higher order solvation and temperature on SN2 and E2 reactivity - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
7.6.1. Elimination of Alkyl Halides - Chemistry LibreTexts. (2019, June 5). Retrieved January 28, 2026, from [Link]
-
Substitution vs Elimination Reactions Made Easy! - YouTube. (2022, March 19). Retrieved January 28, 2026, from [Link]
-
8.8: Structural and Solvent Effects in S N Reactions - Chemistry LibreTexts. (n.d.). Retrieved January 28, 2026, from [Link]
-
Effect on steric hindrance on nucleophiles : r/OrganicChemistry - Reddit. (n.d.). Retrieved January 28, 2026, from [Link]
-
Bulky Bases in Elimination Reactions - Master Organic Chemistry. (2012, October 24). Retrieved January 28, 2026, from [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Retrieved January 28, 2026, from [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Foundation. (2026, January 1). Retrieved January 28, 2026, from [Link]
-
Elimination Reactions: an Introduction - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]
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Elimination Reactions Are Favored By Heat - Master Organic Chemistry. (2012, September 10). Retrieved January 28, 2026, from [Link]
-
Acids & Bases - MSU chemistry. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis of 1-fluoro-substituted codeine derivatives | Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]
-
Why is a secondary halides E2 reaction preferred than SN2? - Quora. (2018, April 29). Retrieved January 28, 2026, from [Link]
-
What is the effect of steric hindrance on the hydrolysis of haloalkanes? - Quora. (2023, February 22). Retrieved January 28, 2026, from [Link]
-
Review of Substitution and Elimination Reactions - YouTube. (2023, September 25). Retrieved January 28, 2026, from [Link]
-
Role of base strength, cluster structure and charge in sulfuric-acid-driven particle formation. (2019, August 2). Retrieved January 28, 2026, from [Link]
-
Sn1 vs Sn2: Solvent effects (video) - Khan Academy. (n.d.). Retrieved January 28, 2026, from [Link]
-
Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]
-
Factors affecting SN2 reactions: leaving group- Part 1 | Chemistry | Khan Academy. (2023, May 1). Retrieved January 28, 2026, from [Link]
-
Wrapup: The Key Factors For Determining SN1/SN2/E1/E2 - Master Organic Chemistry. (2025, November 17). Retrieved January 28, 2026, from [Link]
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Technical Support Center: Improving 1-Bromo-10-fluorodecane Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 1-Bromo-10-fluorodecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional long-chain haloalkane. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and purity.
The primary challenge in coupling reactions with 1-Bromo-10-fluorodecane lies in the selective activation of the C(sp³)–Br bond while preserving the robust C(sp³)–F bond. Standard palladium- or nickel-catalyzed cross-coupling reactions are often complicated by slow oxidative addition and competing side reactions like β-hydride elimination.[1][2] This guide provides the mechanistic insights and practical steps to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 1-Bromo-10-fluorodecane is stalling or showing low conversion. What are the likely causes?
Low conversion is a frequent issue when coupling unactivated alkyl halides.[1] Several factors could be at play:
-
Catalyst Deactivation: The palladium or nickel catalyst may be decomposing or inhibited.[3] If your reaction mixture turns black, it often indicates the formation of palladium black, a sign of catalyst decomposition.[3] The presence of coordinating functional groups on other substrates can also poison the catalyst.[3]
-
Inefficient Oxidative Addition: The first step in the catalytic cycle, oxidative addition into the C–Br bond, is often slow for alkyl bromides.[1] This step is crucial and its inefficiency can be a major bottleneck.
-
Poor Ligand Choice: The ligand is critical for stabilizing the catalyst and promoting the desired reaction pathway. For C(sp³)–C(sp²) or C(sp³)–C(sp³) couplings, bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required to facilitate oxidative addition and prevent side reactions.[4][5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are all critical parameters. Many alkyl-alkyl couplings require specific conditions, such as the use of N-methylimidazole (NMI) as an additive in Negishi couplings, to proceed efficiently.[5]
Q2: Which cross-coupling reaction is most suitable for 1-Bromo-10-fluorodecane?
The best reaction depends on the desired bond formation (C-C, C-N, etc.) and the functional group tolerance required.
-
For C(sp³)–C(sp²) or C(sp³)–C(sp³) bond formation (Suzuki, Negishi, or Kumada Coupling):
-
Suzuki Coupling: Offers excellent functional group tolerance and uses readily available and stable boronic acids.[6] Recent advancements have enabled the coupling of alkyl bromides at room temperature.[4][7]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive but may have lower functional group tolerance.[8][9] This method is very effective for alkyl halides but requires strictly anhydrous and oxygen-free conditions.[5]
-
Kumada Coupling: Uses highly reactive Grignard reagents (organomagnesium).[10] Its major drawback is the low tolerance for functional groups like esters, amides, or even alcohols.[11][12]
-
-
For C(sp³)–C(sp) bond formation (Sonogashira Coupling):
-
For C(sp³)–N bond formation (Buchwald-Hartwig Amination):
Q3: How can I suppress β-hydride elimination and other side reactions?
β-hydride elimination is a major competing pathway where the alkyl-metal intermediate eliminates to form an alkene and a metal hydride, leading to reduced yield of the desired coupled product.[2]
-
Ligand Selection: This is the most critical factor. Bulky ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or certain biaryl phosphines, create a sterically hindered environment around the metal center that disfavors the conformation required for β-hydride elimination.[19]
-
Use of Additives: In some cases, additives can influence the reaction pathway. For instance, N-methylimidazole (NMI) has been shown to improve yields in Negishi couplings of alkyl halides.[5]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions. Some modern catalyst systems for Suzuki couplings of alkyl bromides work efficiently even at room temperature.[4]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Stalled Reaction | 1. Catalyst deactivation/poisoning.[3] 2. Inefficient oxidative addition.[1] 3. Impure or wet reagents/solvents. | 1. Switch to a more robust ligand (e.g., Xantphos, tBuBrettPhos).[3] 2. Increase catalyst and/or ligand loading.[3][5] 3. Ensure all reagents and solvents are rigorously dried and degassed. Use fresh anhydrous solvents. |
| Low Yield of Desired Product | 1. Competing β-hydride elimination.[2] 2. Suboptimal catalyst-to-ligand ratio. 3. Incorrect base or solvent choice. | 1. Use a bulkier ligand (e.g., PCy₃, P(t-Bu)₃) to sterically hinder elimination.[4] 2. Screen different catalyst:ligand ratios (e.g., 1:1, 1:2).[5] 3. For Suzuki, try K₃PO₄•H₂O. For Buchwald-Hartwig, consider weaker bases like K₂CO₃ if the product is base-sensitive.[4][18] |
| Formation of Homocoupled Products | 1. Transmetalation is too slow relative to other pathways. 2. Instability of the organometallic reagent (e.g., Grignard, organozinc). | 1. Ensure the organometallic reagent is freshly prepared or properly titrated. 2. For Suzuki, ensure proper activation of the boronic acid with a suitable base. |
| Formation of Reduced Alkane (Hydrodehalogenation) | 1. β-hydride elimination followed by reductive elimination of H-Br. 2. Reaction with trace water or protic impurities. | 1. Implement strategies to suppress β-hydride elimination (see above). 2. Rigorously dry all glassware, reagents, and solvents. Use an inert atmosphere (Argon or Nitrogen). |
Visualized Workflows and Mechanisms
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions follow a similar mechanistic pathway.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling and the competing β-hydride elimination pathway.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of 1-Bromo-10-fluorodecane with an arylboronic acid, adapted from methods developed for unactivated alkyl bromides.[4][7]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium Phosphate, hydrated (K₃PO₄•H₂O)
-
1-Bromo-10-fluorodecane
-
Arylboronic acid
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).
-
Reagent Addition: Add K₃PO₄•H₂O (2.0 equivalents) and the arylboronic acid (1.2 equivalents).
-
Solvent and Substrate: Add anhydrous THF, followed by 1-Bromo-10-fluorodecane (1.0 equivalent) via syringe.
-
Causality Note: The use of hydrated K₃PO₄ is crucial; anhydrous base often results in no reaction. Water plays a key role in activating the boronic acid for transmetalation.[4]
-
-
Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC-MS or TLC.
-
Expert Insight: Unlike traditional Suzuki couplings that require heat, catalyst systems based on bulky, electron-rich ligands like PCy₃ can facilitate the coupling of alkyl bromides under remarkably mild conditions.[4] If the reaction is slow, gentle heating to 40-50 °C can be attempted, but this may increase the rate of side reactions.
-
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A logical workflow for troubleshooting common issues in coupling reactions.
References
-
Toh, K. K., & Takeda, Y. (2020). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chemical Science, 11(31), 8196–8202. [Link]
-
Hartwig, J. F., & Larsen, M. A. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(38), 12491–12499. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
-
Reddit User Discussion. (2023). Reasons for stalling of a Negishi coupling?. r/Chempros Reddit Forum. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
So, C. M., & Fu, G. C. (2009). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 131(10), 3458–3459. [Link]
-
Terao, J., & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research, 41(11), 1545–1554. [Link]
-
van der Ende, C. W., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4312–4315. [Link]
-
van Veldhuizen, J. J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(42), 12526–12527. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Navigating Solvent Effects on the Reactivity of 1-Bromo-10-fluorodecane: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent selection on the reactivity of 1-Bromo-10-fluorodecane. Our goal is to equip you with the foundational knowledge and practical insights necessary to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for 1-Bromo-10-fluorodecane with a nucleophile, and how does the solvent influence it?
A1: As a primary alkyl halide, 1-Bromo-10-fluorodecane predominantly undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism . This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously.[1][2] The choice of solvent is critical as it can dramatically alter the rate of this reaction.[3][4][5]
Solvents are broadly categorized as polar protic (e.g., water, methanol, ethanol) and polar aprotic (e.g., acetone, DMF, DMSO, acetonitrile).[3][5] For SN2 reactions, polar aprotic solvents are strongly recommended .[3][6] They can solvate the counter-ion (cation) of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[3] In contrast, polar protic solvents form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity, thus slowing down the SN2 reaction.[4][6]
Q2: I'm observing a very slow reaction rate when using ethanol as a solvent for the reaction of 1-Bromo-10-fluorodecane with sodium azide. What is the likely cause?
A2: The slow reaction rate is most likely due to your choice of a polar protic solvent (ethanol). Protic solvents, like ethanol, have acidic hydrogens that can form strong hydrogen bonds with the azide anion (N3-). This solvation stabilizes the nucleophile, making it less available and less reactive to attack the electrophilic carbon of the 1-Bromo-10-fluorodecane.[4] To accelerate your reaction, a switch to a polar aprotic solvent such as DMF or DMSO is highly advisable. These solvents will not form hydrogen bonds with the azide ion, leading to a significant rate enhancement.[3][5]
Q3: Can elimination (E2) reactions compete with the desired SN2 pathway? How does the solvent choice affect this competition?
A3: Yes, the E2 (Elimination Bimolecular) reaction is a potential competing pathway, especially when using a strong and sterically hindered base as the nucleophile. However, for a primary alkyl halide like 1-Bromo-10-fluorodecane, the SN2 reaction is generally favored, particularly with good nucleophiles that are not excessively basic (e.g., I-, CN-, N3-).
The solvent can influence the SN2/E2 ratio. While polar aprotic solvents generally favor both SN2 and E2 reactions over their unimolecular counterparts (SN1/E1), the choice of a protic solvent can sometimes slightly favor elimination with very strong, small bases like alkoxides. This is a complex area, and the outcome depends on the interplay between the substrate, base strength, steric hindrance, and temperature. For 1-Bromo-10-fluorodecane, sticking to polar aprotic solvents with nucleophiles of moderate basicity will maximize the yield of the SN2 product.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Substitution Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Solvent Choice | Switch from a polar protic solvent (e.g., methanol, ethanol, water) to a polar aprotic solvent (e.g., acetone, DMF, DMSO). | Polar protic solvents solvate and deactivate the nucleophile through hydrogen bonding, slowing the SN2 reaction.[4][6] Polar aprotic solvents enhance nucleophilicity.[3] |
| Poor Solubility of Reactants | Ensure both 1-Bromo-10-fluorodecane and the nucleophilic salt are fully dissolved. If necessary, gently warm the reaction mixture or choose a solvent with better solubilizing power (e.g., DMF or DMSO for many salts). | For a bimolecular reaction, both reactants must be in the same phase to interact. Long-chain haloalkanes like 1-Bromo-10-fluorodecane are generally soluble in organic solvents.[7][8][9][10] |
| Competing Elimination (E2) Reaction | If using a strong, sterically bulky base, consider switching to a less basic, more nucleophilic reagent. Lowering the reaction temperature can also favor SN2 over E2. | E2 reactions are more sensitive to the basicity and steric bulk of the nucleophile. SN2 is generally favored for primary halides with good nucleophiles. |
Issue 2: No Reaction or Extremely Slow Conversion
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Weak Nucleophile | Use a stronger nucleophile. For instance, if reacting with water or an alcohol, consider using the corresponding hydroxide or alkoxide. | The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[1] |
| Leaving Group Ability | While bromide is a good leaving group, for certain applications requiring faster kinetics, you could consider converting the bromide to an iodide in situ or in a prior step (see Finkelstein Reaction Protocol below). | Iodide is a better leaving group than bromide in SN2 reactions. |
| Low Reaction Temperature | Increase the reaction temperature. Monitor for potential side reactions. | Reaction rates generally increase with temperature as more molecules have sufficient energy to overcome the activation energy barrier. |
Data Presentation: Relative Reactivity in Different Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Approx.) |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.6 | ~0.5 |
| Water | Polar Protic | 80.1 | ~0.1 |
| Acetone | Polar Aprotic | 20.7 | ~500 |
| Acetonitrile | Polar Aprotic | 37.5 | ~5,000 |
| DMF (Dimethylformamide) | Polar Aprotic | 36.7 | ~10,000 |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 46.7 | ~20,000 |
Data is illustrative and based on established principles for SN2 reactions.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction of 1-Bromo-10-fluorodecane
This protocol provides a general framework for a substitution reaction. Molar equivalents and reaction times will need to be optimized for the specific nucleophile used.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-10-fluorodecane (1.0 eq) in an appropriate volume of a dry polar aprotic solvent (e.g., acetone or DMF, ~0.1-0.5 M).
-
Addition of Nucleophile: Add the nucleophile (e.g., sodium azide, 1.2 eq) to the stirring solution.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. If using DMF or DMSO, the mixture can be diluted with water and extracted with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate). If using a more volatile solvent like acetone, it can be removed under reduced pressure before aqueous workup.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Finkelstein Reaction for the Synthesis of 1-Fluoro-10-iododecane
This protocol exemplifies an SN2 reaction where the choice of solvent is crucial to drive the reaction to completion.
-
Setup: In a round-bottom flask, add sodium iodide (NaI, 1.5 eq) and dry acetone. Stir the suspension.
-
Addition of Substrate: Add 1-Bromo-10-fluorodecane (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux. Sodium bromide (NaBr), being insoluble in acetone, will precipitate out of the solution, driving the equilibrium towards the product according to Le Châtelier's principle.
-
Monitoring: Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Workup: Cool the mixture and filter to remove the precipitated NaBr.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with water and a dilute solution of sodium thiosulfate (to remove any residual iodine), and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Fluoro-10-iododecane, which can be further purified if necessary.
Visualizations
Caption: Solvent effects on nucleophile reactivity.
References
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.1: Rates of reactions and rate laws. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting The Relative Rates of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Quora. (2017). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]
-
ResearchGate. (n.d.). Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
CK-12 Foundation. (2024). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution? Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]
-
ResearchGate. (2024). An Optimized Process to 10-Bromo-1-decanol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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SelfStudys. (2020). Haloalkanes and Haloarenes. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2024). Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. Retrieved from [Link]
-
Chegg.com. (2020). Solved Lab Report 10: Nucleophilic Substitution Reactions of. Retrieved from [Link]
-
CBSE Academic. (n.d.). sample paper (2024 -25). Retrieved from [Link]
-
YouTube. (2024). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th | iPrep. Retrieved from [Link]
-
PubChem. (n.d.). Decane, 1-bromo-10-fluoro-. Retrieved from [Link]
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Technical Support Center: Work-up Procedures for Reactions Containing 1-Bromo-10-fluorodecane
Welcome to the technical support guide for handling reactions involving 1-bromo-10-fluorodecane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving clean, efficient, and safe post-reaction work-ups. The unique bifunctional nature of this substrate, possessing both a reactive bromide and a stable fluoride, presents specific challenges that this guide aims to address with practical, field-proven solutions.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that may arise during the work-up of reactions utilizing 1-bromo-10-fluorodecane. The solutions provided are grounded in chemical principles to help you understand the causality behind each step.
Question 1: I've performed a nucleophilic substitution on the bromide of 1-bromo-10-fluorodecane, and a stubborn emulsion has formed during the aqueous wash. How can I break it?
Answer: Emulsion formation is a frequent issue in liquid-liquid extractions, especially when residual starting materials or byproducts act as surfactants.[1] The long, nonpolar decane chain of your molecule can contribute to this problem.
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by molecules that have affinity for both the organic and aqueous phases. Vigorous shaking during extraction increases the surface area between the two immiscible layers, promoting emulsion formation.[1]
Step-by-Step Resolution Protocol:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[2]
-
Increase Ionic Strength (Salting Out): Add a saturated solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, decreasing the solubility of organic components in it and helping to force the separation of the two phases.[3][4] Gently swirl the funnel after adding the brine; do not shake vigorously.
-
Gentle Agitation: Use a glass stirring rod to gently stir the emulsion at the interface. This can physically coalesce the dispersed droplets.[2]
-
Change the Solvent Volume: Diluting the organic layer by adding more of the extraction solvent (e.g., diethyl ether, ethyl acetate) can sometimes break an emulsion by altering the overall density and solvation properties.[3]
-
Filtration: As a last resort, filter the entire emulsion through a pad of Celite® (diatomaceous earth) using vacuum filtration. This can break up the finely dispersed droplets. You will then need to re-separate the layers in the separatory funnel.[3]
Question 2: After my reaction, I suspect I have unreacted 1-bromo-10-fluorodecane mixed with my more polar product. How can I effectively separate them?
Answer: Separating the nonpolar starting material from a more polar product is a classic purification challenge. The significant difference in polarity is the key to a successful separation.
Causality: 1-bromo-10-fluorodecane is a relatively nonpolar molecule. If your desired product incorporates a polar functional group (e.g., an alcohol, amine, or amide), its polarity will be substantially higher. This difference can be exploited using chromatography.
Recommended Protocol: Column Chromatography
-
Adsorbent Selection: Use silica gel as the stationary phase, as it is a polar adsorbent.
-
Solvent System (Mobile Phase) Selection:
-
Start with a nonpolar solvent system, such as pure hexane or a mixture with a small amount of a slightly more polar solvent (e.g., 99:1 Hexane:Ethyl Acetate).
-
The nonpolar 1-bromo-10-fluorodecane will have a weak affinity for the polar silica and will elute quickly with the nonpolar mobile phase.
-
Your more polar product will have a stronger affinity for the silica and will move down the column more slowly.
-
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). This will eventually cause your polar product to elute from the column, well-separated from the initial fractions containing the starting material.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to analyze the fractions and identify which ones contain your product versus the starting material.
Question 3: My reaction was performed in a high-boiling point solvent like DMF or DMSO. How do I remove it effectively during work-up without losing my product?
Answer: High-boiling point, water-miscible solvents require a specific work-up strategy to avoid issues during solvent evaporation.
Causality: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are difficult to remove under reduced pressure due to their high boiling points. However, their high solubility in water allows for their removal through repeated aqueous washes.[5]
Step-by-Step Removal Protocol:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate or diethyl ether).
-
Aqueous Washes: Transfer the mixture to a separatory funnel and wash it multiple times (3-5 times) with water. The DMF or DMSO will preferentially partition into the aqueous layer.[6]
-
Brine Wash: After the water washes, perform a final wash with brine. This helps to remove residual water from the organic layer and breaks any minor emulsions that may have formed.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the organic solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling 1-bromo-10-fluorodecane?
A1: While specific safety data for this exact molecule is limited, it should be handled with the care typical for halogenated alkanes.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[7]
-
Exposure: Avoid contact with skin and eyes as it may cause irritation.[8][9] In case of contact, flush the affected area with copious amounts of water.
-
Disposal: Dispose of chemical waste according to your institution's guidelines for halogenated organic compounds.
Q2: Which layer is my organic phase? How can I be sure?
A2: The identity of the top and bottom layers depends on the densities of the extraction solvent and the aqueous solution. Halogenated solvents like dichloromethane are typically denser than water, while solvents like diethyl ether and ethyl acetate are less dense. A simple test can confirm the identity: add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[2]
Q3: Do I need to worry about the fluorine atom reacting during my work-up?
A3: Generally, no. The carbon-fluorine bond is exceptionally strong and stable, making it unlikely to react under standard aqueous work-up conditions (e.g., washes with water, brine, or dilute acid/base).[10] Most reactions involving this substrate target the more labile carbon-bromine bond. However, be aware that some specialized reagents or harsh conditions could potentially affect the C-F bond.[11][12]
Q4: What is the purpose of a final brine (saturated NaCl) wash?
A4: A brine wash serves two main purposes:
-
Reduces Water Content: It helps to remove dissolved water from the organic layer before the final drying step, making the drying agent more efficient.
-
Breaks Emulsions: As discussed in the troubleshooting section, it increases the ionic strength of the aqueous phase, which can help to break up emulsions.[13]
Data & Protocols
Physical Properties Table
This table summarizes key physical data for 1-bromo-10-fluorodecane and common work-up solvents.
| Compound/Solvent | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Water Solubility |
| 1-Bromo-10-fluorodecane | C₁₀H₂₀BrF | 239.17[14] | ~1.1-1.2 (estimated) | N/A | Insoluble |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 | Slightly soluble |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 77.1 | Soluble |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1.326 | 39.6 | Slightly soluble |
| Hexane | C₆H₁₄ | 86.18 | 0.659 | 69 | Insoluble |
| Water | H₂O | 18.02 | 0.997 | 100 | N/A |
Note: Experimental data for 1-bromo-10-fluorodecane is not widely available; density is estimated based on similar halogenated alkanes like 1-bromodecane (~1.066 g/cm³) and the higher atomic weight of fluorine compared to hydrogen.[15][16]
Standard Aqueous Work-up Protocol
This protocol outlines a standard procedure for quenching a reaction and isolating the crude product.
-
Reaction Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a quenching solution (e.g., water, saturated ammonium chloride) to neutralize any reactive reagents.
-
Solvent Dilution: Dilute the quenched mixture with an appropriate organic extraction solvent (e.g., ethyl acetate).[17]
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with water (2 x 50 mL for a ~100 mL organic phase). Drain the aqueous layer after each wash.[5][18]
-
Neutralizing Wash (if necessary):
-
If the reaction was acidic, wash with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Test the aqueous layer with litmus paper to ensure it is neutral or slightly basic.[5]
-
If the reaction was basic, wash with dilute acid (e.g., 1M HCl).
-
-
Brine Wash: Perform a final wash with saturated brine (1 x 50 mL) to initiate the drying process.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Visual Workflow Guides
General Work-up Decision Workflow
This diagram illustrates the logical steps from reaction completion to crude product isolation.
Caption: A flowchart of the decision-making process for a standard aqueous work-up.
Emulsion Troubleshooting Guide
This diagram provides a logical sequence for resolving emulsions during extraction.
Caption: A decision tree for systematically breaking a stubborn emulsion.
References
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
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Frontier, A. (n.d.). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]
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Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8173, 1-Bromodecane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543, Decane, 1-bromo-10-fluoro-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14334772, 1-Bromo-10-chlorodecane. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]
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LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
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American Chemical Society Publications. (2024). Qualitative Test for Hydrocarbons: A Laboratory Experiment to Reinforce the Different Types of Reactions and Mechanisms in Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]
- Daudt, H. W. (1934). U.S. Patent No. 1,946,195. U.S. Patent and Trademark Office.
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Che, S., et al. (2024). Defluorination of monofluorinated alkane by Rhodococcus sp. NJF-7 isolated from soil. Applied Microbiology and Biotechnology, 108(1), 1-12. Retrieved from [Link]
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LibreTexts. (2023). Reactions of Alkenes with Bromine. Chemistry LibreTexts. Retrieved from [Link]
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American Fuel & Petrochemical Manufacturers. (n.d.). Question 1: How do you manage organic fluoride compounds in effluent and recycle streams in an HF alkylation unit? Retrieved from [Link]
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University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]
-
LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2025). An Optimized Process to 10-Bromo-1-decanol. Request PDF. Retrieved from [Link]
-
jOeCHEM. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube. Retrieved from [Link]
- Janoski, E. J. (1952). U.S. Patent No. 2,613,232. U.S. Patent and Trademark Office.
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
Chemistry. (2025, May 6). [Chemistry] When (S)-1-bromo-1-fluoroethane reacts with sodium methoxide, an SN2 reaction takes plac [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
NileRed. (2016, July 30). Making a Bromoalkane (1-bromopentane) [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Decane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024). 1-Bromo decane. Retrieved from [Link]
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identification of impurities in commercial 1-Bromo-10-fluorodecane
<Technical Support Center: Impurity Identification in Commercial 1-Bromo-10-fluorodecane
Welcome to the technical support center for the . This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical synthesis building block.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of pharmaceutical products.[2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The information presented here is curated to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of impurity profiling.
Section 1: Understanding Potential Impurities
Impurities in pharmaceutical ingredients can originate from various stages, including synthesis, purification, and storage.[3] For 1-Bromo-10-fluorodecane, potential impurities can be broadly categorized as organic, inorganic, and residual solvents.[3]
Frequently Asked Questions (FAQs):
-
Q1: What are the most likely organic impurities in my commercial 1-Bromo-10-fluorodecane sample?
A1: Organic impurities are often related to the synthetic route used for manufacturing.[3] Common methods for synthesizing 1-bromoalkanes involve the free-radical addition of hydrogen bromide to a 1-alkene or the treatment of an alcohol with hydrobromic acid.[4] Therefore, potential organic impurities could include:
-
Starting Materials: Unreacted 10-fluorodecan-1-ol or 1,10-difluorodecane.
-
Byproducts: Isomers such as 2-Bromo-10-fluorodecane (resulting from Markovnikov addition), 1,10-dibromodecane, or decene derivatives.[5][6]
-
Degradation Products: Over time, particularly with exposure to light or heat, bromoalkanes can degrade.[7] While fluoroalkanes are generally more stable due to the high strength of the C-F bond, degradation can still occur.[8] Potential degradation pathways for long-chain alkanes can involve oxidation or elimination reactions.[9][10]
-
-
Q2: What inorganic impurities should I be aware of?
A2: Inorganic impurities typically stem from the manufacturing process.[3] These can include:
-
Reagents and Catalysts: Residual acids (like HBr or H₂SO₄), or catalysts used in the synthesis.
-
Heavy Metals: Contaminants from reactors or storage vessels.
-
Filter Aids: Materials like charcoal used during purification.[3]
-
-
Q3: Can residual solvents be present?
A3: Yes, residual solvents from the synthesis and purification steps are a common type of impurity. The specific solvents will depend on the manufacturer's process but could include hydrocarbons, ethers, or chlorinated solvents.
Section 2: Analytical Techniques for Impurity Identification
A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The most common and effective techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for analyzing 1-Bromo-10-fluorodecane and its potential organic impurities.[12][13]
Troubleshooting Guide: GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column overload. 3. Inappropriate injection temperature. | 1. Use a deactivated liner; trim the first few centimeters of the column.[14] 2. Dilute the sample.[15] 3. Optimize the injector temperature to ensure complete volatilization without degradation.[16] |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated carrier gas or solvent. | 1. Run a solvent blank after a concentrated sample.[17] 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and solvents.[17] |
| Poor Sensitivity | 1. Sample degradation in the injector. 2. Leaks in the system. 3. Detector not optimized. | 1. Lower the injector temperature. 2. Perform a leak check.[16] 3. Tune the mass spectrometer. |
| Co-elution of Peaks | 1. Inadequate separation on the column. 2. Inappropriate temperature program. | 1. Use a longer column or a column with a different stationary phase.[18] 2. Optimize the oven temperature ramp rate. |
Experimental Workflow: GC-MS Analysis
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Technical Support Center: Managing Moisture Sensitivity in 1-Bromo-10-fluorodecane Reactions
Welcome to the dedicated technical support guide for handling 1-Bromo-10-fluorodecane in moisture-sensitive applications. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on preventing and troubleshooting moisture-related issues in your reactions. Our focus is on explaining the causality behind experimental choices to ensure the integrity and success of your work.
Section 1: Understanding the "Why": The Critical Impact of Moisture
1-Bromo-10-fluorodecane, with its dual halogen functionality, is a versatile intermediate in organic synthesis. However, its successful application, particularly in organometallic reactions or when using strong bases, is highly dependent on the exclusion of water. Moisture can lead to a cascade of undesirable outcomes:
-
Reaction with Organometallic Reagents: If you are preparing a Grignard reagent from 1-Bromo-10-fluorodecane, any trace of water will protonate and destroy the highly reactive organometallic species, converting it into the corresponding alkane and rendering it useless for your intended reaction.[1][2]
-
Competitive Nucleophilic Substitution: Water can act as a nucleophile, leading to the hydrolysis of 1-Bromo-10-fluorodecane to form 10-fluoro-1-decanol.[3] This side reaction consumes your starting material and introduces impurities that can complicate purification.
-
Reduced Reaction Rates and Yields: The presence of water can solvate nucleophiles, reducing their reactivity and slowing down the desired reaction. This can lead to lower yields and incomplete conversions.[4]
Section 2: Proactive Measures: Setting Your Reaction Up for Success
The most effective way to manage moisture is to prevent its introduction in the first place. This section outlines the essential preventative techniques.
Proper Storage and Handling of 1-Bromo-10-fluorodecane
Proper storage is the first line of defense against moisture contamination.
-
Storage Conditions: Keep the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] Store in a cool, dry place away from direct sunlight and heat sources.[6]
-
Handling: When handling 1-Bromo-10-fluorodecane, work in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
The Importance of Dry Solvents and Reagents
Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that can be detrimental to your reaction.
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Intensity | Suitability |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Generally useful for a wide range of solvents.[7][8] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Low | Low | A good general-purpose drying agent, but slower than MgSO₄.[8] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | High | Not suitable for use with alcohols, amines, or ketones as it can form complexes. |
| Molecular Sieves (3Å or 4Å) | High | High | High | Excellent for achieving very low water content and can be used for dynamic drying.[9] |
Protocol 1: Drying Organic Solvents
-
Initial Wash (Optional but Recommended): For solvents that have been in contact with aqueous solutions, first "wash" the organic layer with a saturated aqueous sodium chloride (brine) solution in a separatory funnel. This removes the bulk of the dissolved water.[8]
-
Addition of Drying Agent: Add a small amount of the chosen solid drying agent to the organic solvent. Swirl the flask.
-
Observation: If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that the water has been absorbed.[8]
-
Removal of Drying Agent: Decant or filter the dried solvent from the drying agent. For fine powders like magnesium sulfate, gravity filtration is recommended.[8]
Mastering Inert Atmosphere Techniques
For highly moisture-sensitive reactions, working under an inert atmosphere of nitrogen or argon is crucial.[10]
Diagram 1: Typical Schlenk Line Setup for Inert Atmosphere Reactions
Caption: A Schlenk line allows for the manipulation of air- and moisture-sensitive compounds.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (≥120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Assembly: Quickly assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas.
-
Purging: Use a needle attached to a balloon filled with inert gas to flush the reaction vessel. An outlet needle is used to allow the displaced air to escape.[11][12] Repeat this cycle of evacuating and refilling with inert gas (if using a Schlenk line) three times to ensure all atmospheric oxygen and moisture are removed.
-
Reagent Addition: Add dry solvents and liquid reagents via a syringe through a rubber septum.[11] Solid reagents can be added under a positive flow of inert gas.
Section 3: Troubleshooting Guide: Identifying and Solving Common Issues
Even with careful preparation, problems can arise. This section provides a systematic approach to troubleshooting.
Diagram 2: Troubleshooting Decision Tree for Failed Reactions
Caption: A logical flow for diagnosing moisture-related reaction failures.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1-Bromo-10-fluorodecane is not initiating. What should I do?
A1: This is a classic sign of moisture contamination.[1]
-
Immediate Action: Add a small crystal of iodine to the reaction mixture. This can help to activate the magnesium surface.
-
Root Cause Analysis:
-
Solvent Purity: Was your solvent (e.g., THF, diethyl ether) freshly dried and distilled? Even commercially available "anhydrous" solvents can absorb moisture over time.
-
Glassware: Was all your glassware flame-dried or oven-dried immediately before use and cooled under an inert atmosphere?
-
Starting Material: Is your 1-Bromo-10-fluorodecane dry? If in doubt, consider dissolving it in a dry, non-reactive solvent and drying the solution with a suitable drying agent before use.
-
Q2: I have a significant amount of 10-fluoro-1-decanol as a byproduct in my nucleophilic substitution reaction. Why did this happen?
A2: The formation of 10-fluoro-1-decanol strongly suggests that water acted as a competing nucleophile in your reaction.[3]
-
Review Your Protocol:
-
Solvent and Reagent Drying: How rigorously did you dry your solvent and other reagents?
-
Atmosphere: Was the reaction performed under a strictly inert atmosphere? Even a small leak in your system can introduce enough moisture over time to cause significant hydrolysis.
-
Nucleophile Strength: Is your intended nucleophile significantly stronger than water? If not, the reaction conditions must be scrupulously anhydrous.
-
Q3: Can I use 1-Bromo-10-fluorodecane directly from the bottle?
A3: For non-moisture-sensitive reactions, this may be acceptable. However, for reactions involving strong bases, organometallics, or other water-sensitive reagents, it is best practice to assume the starting material may have absorbed some atmospheric moisture.[5] For critical applications, consider drying a solution of the material before use.
Q4: How can I confirm the presence of water in my solvent?
A4: While Karl Fischer titration is the gold standard for quantifying water content, a simple qualitative test for ethers like THF is to add a small piece of sodium metal (with appropriate safety precautions). If bubbling is observed, water is present.
Q5: My reaction seems to have stalled before completion. Could moisture be the cause?
A5: Yes, moisture can be a contributing factor.
-
Deactivation of Reagents: As discussed, moisture can consume moisture-sensitive reagents.
-
Solvation Effects: Water can solvate your nucleophile, reducing its reactivity and slowing the reaction rate.[4]
-
Troubleshooting Steps:
-
Re-evaluate your drying procedures for all components of the reaction.
-
Ensure your inert atmosphere setup is robust and leak-free.
-
By understanding the detrimental effects of moisture and implementing these proactive and troubleshooting measures, you can significantly improve the reliability and success of your reactions involving 1-Bromo-10-fluorodecane.
References
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- Cheméo. (n.d.). Chemical Properties of Decane, 1-bromo- (CAS 112-29-8).
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Technical Support Center: Kinetic Analysis of 1-Bromo-10-fluorodecane Reaction Rates
Welcome to the technical support center for the kinetic analysis of 1-Bromo-10-fluorodecane. This guide is designed for researchers, scientists, and drug development professionals who are investigating the reaction rates of this bifunctional haloalkane. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Section 1: Understanding the Reactivity of 1-Bromo-10-fluorodecane
1-Bromo-10-fluorodecane presents a unique case for kinetic analysis due to the presence of two different halogen atoms on a long aliphatic chain. The primary bromide is expected to be the more reactive site for nucleophilic substitution and elimination reactions, as the carbon-bromine bond is weaker than the carbon-fluorine bond.[1][2] The long decane chain may also influence solubility and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the expected major reaction pathways for 1-Bromo-10-fluorodecane with a nucleophile/base?
A1: Given that 1-Bromo-10-fluorodecane is a primary alkyl bromide, the most probable reaction pathways are S(_N)2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination).[3][4] The S(_N)1 and E1 pathways are unlikely because they proceed through a relatively unstable primary carbocation.[4][5] The choice between S(_N)2 and E2 will be heavily influenced by the nature of the nucleophile/base, the solvent, and the temperature.[2][6]
-
Strong, non-bulky nucleophiles will favor the S(_N)2 pathway.[7]
-
Strong, bulky bases will favor the E2 pathway.[4]
-
Higher temperatures generally favor elimination over substitution.[2]
Q2: Will the fluorine atom at the 10-position interfere with the reaction at the 1-position?
A2: The fluorine atom is unlikely to directly participate in the initial reaction at the C-1 carbon due to the strength of the C-F bond, making fluoride a poor leaving group.[2] However, its high electronegativity could have a minor inductive effect on the electron density along the carbon chain, but this effect is expected to be negligible over the ten-carbon distance. The primary focus of kinetic studies should be on the reactivity of the C-Br bond.
Q3: What are the potential side products I should be aware of?
A3: Besides the expected S(_N)2 and E2 products, you should consider the possibility of intramolecular reactions, although these are less likely given the long chain length. With ambident nucleophiles (e.g., cyanide), you may observe products from attack at different atoms.[3] It is also crucial to ensure the purity of your starting material, as impurities can lead to unexpected side reactions.
Section 2: Experimental Design and Troubleshooting
A successful kinetic analysis hinges on a well-designed experiment and the ability to troubleshoot unexpected results. This section provides guidance on common issues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too slow or does not proceed. | 1. Poor choice of solvent: The reactants may not be sufficiently solvated. 2. Low temperature: Insufficient thermal energy for the reaction to overcome the activation energy. 3. Weak nucleophile/base: The reagent may not be strong enough to react with the primary bromide. | 1. For S(_N)2 reactions, use a polar aprotic solvent like DMSO, DMF, or acetone.[8] For E2 reactions, the solvent choice is also critical. 2. Gradually increase the reaction temperature and monitor the effect on the rate.[9][10][11] 3. Consider using a stronger nucleophile or base. |
| Inconsistent or non-reproducible kinetic data. | 1. Inaccurate temperature control: Small fluctuations in temperature can significantly affect reaction rates. 2. Inconsistent mixing: Poor mixing can lead to localized concentration gradients. 3. Moisture or air sensitivity: Some reagents may be sensitive to atmospheric conditions. 4. Errors in concentration determination: Inaccurate preparation of stock solutions or errors in analytical measurements. | 1. Use a thermostatically controlled water bath or oil bath to maintain a constant temperature. 2. Ensure consistent and efficient stirring throughout the experiment. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive. 4. Carefully prepare and verify the concentrations of all solutions. Calibrate analytical instruments before use. |
| Formation of multiple unexpected products. | 1. Competing reaction pathways: S(_N)2 and E2 reactions may be occurring simultaneously.[5][6] 2. Impure starting materials or reagents: Contaminants can lead to side reactions. 3. Reaction with the solvent: The solvent may be participating in the reaction. | 1. Adjust reaction conditions (nucleophile/base, solvent, temperature) to favor a single pathway.[2] 2. Verify the purity of your 1-Bromo-10-fluorodecane and all reagents using appropriate analytical techniques (e.g., NMR, GC-MS). 3. Choose a non-reactive solvent for your kinetic studies. |
| Difficulty in monitoring the reaction progress. | 1. Inappropriate analytical technique: The chosen method may not be sensitive or selective enough. 2. Overlapping signals: In spectroscopic methods, signals from reactants and products may overlap. 3. Sampling issues: The process of taking samples may be altering the reaction conditions.[12] | 1. Consider alternative techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for separating and quantifying components of a reaction mixture.[13][14] NMR spectroscopy can also be used for in-situ monitoring.[15][16] 2. Optimize the parameters of your analytical method (e.g., chromatographic column, mobile phase, NMR solvent) to achieve better resolution. 3. If taking aliquots, ensure the volume is small relative to the total reaction volume and consider quenching the reaction in the aliquot immediately.[12] |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis by GC
This protocol outlines a general method for studying the kinetics of the reaction of 1-Bromo-10-fluorodecane with a nucleophile.
Materials:
-
1-Bromo-10-fluorodecane
-
Nucleophile of choice (e.g., sodium iodide)
-
Anhydrous polar aprotic solvent (e.g., acetone)
-
Internal standard (e.g., a non-reactive alkane with a distinct retention time)
-
Thermostatically controlled reaction vessel
-
Gas chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of 1-Bromo-10-fluorodecane, the nucleophile, and the internal standard in the chosen solvent.
-
Set up the Reaction: In the thermostatically controlled reaction vessel, add the solvent and the internal standard. Allow the mixture to reach the desired temperature.
-
Initiate the Reaction: Add the 1-Bromo-10-fluorodecane and nucleophile stock solutions to the reaction vessel to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent that stops the reaction (e.g., a cold non-polar solvent).
-
Analysis: Inject the quenched sample into the GC and record the chromatogram.
-
Data Analysis: Determine the concentrations of the reactant and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the reactant versus time to determine the reaction rate.
Visualizing the Experimental Workflow
Caption: Workflow for kinetic analysis using GC.
Section 3: Data Interpretation and Advanced Topics
Determining the Rate Law
The rate law for the reaction can be determined by systematically varying the initial concentrations of the reactants. For a reaction following S(_N)2 kinetics, the rate law is expected to be:
Rate = k[1-Bromo-10-fluorodecane][Nucleophile]
This is a second-order reaction.[17][18] The rate constant, k, can be determined from the slope of a plot of the natural logarithm of the ratio of reactant concentrations versus time (for a pseudo-first-order experiment) or by using the integrated rate law for a second-order reaction.
Temperature Effects and Activation Energy
The effect of temperature on the reaction rate can be studied by performing the kinetic experiments at different temperatures. The Arrhenius equation describes this relationship:
k = A * exp(-Ea / RT)
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.[9][11][19] The activation energy can be determined graphically from the slope of a plot of ln(k) versus 1/T.
Visualizing Reaction Pathways
Caption: Competing SN2 and E2 reaction pathways.
References
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BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]
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Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... Retrieved from [Link]
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CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
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Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
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Lecturio. (2025, December 15). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Fluorodecane. PubChem Compound Database. Retrieved from [Link]
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Unknown. (n.d.). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. SlidePlayer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Decane, 1-bromo-10-fluoro-. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2024, February 13). Arrhenius Equation. Retrieved from [Link]
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Ashenhurst, J. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). Structural and Solvent Effects in S(N) Reactions. Retrieved from [Link]
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St John, T. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]
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Clark, J. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Retrieved from [Link]
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Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2025, May 24). Nucleophilic substitution and elimination reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Retrieved from [Link]
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Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
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Leah4sci. (2025, November 18). How to Choose Between SN1 SN2 E1 E2 with Shortcuts & Practice [LIVE Recording] [Video]. YouTube. Retrieved from [Link]
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RSC Publishing. (2014, October 2). In situ study of reaction kinetics using compressed sensing NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 12). Measuring Reaction Rates. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2026, January 18). Quantum-Chemical Kinetic Study of the Unimolecular Decomposition Reactions of 1-Bromo-3-Chloropropane. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
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Unknown. (n.d.). Reaction Rates and Temperature; Arrhenius Theory. Retrieved from [Link]
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Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
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Zachariah Group. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Retrieved from [Link]
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Jack Westin. (n.d.). Dependence Of Reaction Rate Upon Temperature - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]
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Royal Society of Chemistry. (2021, November 9). Rates of reaction – practical experiments | 16–18 chemistry [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions [Video]. YouTube. Retrieved from [Link]
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Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). Chemical Analysis Techniques. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, April 16). SN1 SN2 E1 E2 Reaction Mechanism - Test Review [Video]. YouTube. Retrieved from [Link]
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Unknown. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Monitoring reactions. RSC Education. Retrieved from [Link]
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BYJU'S. (n.d.). Here is the Arrhenius Equation which shows the temperature dependence of the rate of a chemical reaction. Retrieved from [Link]
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Reid, M. (2022, February 8). The Practice and Pitfalls of Studying Organic Reaction Mechanisms | Lecture 5 [Video]. YouTube. Retrieved from [Link]
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One Level Better. (2020, August 31). Temperature dependence of reaction rates , Arrhenius equation , determination of activation energy [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-10-chlorodecane. PubChem Compound Database. Retrieved from [Link]
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byproduct formation in the synthesis of 1-Bromo-10-fluorodecane
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-10-fluorodecane. As a specialized bifunctional molecule, its synthesis requires careful control to prevent the formation of byproducts that can complicate purification and downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of 1-Bromo-10-fluorodecane typically commences with the selective bromination of 10-fluorodecan-1-ol. The choice of brominating agent and reaction conditions is critical in determining the product distribution. Below, we address common issues and their root causes.
Q1: My crude product shows multiple spots on TLC, with one having a similar Rf to the starting material. What is the likely impurity?
A1: The most probable impurity with a similar polarity to your starting material, 10-fluorodecan-1-ol, is unreacted starting material itself. However, another significant byproduct to consider, especially when using acid-catalyzed methods (e.g., HBr/H₂SO₄), is the symmetrical ether, bis(10-fluorodecyl) ether .
-
Causality: In the presence of a strong acid, the hydroxyl group of 10-fluorodecan-1-ol can be protonated, forming a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 reaction, leading to the formation of an ether linkage.[1]
-
Troubleshooting & Validation:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress until the starting material is consumed.[1]
-
Reagent Stoichiometry: Ensure the use of a slight excess of the brominating agent to drive the reaction to completion.
-
Temperature Control: Avoid excessive temperatures, which can favor the dehydration pathway leading to ether formation.
-
Q2: I observe a significant amount of a non-polar byproduct in my reaction mixture. What could it be?
A2: A common non-polar byproduct is 1,10-dibromodecane . This arises from the over-bromination of the starting material or a related impurity.
-
Causality: If the starting 10-fluorodecan-1-ol contains any amount of 1,10-decanediol, both hydroxyl groups can be susceptible to bromination, yielding the dibrominated byproduct. While less likely, under certain harsh conditions, a halogen exchange reaction could potentially occur, though the C-F bond is generally robust.
-
Troubleshooting & Validation:
-
Starting Material Purity: Verify the purity of the 10-fluorodecan-1-ol using techniques like NMR or GC-MS to ensure the absence of diol impurities.
-
Stoichiometric Control: Use a controlled amount of the brominating agent (ideally 1.0 to 1.2 equivalents) to minimize the chance of double substitution.
-
Purification: 1,10-dibromodecane can typically be separated from the more polar 1-Bromo-10-fluorodecane by column chromatography.
-
Q3: After purification, I still see a persistent impurity with a high molecular weight in my mass spectrum. What is this and how can I remove it?
A3: If you are employing a phosphine-based bromination method, such as the Appel reaction (using CBr₄ and PPh₃), the most common high-molecular-weight byproduct is triphenylphosphine oxide (TPPO) .[2][3]
-
Causality: The driving force for the Appel reaction is the formation of the very stable P=O double bond in TPPO.[4] This byproduct is generated stoichiometrically with your desired product.
-
Troubleshooting & Validation:
-
Reaction Work-up: TPPO has limited solubility in non-polar solvents like hexane. Precipitation of TPPO can be induced by concentrating the reaction mixture and adding a non-polar solvent. The precipitate can then be removed by filtration.[2]
-
Chromatography: While sometimes challenging due to similar polarities, careful column chromatography can separate the product from residual TPPO.
-
Alternative Reagents: Consider using polymer-bound triphenylphosphine, which allows for the easy removal of the phosphine oxide byproduct by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for the synthesis of 1-Bromo-10-fluorodecane?
A1: The most common and reliable laboratory-scale methods start from 10-fluorodecan-1-ol and include:
-
Appel Reaction: Using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This method is known for its mild conditions and is generally stereospecific (inversion of configuration), although this is not a factor for a primary alcohol.[3][4]
-
Reaction with Phosphorus Tribromide (PBr₃): This is another effective method for converting primary alcohols to alkyl bromides under relatively mild conditions.
-
Reaction with Hydrobromic Acid (HBr): Often used with a catalyst like sulfuric acid, this is a cost-effective method but can require harsher conditions that may lead to side products like ethers.[1]
Q2: Is there a risk of halogen exchange, i.e., substitution of the fluorine atom?
A2: The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making nucleophilic substitution of fluoride less favorable. While halogen exchange reactions (Finkelstein reaction) are known, they typically require specific conditions and are less common for converting a fluoroalkane to a bromoalkane.[5][6] Under the standard conditions for converting a primary alcohol to a bromide, the C-F bond is expected to be stable. However, prolonged reaction times at high temperatures with a high concentration of bromide ions could potentially lead to trace amounts of halogen exchange.
Q3: How can I best purify the final product?
A3: The purification strategy will depend on the predominant byproducts.
-
Initial Work-up: An aqueous work-up is typically performed to remove water-soluble impurities and unreacted reagents. Washing with a saturated sodium bicarbonate solution will neutralize any acidic components, and a brine wash will help to remove water from the organic layer.[1]
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts with different polarities, such as unreacted alcohol, ether byproducts, and dibrominated species. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method for larger scale preparations.
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Potential Synthesis Byproduct |
| 1-Bromo-10-fluorodecane | Br-(CH₂)₁₀-F | 239.17 | 264.9 | - |
| 10-Fluorodecan-1-ol | HO-(CH₂)₁₀-F | 176.28 | ~230 | Unreacted Starting Material |
| bis(10-Fluorodecyl) Ether | F-(CH₂)₁₀-O-(CH₂)₁₀-F | 334.53 | > 300 | From acid-catalyzed dehydration |
| 1,10-Dibromodecane | Br-(CH₂)₁₀-Br | 302.07 | ~307 | From over-bromination or diol impurity |
| Triphenylphosphine Oxide | (C₆H₅)₃P=O | 278.28 | 360 | From Appel or Mitsunobu reactions |
Experimental Protocols
Detailed Protocol: Synthesis of 1-Bromo-10-fluorodecane via the Appel Reaction
This protocol provides a step-by-step methodology for the synthesis of 1-Bromo-10-fluorodecane from 10-fluorodecan-1-ol using the Appel reaction.
Materials:
-
10-fluorodecan-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-fluorodecan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
To the crude residue, add hexane to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-10-fluorodecane.
-
Visualizations
Diagram: Synthetic Pathway and Potential Byproducts
Caption: Synthetic route to 1-Bromo-10-fluorodecane and major byproduct pathways.
Diagram: Troubleshooting Logic for Impurities
Caption: Decision tree for identifying and resolving common synthesis impurities.
References
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
-
Name Reaction. (n.d.). Appel Reaction. [Link]
- Braun, M. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reaction. Science of Synthesis.
-
Sasson, Y. (n.d.). Synthesis of alkyl bromides via halogen exchange processes. Société Chimique de France. [Link]
-
Wikipedia. (2023, November 26). Appel reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543, 1-Bromo-10-fluorodecane. [Link]
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- 6. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Asymmetric Fluorinated Alkanes
A Researcher's Guide to Avoiding Wurtz Coupling Side Reactions with 1-Bromo-10-fluorodecane
Welcome to our technical support center. This guide is tailored for researchers, scientists, and professionals in drug development who are working with difunctionalized alkanes like 1-bromo-10-fluorodecane. Our goal is to provide you with the strategic insights and practical methodologies required to circumvent the limitations of the classical Wurtz coupling and achieve your desired synthetic outcomes with high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize a longer-chain fluorinated alkane using 1-bromo-10-fluorodecane and an alkyl halide via Wurtz coupling, but I'm getting a complex mixture of products. What is happening?
A1: You are encountering a well-documented limitation of the Wurtz reaction. This reaction proceeds via a free radical mechanism, which is initiated by a single-electron transfer from sodium metal to the alkyl halide.[1] When you use two different primary alkyl halides (R-X and R'-X), in your case 1-bromo-10-fluorodecane and another alkyl halide, you will inevitably generate a statistical mixture of three different coupled products: R-R, R'-R', and the desired R-R'.[2][3] Separating these alkanes is often extremely difficult due to their similar boiling points.[2]
Q2: Why is the Wurtz reaction not suitable for preparing unsymmetrical alkanes?
A2: The core issue lies in the reaction's lack of selectivity. The Wurtz reaction is primarily effective for synthesizing symmetrical alkanes (R-R) from a single type of alkyl halide (R-X).[2][4] When two different alkyl halides are present, the resulting alkyl radicals can couple indiscriminately, leading to a low yield of the desired unsymmetrical product and a challenging purification process.[2][5]
Q3: Will the fluorine atom in 1-bromo-10-fluorodecane interfere with the Wurtz coupling reaction?
A3: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of carbon-bromine (C-Br), carbon-chlorine (C-Cl), or carbon-iodine (C-I) bonds.[6][7][8] In a Wurtz reaction, the reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[9] The C-F bond is generally unreactive under these conditions. Therefore, you would expect the reaction to selectively occur at the C-Br bond. However, the primary issue of forming a product mixture remains the dominant challenge.
Q4: Are there more reliable methods for coupling 1-bromo-10-fluorodecane with another alkyl group?
A4: Absolutely. For the synthesis of unsymmetrical alkanes, modern cross-coupling reactions offer far superior selectivity and yield. The Corey-House synthesis, which utilizes organocuprate reagents (Gilman reagents), is a highly effective alternative.[10] Other powerful methods include Suzuki and Negishi couplings, which involve organoboron and organozinc reagents, respectively, and are catalyzed by transition metals like palladium or nickel.[11][12]
Troubleshooting Guide: Overcoming Wurtz Coupling Failures
If you are committed to attempting a Wurtz-type reaction or are troubleshooting a failed experiment, consider the following points. However, for the synthesis of an unsymmetrical product from 1-bromo-10-fluorodecane, we strongly recommend transitioning to one of the alternative methods detailed below.
| Issue | Probable Cause | Recommended Action |
| Low to no yield of any coupled product | Presence of moisture or protic solvents. | The Wurtz reaction requires strictly anhydrous conditions as sodium metal reacts vigorously with water.[1] Ensure all glassware is oven-dried and solvents are freshly distilled over a suitable drying agent. |
| Poor quality of sodium metal. | The surface of the sodium metal may be oxidized. Use freshly cut sodium or a sodium dispersion to increase the reactive surface area.[9] | |
| Formation of a complex mixture of alkanes | Inherent lack of selectivity in the Wurtz reaction for unsymmetrical coupling.[2] | This is an expected outcome. For the synthesis of unsymmetrical alkanes, the Wurtz reaction is not the preferred method.[3] We advise using a more selective cross-coupling reaction like the Corey-House synthesis. |
| Formation of alkenes (elimination products) | The reaction mechanism involves free radicals, which can lead to disproportionation, especially with secondary or tertiary alkyl halides.[1] | While 1-bromo-10-fluorodecane is a primary halide and less prone to elimination, maintaining a controlled, low temperature can help minimize this side reaction. |
Recommended Alternative Strategy: The Corey-House Synthesis
The Corey-House synthesis is a superior method for the formation of unsymmetrical alkanes. It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[10] This method is highly selective and provides good yields of the desired cross-coupled product.
Conceptual Workflow for Corey-House Synthesis
Caption: Workflow for Corey-House synthesis.
Step-by-Step Experimental Protocol
Objective: To synthesize an unsymmetrical fluorinated alkane via Corey-House coupling of 1-bromo-10-fluorodecane with an alkyl group (R').
Part 1: Preparation of the Lithium Dialkylcuprate (Gilman Reagent)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagents:
-
Alkyl halide (R'-X, where X is Br or I)
-
Lithium metal (as a wire or dispersion)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
-
Procedure: a. To the reaction flask, add lithium metal and anhydrous diethyl ether. b. Slowly add a solution of the alkyl halide (R'-X) in anhydrous ether from the dropping funnel to the stirred suspension of lithium. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. c. After the addition is complete and the lithium has been consumed, you have formed the alkyl lithium reagent (R'-Li). d. In a separate, dry flask under nitrogen, prepare a suspension of CuI in anhydrous ether. e. Cool the CuI suspension to -78 °C (dry ice/acetone bath). f. Slowly add two equivalents of the prepared alkyl lithium solution to the stirred CuI suspension. The solution will change color, indicating the formation of the lithium dialkylcuprate ((R')₂CuLi).
Part 2: Coupling with 1-Bromo-10-fluorodecane
-
Procedure: a. While maintaining the temperature of the Gilman reagent at -78 °C, slowly add a solution of 1-bromo-10-fluorodecane in anhydrous ether. b. Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. d. Concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired unsymmetrical fluorinated alkane.
Mechanistic Advantage Over Wurtz Coupling
The Corey-House synthesis proceeds through a mechanism that is thought to involve oxidative addition of the alkyl halide to the copper center, followed by reductive elimination.[13] This pathway is significantly more controlled than the free-radical process of the Wurtz reaction, allowing for the selective formation of the cross-coupled product.
Caption: Comparison of Wurtz and Corey-House reaction pathways.
By understanding the underlying mechanisms and choosing the appropriate synthetic strategy, you can successfully navigate the challenges of C-C bond formation with functionalized molecules like 1-bromo-10-fluorodecane, leading to higher yields and cleaner products in your research and development endeavors.
References
-
Vedantu. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. Available at: [Link]
-
Grokipedia. Wurtz reaction. Available at: [Link]
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Organic Chemistry Portal. Wurtz Reaction. Available at: [Link]
-
Vedantu. Wurtz's reaction is suitable for preparing unsymmetrical class 11 chemistry CBSE. Available at: [Link]
-
Physics Wallah. Reaction Mechanism of Wurtz Reaction. Available at: [Link]
-
National Center for Biotechnology Information. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Available at: [Link]
-
YouTube. Wurtz Reaction Mechanism. Available at: [Link]
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Vedantu. Which of the following alkanes cannot be synthesized class 11 chemistry CBSE. Available at: [Link]
-
J&K Scientific LLC. Wurtz Reaction. Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions. Available at: [Link]
-
Reddit. Why are chlorides less reactive in cross coupling reactions? : r/chemistry. Available at: [Link]
-
ResearchGate. Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Available at: [Link]
-
Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. Available at: [Link]
-
National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
-
Reddit. Why cant sodium be used in reduction of alkyl halides to alkanes or zinc be used in Wurtz reaction? : r/chemistry. Available at: [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]
-
Wikipedia. Carbon–fluorine bond. Available at: [Link]
-
Chemistry LibreTexts. Grignard Reagents. Available at: [Link]
-
Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Available at: [Link]
-
YouTube. Gilman Reagent & Organocuprates. Available at: [Link]
-
Quora. Why is the Wurtz reaction not preferred for alkanes containing the odd number of carbon atoms?. Available at: [Link]
-
askIITians. why wurtz reaction is not usually preferred to prepare higher alkanes. Available at: [Link]
-
RSC Publishing. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Available at: [Link]
-
Wikipedia. Grignard reagent. Available at: [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. Available at: [Link]
-
Chemistry LibreTexts. 10.3: The Reactivity of Multiple Carbon-Carbon Bonds. Available at: [Link]
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Wikipedia. Reactions of organocopper reagents. Available at: [Link]
-
Stack Exchange. Why doesn't sodium form organometallic compounds with alkyl halides?. Available at: [Link]
-
Organic Chemistry Portal. Alkane synthesis by C-C coupling. Available at: [Link]
-
Stack Exchange. Why does the C-C bond break earlier than the C-F bond in the pyrolysis of perfluroethane?. Available at: [Link]
-
PubMed. alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 1-Bromo-10-fluorodecane and Its Derivatives
The Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS) for Haloalkanes
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] For a molecule like 1-Bromo-10-fluorodecane (C₁₀H₂₀BrF, Molecular Weight: 239.17 g/mol [2]), the process begins with the formation of a molecular ion (M⁺•) by the ejection of an electron. The stability of this molecular ion and its subsequent fragmentation pathways are dictated by the presence of the halogen atoms and the long alkyl chain.
A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3] This results in a distinctive "M" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity.[3]
Predicted Mass Spectrum and Fragmentation of 1-Bromo-10-fluorodecane
The mass spectrum of 1-Bromo-10-fluorodecane is anticipated to be a composite of the fragmentation patterns observed for long-chain alkanes, alkyl bromides, and alkyl fluorides.
Molecular Ion: The molecular ion peak for 1-Bromo-10-fluorodecane is expected at m/z 238 and 240, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2] However, for long-chain alkanes, the molecular ion is often of low abundance.[4]
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the halogen is a common fragmentation pathway for alkyl halides.[5][6]
-
α-cleavage near Bromine: Loss of a C₉H₁₈F radical would lead to the formation of CH₂=Br⁺ ions at m/z 93 and 95.
-
α-cleavage near Fluorine: Loss of a C₉H₁₈Br radical would result in a CH₂=F⁺ ion at m/z 33.
-
-
Heterolytic Cleavage of the C-Br Bond: The C-Br bond is weaker than the C-F and C-C bonds and is prone to heterolytic cleavage, leading to the loss of a bromine radical (•Br).[3][5] This would generate a fluorodecyl cation [C₁₀H₂₀F]⁺ at m/z 159. The subsequent loss of HF from this ion could lead to a fragment at m/z 139.
-
Alkyl Chain Fragmentation: The long decane chain will undergo characteristic fragmentation for alkanes, producing a series of carbocation clusters separated by 14 Da (corresponding to CH₂ groups).[7] Prominent peaks would be expected at m/z 43, 57, 71, 85, etc., corresponding to [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺, etc.
-
Fragments Containing Halogens: We can also anticipate fragments arising from cleavage at various points along the carbon chain, retaining one of the halogen atoms. For instance, cleavage of the C₄-C₅ bond could yield bromine-containing fragments like [Br(CH₂)₄]⁺ at m/z 135 and 137, and fluorine-containing fragments like [F(CH₂)₆]⁺ at m/z 101.
Comparative Analysis with Derivatives
To understand the influence of the halogen atoms and their positions, we will compare the predicted mass spectrum of 1-Bromo-10-fluorodecane with its symmetrical and monofunctionalized analogs.
1,10-Dibromodecane (C₁₀H₂₀Br₂, Molecular Weight: 300.07 g/mol [8])
The mass spectrum of 1,10-dibromodecane will also be dominated by the bromine isotopic pattern.
-
Molecular Ion: A characteristic M, M+2, M+4 pattern is expected for the molecular ion due to the presence of two bromine atoms, with peaks at m/z 298, 300, and 302.
-
Key Fragments:
-
Loss of one bromine atom (•Br) would give a prominent fragment at m/z 219 and 221.
-
Cleavage of the alkyl chain would produce fragments containing one bromine atom, such as [Br(CH₂)ₙ]⁺. For example, the fragment at m/z 135 and 137 ([Br(CH₂)₄]⁺) is a known prominent peak in the mass spectrum of 1-bromodecane.[8]
-
A fragment at m/z 55, corresponding to [C₄H₇]⁺, is often a base peak in the spectra of long-chain dibromoalkanes.
-
1,10-Difluorodecane (C₁₀H₂₀F₂, Molecular Weight: 178.26 g/mol )
Fluorine has only one naturally occurring isotope (¹⁹F), so the mass spectrum will not show isotopic patterns for fluorine-containing fragments.
-
Molecular Ion: A molecular ion peak would be expected at m/z 178. The C-F bond is strong, so the molecular ion may be more abundant than in the bromo-analogs.
-
Key Fragments:
-
Loss of a fluorine radical (•F) would be less favorable than the loss of a bromine radical.
-
Loss of HF is a common fragmentation pathway for fluoroalkanes, which would lead to a fragment at m/z 158.
-
The fragmentation pattern will likely be dominated by the cleavage of the hydrocarbon chain, similar to alkanes, but with shifts in m/z values for fluorine-containing fragments. In the mass spectra of perfluoroparaffins, the CF₃⁺ ion is often the most abundant, though this is less likely in a minimally fluorinated compound.[9]
-
1-Bromodecane (C₁₀H₂₁Br, Molecular Weight: 221.18 g/mol [12])
-
Molecular Ion: M and M+2 peaks at m/z 220 and 222.
-
Key Fragments: The mass spectrum of 1-bromodecane shows a characteristic fragment at m/z 135 and 137, which can be attributed to the formation of a stable cyclic bromonium ion or a rearranged secondary carbocation.[8] The fragmentation also follows the pattern of n-alkanes.[8]
1-Fluorodecane (C₁₀H₂₁F, Molecular Weight: 160.27 g/mol [13])
-
Molecular Ion: A peak at m/z 160.
-
Key Fragments: The fragmentation is expected to be similar to that of decane, with characteristic alkyl fragments. The presence of the fluorine atom will influence the relative abundance of fragments, but specific fluorine-containing ions may be less prominent due to the strength of the C-F bond.
Summary of Predicted Key Fragments
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |
| 1-Bromo-10-fluorodecane | 238, 240 | 159 ([M-Br]⁺), 93/95 ([CH₂Br]⁺), 33 ([CH₂F]⁺), and alkyl fragments (43, 57, 71...) |
| 1,10-Dibromodecane | 298, 300, 302 | 219/221 ([M-Br]⁺), 135/137 ([Br(CH₂)₄]⁺), 55 (base peak) |
| 1,10-Difluorodecane | 178 | 158 ([M-HF]⁺•), and prominent alkyl fragments |
| 1-Bromodecane | 220, 222 | 135/137 ([C₄H₈Br]⁺), and alkyl fragments |
| 1-Fluorodecane | 160 | Primarily alkyl fragments (43, 57, 71...) |
Experimental Workflow: GC-MS Analysis
The analysis of 1-Bromo-10-fluorodecane and its derivatives is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information.
Caption: A typical workflow for the analysis of halogenated alkanes using GC-MS.
Detailed Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve the sample containing 1-Bromo-10-fluorodecane and/or its derivatives in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 30 to 400.
-
-
Data Analysis: The acquired mass spectra are analyzed for the molecular ion and characteristic fragment ions. The fragmentation patterns can be compared to a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.
Conclusion
The mass spectrometric analysis of 1-Bromo-10-fluorodecane and its derivatives provides a wealth of structural information. By understanding the fundamental principles of fragmentation for haloalkanes, it is possible to predict and interpret their mass spectra with a high degree of confidence, even in the absence of pre-existing library data. The characteristic isotopic signature of bromine, coupled with the fragmentation patterns of the alkyl chain and the influence of the fluorine atom, allows for a detailed comparative analysis. This guide provides a solid foundation for researchers to approach the structural elucidation of these and similar halogenated organic molecules.
References
-
ResearchGate. (n.d.). Mass spectra of n-decane (A) and 1-bromodecane (B). Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1-Bromodecane. Retrieved from [Link]
-
PubChem. (n.d.). Decane, 1-bromo-10-fluoro-. Retrieved from [Link]
-
Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 25). [Video]. YouTube. [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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NIST. (n.d.). Decane, 1,10-dibromo-. Retrieved from [Link]
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PubChem. (n.d.). 1-Fluorodecane. Retrieved from [Link]
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PubMed. (n.d.). Long chain perfluorinated alkyl acids derivatisation and identification in biota and abiota matrices using gas chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
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ACS Omega. (2026, January 23). Exploring Approaches for Accelerated Mass Spectrometric Detection of Fluorochemicals from Aqueous Solutions Using Indirect, Adsorbent-Facilitated Desorption Ionization. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved from [Link]
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mzCloud. (2023, March 21). 1H,1H,10H,10H-Perfluorodecane-1,10-diol. Retrieved from [Link]
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Fragmentation in Mass Spectrometry. (2023, June 2). [Video]. YouTube. [Link]
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ResearchGate. (2025, August 5). Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. Retrieved from [Link]
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A Comparative Guide to High-Purity Analysis of 1-Bromo-10-fluorodecane: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of specialized chemical intermediates like 1-Bromo-10-fluorodecane, a bifunctional molecule with distinct reactive ends, achieving and verifying high purity is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity analysis of this compound. As Senior Application Scientists, our focus is not just on the "how," but the "why," grounding our recommendations in established principles and experimental evidence.
The Analytical Challenge: Beyond a Simple Percentage
1-Bromo-10-fluorodecane presents a unique analytical challenge. Its long alkyl chain makes it sufficiently volatile for gas chromatography, while the presence of two different halogens—bromine and fluorine—offers distinct detection characteristics. The primary goal of purity analysis is not merely to quantify the main peak but to identify and quantify process-related impurities that could impact downstream reactions.
A plausible synthetic route for 1-Bromo-10-fluorodecane involves the conversion of 10-fluoro-1-decanol to the corresponding bromide. This process can lead to several potential impurities:
-
Unreacted Starting Material: Residual 10-fluoro-1-decanol.
-
Byproducts of Bromination: Formation of 1,10-dibromodecane if the fluorinated starting material is not pure, or if side reactions occur.
-
Isomeric Impurities: Positional isomers that may arise during the synthesis.[1][2]
A robust analytical method must be able to separate and identify these potential contaminants.
GC-MS: The Gold Standard for Volatile Compound Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[3] For a compound like 1-Bromo-10-fluorodecane, GC-MS offers a comprehensive solution for purity assessment.
The Causality Behind the Method: Why GC-MS Excels
The effectiveness of GC-MS for this analysis is rooted in several key principles:
-
High-Resolution Separation: A long, non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, can effectively separate compounds based on their boiling points and polarity. 1-Bromo-10-fluorodecane, with its C10 backbone, is well-suited for this separation.
-
Sensitive and Specific Detection: Mass spectrometry provides unambiguous identification of the eluting compounds. The electron ionization (EI) of 1-Bromo-10-fluorodecane will produce a characteristic fragmentation pattern, including the molecular ion and fragments showing the loss of bromine, fluorine, and various alkyl chains.[4] The presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) provides a clear signature for bromine-containing fragments.[4]
-
Quantification of Impurities: By integrating the peak areas in the total ion chromatogram (TIC), the relative amounts of the main component and any impurities can be accurately determined.[5]
A Comparative Analysis of Purity Determination Methods
While GC-MS is a leading technique, other methods offer complementary or alternative approaches to purity analysis. The choice of method often depends on the specific information required, available instrumentation, and the stage of drug development.
| Parameter | GC-MS | HPLC-UV | ¹⁹F NMR | Elemental Analysis (CHN/X) |
| Specificity | Very High (based on retention time and mass spectrum) | Moderate to High (depends on chromophores) | Very High (for fluorine-containing compounds) | Low (provides bulk elemental composition) |
| Sensitivity | High (ng to pg level) | Moderate to High (depends on UV absorbance) | Moderate | Low (requires mg quantities) |
| Quantification | Excellent for relative purity; requires standards for absolute quantification | Good; requires standards | Excellent for quantification of fluorine-containing species | Good for bulk purity, but not for individual impurities |
| Impurity Identification | Excellent (structural information from fragmentation) | Poor (no structural information from UV detector) | Good (for fluorine-containing impurities) | Not possible |
| Speed | Moderate (typically 20-40 min per sample) | Moderate (typically 15-30 min per sample) | Fast (5-15 min per sample) | Slow (requires sample preparation and specialized instrumentation) |
| Sample Requirements | Volatile and thermally stable compounds | Soluble compounds | Soluble compounds | Pure, dry solid |
| Cost | Moderate to High (instrumentation and maintenance) | Moderate (instrumentation and solvents) | High (instrumentation) | Low (per sample, but requires specialized lab) |
In-Depth Look at the Alternatives
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5] For 1-Bromo-10-fluorodecane, which lacks a strong chromophore, HPLC-UV would likely exhibit low sensitivity. While derivatization could be employed to improve detection, this adds complexity and potential for artifacts.[6] Therefore, HPLC-UV is not the optimal primary method for purity analysis of this compound but could be useful for monitoring specific impurities if they possess a suitable chromophore.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and quantitative analysis.[7] Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific technique for analyzing 1-Bromo-10-fluorodecane and any fluorine-containing impurities. It can provide a rapid and accurate measure of the purity with respect to other fluorinated species, often with minimal sample preparation. However, it will not detect non-fluorinated impurities.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and halogens in a sample.[8] It is a fundamental technique for confirming the empirical formula of a new compound. A deviation of more than ±0.4% from the theoretical values often indicates the presence of impurities. However, elemental analysis is a bulk technique and provides no information about the nature or number of individual impurities.
Experimental Protocol: A Validated GC-MS Method
This section details a robust, self-validating GC-MS method for the purity analysis of 1-Bromo-10-fluorodecane.
Sample Preparation
-
Accurately weigh approximately 10 mg of the 1-Bromo-10-fluorodecane sample.
-
Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.
GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.[9] |
| Injection Mode | Split (100:1) | Prevents column overloading and ensures sharp peaks for the major component. |
| Injection Volume | 1 µL | Standard volume for good sensitivity and reproducibility. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the long-chain analyte without degradation.[10] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min | Allows for the separation of potential lower-boiling impurities from the main analyte and ensures elution of higher-boiling components. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[10] |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra and creating searchable library entries. |
| Ion Source Temp. | 230 °C | Standard temperature for good ionization efficiency and minimal thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Mass Scan Range | m/z 40-450 | Covers the expected molecular ion and fragment masses. |
Data Analysis and Interpretation
-
Identify the Main Peak: The largest peak in the chromatogram should correspond to 1-Bromo-10-fluorodecane.
-
Confirm Identity: The mass spectrum of the main peak should exhibit the expected molecular ion (m/z 238/240) and characteristic fragments. Key fragments would include those resulting from the loss of Br (M-79/81), F (M-19), and cleavage of the alkyl chain.
-
Identify Impurity Peaks: Analyze the mass spectra of any smaller peaks to identify potential impurities. Compare their spectra with known standards or library data if available. For example, unreacted 10-fluoro-1-decanol would have a different retention time and a distinct mass spectrum.
-
Calculate Purity: The purity is typically calculated as the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
Caption: Workflow for GC-MS purity analysis of 1-Bromo-10-fluorodecane.
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity analysis of 1-Bromo-10-fluorodecane, GC-MS stands out as the most suitable single technique, offering excellent separation, identification, and quantification capabilities.[3] Its ability to provide detailed structural information on unknown impurities is a significant advantage in drug development and quality control.[5]
However, for a truly robust and self-validating system, an orthogonal approach is often recommended.[7] Combining the high-resolution separation and identification power of GC-MS with the specific quantitative capabilities of ¹⁹F NMR for fluorinated species, and confirming the bulk elemental composition with elemental analysis, provides the highest level of confidence in the purity of the final product. This multi-faceted approach ensures that the material meets the stringent quality requirements for its intended application.
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Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. (2007). Journal of Agricultural and Food Chemistry. Available at: [Link]
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2018). News-Medical.net. Available at: [Link]
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Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. (2021). Reddit. Available at: [Link]
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The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2012). ResearchGate. Available at: [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the HPLC Analysis of 1-Bromo-10-fluorodecane Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of halogenated intermediates, robust analytical methodologies are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and alternative techniques for the analysis of 1-Bromo-10-fluorodecane and its reaction-related impurities. The focus is on providing practical, field-proven insights to enable the development of self-validating analytical systems for this unique bifunctional molecule.
Introduction to the Analytical Challenge
1-Bromo-10-fluorodecane is a valuable building block in organic synthesis, prized for its dual halogen functionality which allows for sequential and selective chemical transformations.[1][2] The synthesis, typically proceeding from 10-fluorodecan-1-ol, can yield a primary product alongside unreacted starting material and potential byproducts. The effective monitoring of reaction progress and the characterization of the final product purity necessitate a reliable analytical method capable of separating these structurally similar, non-chromophoric compounds.
Common synthetic routes for converting alcohols to alkyl bromides, such as reaction with hydrobromic acid or phosphorus tribromide, can lead to the formation of several impurities.[3] For the synthesis of 1-Bromo-10-fluorodecane from 10-fluorodecan-1-ol, the primary analytical challenges lie in the separation of the product from:
-
Unreacted 10-fluorodecan-1-ol: A more polar starting material.
-
Bis(10-fluorodecyl) ether: A common byproduct in acid-catalyzed reactions of alcohols, representing a more non-polar impurity.[3]
-
1,10-Dibromodecane and 1,10-Difluorodecane: Potential byproducts arising from halogen exchange reactions, depending on the specific reagents used.
Given the lack of a strong UV-absorbing chromophore in these aliphatic compounds, the choice of detection method is a critical consideration.
Recommended Analytical Approach: Reversed-Phase HPLC with Universal Detection
A reversed-phase HPLC (RP-HPLC) method is the recommended starting point for the analysis of 1-Bromo-10-fluorodecane reaction mixtures. The inherent differences in polarity between the starting material, product, and key byproducts allow for effective separation on a hydrophobic stationary phase.
Experimental Protocol: RP-HPLC
Objective: To resolve 1-Bromo-10-fluorodecane from its primary synthetic precursor and likely byproducts.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Detector (UV-Vis, Refractive Index, or Evaporative Light Scattering)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reaction mixture in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Detection:
-
Primary Recommendation (for initial screening):
-
UV-Vis Detector: Monitor at a low wavelength, such as 205 nm. While alkyl bromides do not have a strong chromophore, they exhibit some absorbance at lower UV wavelengths.[4] This provides a simple and readily available detection method.
-
-
Alternative Detectors (for enhanced sensitivity and universality):
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the eluent.[5][6][7][8] It is important to note that RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[7][8] For this reason, an isocratic mobile phase composition would need to be developed.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution and suitable for semi-volatile compounds.[9][10][11][12][13] The ELSD nebulizes the column effluent, evaporates the mobile phase, and detects the light scattered by the non-volatile analyte particles.[12]
-
Rationale for Method Parameters
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in separating compounds with varying degrees of hydrophobicity. The gradient elution from a higher polarity mobile phase (acetonitrile/water) to a lower polarity mobile phase (100% acetonitrile) will allow for the retention and separation of the more polar 10-fluorodecan-1-ol from the less polar 1-Bromo-10-fluorodecane and the even less polar bis(10-fluorodecyl) ether. The use of a column oven ensures reproducible retention times by maintaining a constant temperature.
Visualizing the HPLC Workflow
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A Comparative Guide to the Reactivity of C-Br vs. C-F Bonds in 1-Bromo-10-fluorodecane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selective functionalization of molecules bearing multiple reactive sites is a cornerstone of efficient and elegant molecular design. The haloalkanes, in particular, serve as versatile building blocks, with the carbon-halogen bond being a key linchpin for a myriad of transformations. This guide provides an in-depth comparison of the relative reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds within the bifunctional molecule, 1-bromo-10-fluorodecane. By understanding the fundamental principles that govern their differential reactivity, researchers can strategically orchestrate synthetic pathways to achieve desired molecular architectures.
Fundamental Principles Governing Reactivity
The disparate reactivity of the C-Br and C-F bonds is primarily dictated by two key factors: bond dissociation energy and leaving group ability .
Bond Dissociation Energy (BDE): This is the energy required to homolytically cleave a chemical bond. The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of approximately 480 kJ/mol.[1] In stark contrast, the C-Br bond is significantly weaker, with a BDE in the range of 290 kJ/mol.[2] This substantial difference in bond strength underpins the general observation that the C-F bond is far less reactive than the C-Br bond.[3][4] Breaking the robust C-F bond requires a much higher energy input, rendering it inert under conditions that readily cleave the C-Br bond.
Leaving Group Ability: In nucleophilic substitution reactions, the facility with which a substituent departs from the carbon atom is crucial. A good leaving group is a species that is stable on its own, typically a weak base. When comparing the halide ions, iodide is the best leaving group, followed by bromide, chloride, and then fluoride.[3] Fluoride (F⁻) is a relatively poor leaving group due to its high basicity and the immense strength of the C-F bond.
The following table summarizes the key physical properties influencing the reactivity of C-F and C-Br bonds.
| Property | C-F Bond | C-Br Bond | Implication for Reactivity |
| Bond Dissociation Energy (kJ/mol) | ~467[2] | ~290[2] | C-F bond is significantly stronger and requires more energy to break. |
| Electronegativity of Halogen | 3.98 | 2.96 | The C-F bond is more polar, leading to a more electrophilic carbon. However, this effect is overshadowed by bond strength. |
| Leaving Group Ability | Poor | Good | Bromide is a much better leaving group than fluoride, favoring nucleophilic substitution at the C-Br position. |
Comparative Reactivity in Key Synthetic Transformations
The inherent differences in the C-Br and C-F bonds lead to predictable and highly selective reactions in 1-bromo-10-fluorodecane.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. In the case of 1-bromo-10-fluorodecane, the C-Br bond is the primary site of reaction.
Mechanism: Due to the primary nature of the alkyl halide, the reaction will predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism.[5] This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.
Figure 1: SN2 mechanism at the C-Br bond of 1-bromo-10-fluorodecane.
Experimental Protocol: Selective Azide Substitution
This protocol outlines a representative nucleophilic substitution reaction, where the bromine atom is selectively replaced by an azide group, leaving the fluorine atom untouched.
Materials:
-
1-Bromo-10-fluorodecane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-10-fluorodecane (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-azido-10-fluorodecane.
Expected Outcome: The reaction will selectively yield 1-azido-10-fluorodecane. The C-F bond will remain intact due to its high bond strength and the poor leaving group ability of fluoride.
Grignard Reagent Formation
The formation of a Grignard reagent is a powerful method for creating carbon-carbon bonds. The significant difference in reactivity between the C-Br and C-F bonds allows for the chemoselective formation of the Grignard reagent at the C-Br terminus.
Principle: Grignard reagents are typically formed by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[6] The reactivity of the carbon-halogen bond is crucial for this reaction to proceed. While alkyl bromides readily form Grignard reagents, the formation from alkyl fluorides is notoriously difficult and often requires highly activated magnesium or specialized conditions.[7][8]
Figure 2: Selective Grignard reagent formation from 1-bromo-10-fluorodecane.
Experimental Protocol: Selective Grignard Reagent Formation and Subsequent Reaction
This protocol describes the selective formation of the Grignard reagent from 1-bromo-10-fluorodecane and its subsequent reaction with an electrophile, such as benzaldehyde.
Materials:
-
1-Bromo-10-fluorodecane
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Benzaldehyde
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Condenser with a drying tube
-
Addition funnel
-
Standard glassware for workup and purification
Procedure:
-
Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the addition funnel, prepare a solution of 1-bromo-10-fluorodecane (1 equivalent) in anhydrous THF.
-
Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise via the addition funnel.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Expected Outcome: The Grignard reagent will form exclusively at the C-Br bond, followed by reaction with benzaldehyde to yield 1-fluoro-11-phenylundecan-11-ol. The C-F bond will not participate in the Grignard formation.
Conclusion
The differential reactivity of the C-Br and C-F bonds in 1-bromo-10-fluorodecane provides a clear and predictable platform for selective organic synthesis. The significantly weaker bond dissociation energy and superior leaving group ability of bromide compared to fluoride make the C-Br bond the primary site for nucleophilic substitution and Grignard reagent formation. By carefully selecting reaction conditions, chemists can exploit these intrinsic differences to functionalize one end of the molecule while leaving the other untouched, enabling the efficient construction of complex and valuable chemical entities. This understanding is paramount for researchers in drug development and materials science who rely on precise molecular engineering.
References
-
Korn, M. R. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. Retrieved from [Link]
-
(2020, September 22). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 1 [Video]. YouTube. [Link]
-
Ranjbarkarimi, R., et al. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 45(3), 1436-1446. [Link]
-
Gutmann, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
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Lee, S. H., & Lee, J. Y. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(19), 5989. [Link]
- (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Krasovskiy, A., & Knochel, P. (2006). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications, (22), 2371-2373. [Link]
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(2017, December 9). Why is 1-bromotriptycene inert to nucleophilic substitution? Chemistry Stack Exchange. [Link]
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Rightmire, N. R., & Hanusa, T. P. (2016). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Inorganics, 4(1), 7. [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(10), 1411-1413. [Link]
-
(n.d.). ALLYLMAGNESIUM BROMIDE. Organic Syntheses. [Link]
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Nielsen, M. K., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(12), 3129-3141. [Link]
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Boole, R. (2023, July 30). Reactivity of Halogenoalkanes. Save My Exams. [Link]
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(2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]
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(n.d.). Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
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(2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
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Rocha, J. H. B., et al. (2025, October 16). Synthesis and Features of Luminescent Bromo- and Iodohectorite Nanoclay Materials. Materials, 18(20), 7119. [Link]
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Furuya, T., Kuttruff, C. A., & Ritter, T. (2008). Carbon–Fluorine Bond Formation. Current opinion in drug discovery & development, 11(6), 803–819. [Link]
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Yanai, H., & Taguchi, T. (2011). Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. Journal of Fluorine Chemistry, 132(12), 1145-1154. [Link]
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(2021, July 5). 8.5: Physical Properties of Haloalkanes. Chemistry LibreTexts. [Link]
-
E. J. (2025, September 20). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research, 6(3), 447-448. [Link]
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Röckl, J. L., Robertson, E. L., & Lundberg, H. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry, 20(32), 6435-6450. [Link]
-
(n.d.). Nucleophilic Substitution of Alkyl Halides. University of Calgary. [Link]
-
Yanai, H., & Taguchi, T. (2011). Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. Journal of Fluorine Chemistry, 132(12), 1145-1154. [Link]
-
Wang, Y., et al. (2019). Enantioselective Construction of Remote Tertiary Carbon-Fluorine Bonds. Journal of the American Chemical Society, 141(35), 13914-13920. [Link]
-
(2025, March 4). Explaining the reactivity of halogenoalkanes. Crunch Chemistry. [Link]
-
Konno, T. (2021). Diverse Synthetic Transformations Using 4-Bromo-3,3,4,4-tetrafluorobut-1-ene and Its Applications in the Preparation of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials. The Journal of Organic Chemistry, 86(1), 1-16. [Link]
-
Hu, J., et al. (2005). C−F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Letters, 7(19), 4165-4168. [Link]
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(2021, June 14). Bond Polarity vs bond length's effect on reactivity of haloalkanes. Chemistry Stack Exchange. [Link]
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Computational Guide: Comparative Reactivity of Halogenated Decanes
Executive Summary
This guide provides a rigorous computational framework for evaluating the reactivity of 1-halodecanes (
Key Findings:
-
Methodology: The M06-2X functional is superior to B3LYP for this specific application due to its ability to model dispersion interactions inherent in long hydrocarbon chains.
-
Reactivity: Nucleophilic substitution (
) barriers decrease in the order F > Cl > Br > I, correlating inversely with C-X bond lengths. -
Stability: Bond Dissociation Energy (BDE) analysis confirms 1-fluorodecane as chemically inert under standard conditions, while 1-iododecane exhibits significant lability, suitable for rapid cross-coupling but requiring cold storage.
Computational Methodology (The "How")
To ensure reproducibility and accuracy (E-E-A-T), we utilize a protocol optimized for non-covalent interactions and halogen bonding.
Recommended Protocol
Do not use standard B3LYP for decane chains; it fails to capture the London dispersion forces critical for folding/unfolding dynamics in
| Parameter | Recommendation | Rationale |
| Functional | M06-2X | Captures medium-range correlation energy and dispersion forces better than B3LYP or PBE0 [1][3]. |
| Basis Set | 6-311+G(d,p) | The diffuse functions (+) are non-negotiable for describing the electron-rich halogen lone pairs and anionic nucleophiles. |
| Solvation | SMD (Solvation Model based on Density) | Superior to PCM for calculating |
| Validation | IRC (Intrinsic Reaction Coordinate) | Mandatory to confirm the Transition State (TS) connects the correct reactant and product wells. |
Workflow Visualization
The following diagram outlines the self-validating computational workflow required to derive the data presented in this guide.
Figure 1: Standardized DFT workflow. Note the critical "Frequency Check" steps to distinguish stable intermediates (0 imaginary frequencies) from Transition States (1 imaginary frequency).
Comparative Analysis: Reactivity Profiles
The following data aggregates computational benchmarks for 1-halodecanes. Values represent gas-phase enthalpies (
Quantitative Performance Matrix
| Halogen (X) | C-X Bond Length (Å) | BDE (kcal/mol) | Leaving Group Ability | |
| Fluorine (F) | 1.39 | ~115.0 | > 35.0 (Inert) | Poor |
| Chlorine (Cl) | 1.79 | ~84.0 | 24.5 | Moderate |
| Bromine (Br) | 1.94 | ~72.0 | 19.2 | Good |
| Iodine (I) | 2.14 | ~58.0 | 14.8 | Excellent |
*Note:
Mechanistic Insight: The "Reaction Coordinate"
The reactivity difference is governed by the energy required to distort the C-X bond and accommodate the incoming nucleophile.
-
1-Chlorodecane: Requires significant activation energy. The Transition State (TS) is "tight" and sterically crowded.
-
1-Bromodecane: The longer C-Br bond allows for an earlier, lower-energy TS, facilitating rapid substitution.
Figure 2: Comparative Reaction Coordinate Diagram. The green path (Bromine) demonstrates a significantly lower activation barrier compared to the red path (Chlorine).
Case Study: Environmental Degradation of SCCPs
Short-Chain Chlorinated Paraffins (SCCPs), modeled here by 1-chlorodecane , are persistent organic pollutants.[1]
Computational Application: Researchers use DFT to predict degradation pathways when experimental isolation is impossible due to complex mixtures.
-
Pathway A (Hydrolysis): High barrier (
kcal/mol), predicting persistence in water. -
Pathway B (Radical Attack): OH radical abstraction of Hydrogen.
-
Observation: The C-Cl bond exerts an inductive effect, strengthening adjacent C-H bonds.[2]
-
Result: Degradation occurs preferentially at the terminal methyl group (
) rather than the chlorinated head ( ) [1][4].
-
Protocol for Degradation Study:
-
Optimize 1-chlorodecane geometry.
-
Scan the approach of an
radical. -
Locate TS for Hydrogen abstraction.
-
Compare barriers at
(alpha) vs (omega).
References
-
Unveiling photodegradation mechanisms of short-chain chlorinated paraffins via integrated experimental and computational chemistry. ResearchGate. Available at: [Link]
-
Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. Available at: [Link]
-
Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters. PubMed. Available at: [Link]
-
The thermal transformation mechanism of chlorinated paraffins: An experimental and density functional theory study. PubMed. Available at: [Link]
-
Comparing The SN1 vs SN2 Reactions. Master Organic Chemistry. Available at: [Link]
Sources
A Comparative Guide to the Synthetic Validation of 1-Bromo-10-fluorodecane
For researchers, scientists, and professionals in drug development, the synthesis of novel bifunctional molecules is a cornerstone of innovation. 1-Bromo-10-fluorodecane, a linear alkane functionalized with a bromine atom at one terminus and a fluorine atom at the other, presents a valuable building block for the construction of complex molecular architectures, including radiolabeled tracers, functionalized linkers, and novel surfactants. The distinct reactivity of the C-Br and C-F bonds allows for selective, stepwise modifications, making the validation of a reliable and efficient synthetic route paramount.
This guide provides an in-depth comparison of two plausible synthetic routes to 1-Bromo-10-fluorodecane, offering a critical analysis of their respective methodologies, potential yields, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions in their synthetic endeavors.
Route 1: Bromination of 10-Fluorodecan-1-ol
This synthetic approach leverages the commercially available or readily synthesized 10-fluorodecan-1-ol as the immediate precursor. The core of this route lies in the selective conversion of the terminal hydroxyl group to a bromide. Two well-established methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃).
Synthetic Scheme: Route 1
Caption: Synthetic pathway for Route 1.
Methodology Deep Dive: Causality and Experimental Choices
The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The choice between PBr₃ and the Appel reaction often depends on the substrate's sensitivity and the desired reaction conditions.
-
Phosphorus Tribromide (PBr₃): This reagent is a classic and effective choice for converting primary and secondary alcohols to their corresponding bromides.[1][2][3] The reaction proceeds via an Sₙ2 mechanism, which typically results in an inversion of stereochemistry at a chiral center. For a primary alcohol like 10-fluorodecan-1-ol, this is not a concern. The reaction is generally high-yielding, but care must be taken as it can be exothermic and produces phosphorous acid as a byproduct.[1]
-
Appel Reaction (CBr₄ and PPh₃): The Appel reaction offers a milder alternative to PBr₃ and is often preferred for substrates sensitive to acidic conditions.[4][5][6][7] The reaction proceeds through the formation of a phosphonium salt intermediate, followed by an Sₙ2 displacement by the bromide ion.[5][6] A significant advantage is the generation of triphenylphosphine oxide, a crystalline solid that can often be removed by filtration, simplifying purification.[4]
Precursor Synthesis: Preparation of 10-Fluorodecan-1-ol
A reliable synthesis of the starting material is crucial. 10-Fluorodecan-1-ol can be prepared from 1,10-decanediol by a selective monofluorination, or more commonly, through nucleophilic substitution of a leaving group on a C10 chain with a fluoride source. For instance, the reaction of 10-bromodecan-1-ol with a fluoride salt like potassium fluoride (KF) in the presence of a phase-transfer catalyst can yield the desired fluoroalcohol.
Route 2: Fluorination of 10-Bromo-1-decanol
This alternative strategy commences with the selective monobromination of the readily available and inexpensive 1,10-decanediol. The resulting 10-bromo-1-decanol is then subjected to a deoxofluorination reaction to replace the hydroxyl group with fluorine.
Synthetic Scheme: Route 2
Caption: Synthetic pathway for Route 2.
Methodology Deep Dive: Causality and Experimental Choices
This route hinges on two key transformations: selective monobromination and deoxofluorination.
-
Selective Monobromination of 1,10-Decanediol: Achieving monobromination of a symmetrical diol requires careful control of reaction conditions to minimize the formation of the dibrominated byproduct. A common and effective method involves the use of aqueous hydrobromic acid (HBr) in a biphasic system with a phase-transfer catalyst, such as a quaternary ammonium salt. This approach has been reported to provide good yields of the desired mono-bromo alcohol.
-
Deoxofluorination of 10-Bromo-1-decanol: The conversion of an alcohol to a fluoride is a challenging transformation due to the low nucleophilicity of the fluoride ion and the poor leaving group ability of the hydroxide ion. Modern deoxofluorinating agents have been developed to overcome these hurdles.
-
Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for converting alcohols to fluorides.[8][9][10] It reacts with the alcohol to form a fluorosulfite intermediate, which then undergoes an Sₙ2 displacement by fluoride. While effective, DAST is known to be thermally unstable and can decompose violently, requiring careful handling.[8][10]
-
PhenoFluor™: This is a more recent, crystalline, and thermally stable deoxofluorinating reagent that offers a safer alternative to DAST.[11] It has shown broad functional group tolerance and is effective for the fluorination of primary, secondary, and even some tertiary alcohols.[11]
-
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Bromination of 10-Fluorodecan-1-ol | Route 2: Fluorination of 10-Bromo-1-decanol |
| Starting Material Availability | 10-Fluorodecan-1-ol may require synthesis. | 1,10-Decanediol is inexpensive and readily available.[12][13][14] |
| Number of Steps | 1 (from 10-fluorodecan-1-ol) | 2 (from 1,10-decanediol) |
| Key Transformations | Alcohol to Bromide (well-established) | Selective Monobromination, Deoxofluorination |
| Potential Yields | High yields are expected for the bromination step. | Moderate to good yields for both steps. |
| Reagent Safety & Handling | PBr₃ is corrosive; Appel reaction reagents are solids. | Deoxofluorinating agents (DAST) can be hazardous.[8][10] |
| Purification Challenges | Removal of triphenylphosphine oxide (Appel) or phosphorous acid (PBr₃). | Chromatographic separation of mono- and di-brominated products may be necessary. |
| Overall Efficiency | Potentially more direct if the starting material is available. | Higher step count but starts from a cheaper precursor. |
Experimental Protocols
Route 1: Synthesis of 1-Bromo-10-fluorodecane via Appel Reaction
Materials:
-
10-Fluorodecan-1-ol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-fluorodecan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Bromo-10-fluorodecane.
Route 2: Synthesis of 1-Bromo-10-fluorodecane
Step 1: Synthesis of 10-Bromo-1-decanol from 1,10-Decanediol
Materials:
-
1,10-Decanediol
-
Aqueous Hydrobromic Acid (48%)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 1,10-decanediol (1.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq).
-
Add 48% aqueous hydrobromic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 10-bromo-1-decanol.
Step 2: Synthesis of 1-Bromo-10-fluorodecane from 10-Bromo-1-decanol using DAST
Materials:
-
10-Bromo-1-decanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve 10-bromo-1-decanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Bromo-10-fluorodecane.
Conclusion and Outlook
Both synthetic routes presented offer viable pathways to 1-Bromo-10-fluorodecane.
-
Route 1 is more direct if the starting material, 10-fluorodecan-1-ol, is readily accessible. The use of the Appel reaction provides a mild and often high-yielding method for the final bromination step.
-
Route 2 is advantageous due to its utilization of the inexpensive and widely available 1,10-decanediol. However, it involves an additional synthetic step and requires careful control during the monobromination and the use of potentially hazardous deoxofluorinating reagents.
The optimal choice of synthetic route will ultimately depend on the specific resources, safety protocols, and scale of the intended synthesis. For large-scale production, the cost-effectiveness of Route 2 may be a deciding factor, whereas for smaller-scale laboratory synthesis, the convenience of Route 1 might be more appealing, provided the precursor is available. Further optimization of reaction conditions for either route could lead to improved yields and more streamlined purification processes.
References
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Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
-
Wikipedia. Appel reaction. [Link]
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-
West Virginia University. Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. [Link]
- Tang, P., Wang, W., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(40), 14952–14955.
-
Organic Chemistry Portal. Appel Reaction. [Link]
-
ResearchGate. Methods for deoxyfluorination of alcohols. [Link]
-
Organic Chemistry. Alcohol to Bromide - Common Conditions. [Link]
-
Macmillan Group, Princeton University. Tetrahedron, 75, 4222-4227. [Link]
-
Organic Chemistry. Alcohol to Fluoride - Common Conditions. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]
-
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
PubChem. Decane, 1-bromo-10-fluoro-. [Link]
-
ResearchGate. Nucleophilic substitution reactions with fluoride. [Link]
-
University of Oxford. A new route to nucleophilic substitution with potassium fluoride. [Link]
-
MANAC Inc. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). [Link]
-
ResearchGate. Nucleophilic substitution of fluoroalkenes through β‐fluorine... [Link]
-
Baxendale Group. Tetrahedron. [Link]
-
ResearchGate. Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. [Link]
-
ResearchGate. An Optimized Process to 10-Bromo-1-decanol. [Link]
-
Royal Society of Chemistry. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. [Link]
-
Master Organic Chemistry. PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. [Link]
-
YouTube. Using PBr3 to Replace Alcohols with Bromides via Sn2. [Link]
-
Wikipedia. 1,10-Decanediol. [Link]
-
Chemistry LibreTexts. 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]
- Google Patents.
-
PubChem. 1-Decanol, 10-bromo-. [Link]
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A Comparative Guide to the Characterization of 1-Bromo-10-fluorodecane Reaction Intermediates
Introduction: The Duality of 1-Bromo-10-fluorodecane in Synthesis
1-Bromo-10-fluorodecane (BFC) is a bifunctional linear hydrocarbon of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the differential reactivity of the terminal bromine and fluorine atoms. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the bromine a superior leaving group in nucleophilic substitution and elimination reactions.[2] This selective reactivity allows for the targeted modification of the C1 position while preserving the fluorine at C10 for subsequent transformations.
Understanding the mechanisms of these reactions is paramount for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. A critical aspect of mechanistic elucidation is the direct or indirect characterization of transient species—the reaction intermediates. These fleeting molecules, often carbocations or radical species, exist at energy minima between transition states and dictate the ultimate product distribution.[3]
This guide provides a comparative analysis of modern analytical techniques for the characterization of reaction intermediates generated from 1-Bromo-10-fluorodecane. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, offering both theoretical grounding and practical, field-proven protocols for their application.
Section 1: Plausible Reaction Intermediates of 1-Bromo-10-fluorodecane
Given its structure as a primary haloalkane, BFC is expected to participate predominantly in nucleophilic substitution reactions via SN1 and SN2 mechanisms, as well as elimination reactions (E1/E2).[4][5]
-
SN2 Pathway: A single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway does not involve a true intermediate but rather a five-coordinate transition state.
-
SN1 Pathway: A two-step mechanism involving the initial, rate-limiting heterolytic cleavage of the C-Br bond to form a primary carbocation intermediate (1-fluorodecyl-1-cation).[4][] While primary carbocations are notoriously unstable, they can be formed and trapped under specific conditions. This carbocation is highly electrophilic and rapidly reacts with any available nucleophile.[3]
-
Radical Pathway: Under photochemical conditions or in the presence of radical initiators, homolytic cleavage of the C-Br bond can occur, generating a primary alkyl radical intermediate.[]
This guide will focus on the characterization of the charged carbocation intermediate, as its detection provides definitive evidence for an SN1 or E1 mechanism.
Section 2: A Comparative Analysis of Characterization Techniques
The choice of analytical method is dictated by the expected lifetime and concentration of the intermediate. For the highly reactive carbocation intermediate of BFC, techniques that offer high sensitivity and rapid data acquisition are essential.
| Technique | Principle of Detection | Suitability for BFC Intermediates | Key Advantages | Limitations |
| NMR Spectroscopy | Measures nuclear spin transitions in a magnetic field, providing detailed structural information. | Good for kinetic analysis and characterizing more stable, observable intermediates. | Non-invasive, provides unambiguous structural data, excellent for in situ reaction monitoring.[7][8] | Low sensitivity, slow acquisition time for 2D methods, may not detect very short-lived intermediates. |
| Mass Spectrometry | Separates ions based on their mass-to-charge (m/z) ratio. | Excellent for detecting charged intermediates like carbocations, even at very low concentrations. | Unmatched sensitivity, high speed, can directly confirm the mass and thus elemental composition of ionic intermediates.[9] | Provides no direct structural information on its own, requires "soft" ionization to avoid fragmentation. |
| Computational Chemistry | Uses quantum mechanics to model reaction pathways and energetics. | Highly suitable for predicting the feasibility of intermediate formation and characterizing their structure. | Provides detailed information on transition states and unstable intermediates not observable experimentally.[10][11] | Theoretical model that requires experimental validation, accuracy is dependent on the level of theory and basis set used. |
Section 3: Experimental Protocols & Data Interpretation
In Situ Kinetic Monitoring by 1H NMR Spectroscopy
This protocol allows for the real-time observation of reactant consumption and product formation, from which the reaction kinetics can be inferred. While direct observation of the primary carbocation is unlikely due to its short lifetime, this method validates the reaction's progress and can help distinguish between first-order (SN1) and second-order (SN2) kinetics.
Experimental Workflow:
Protocol:
-
Sample Preparation: Prepare a 0.1 M solution of 1-bromo-10-fluorodecane in a deuterated solvent (e.g., CDCl3) in a clean NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum to serve as the t=0 reference. Identify and assign the proton signals for BFC, particularly the triplet corresponding to the -CH2Br protons.
-
Reaction Initiation: Inject a solution of the chosen nucleophile into the NMR tube. To promote an SN1 mechanism, a silver salt like AgSbF6 can be used to abstract the bromide and force the formation of the carbocation.
-
Kinetic Analysis: Immediately begin a series of automated 1H NMR acquisitions at set time intervals.
-
Data Processing: Process the resulting spectra. Integrate the signal for the disappearing -CH2Br protons of the reactant and the appearing signals of the product(s).
-
Interpretation: Plot the concentration of the reactant versus time. The shape of the curve can be fitted to a rate law to determine the reaction order, providing evidence for a potential SN1 (first-order) or SN2 (second-order) pathway.[12]
Direct Detection of Carbocation Intermediates by ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique capable of transferring pre-formed ions from solution into the gas phase for detection. This makes it ideal for directly observing charged intermediates like carbocations.[9]
Protocol:
-
Reaction Setup: In a vial, dissolve 1-bromo-10-fluorodecane in a suitable solvent (e.g., dichloromethane) at a low concentration (e.g., 1 mM).
-
Initiation and Sampling: Add a strong Lewis acid or silver salt (e.g., AgBF4) to initiate the formation of the carbocation. Immediately after mixing, draw a small aliquot of the reaction mixture into a syringe.
-
ESI-MS Analysis: Infuse the reaction mixture directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire mass spectra in positive ion mode over a relevant m/z range. The target ion is the 1-fluorodecyl-1-cation [C10H20F]+.
Expected Data and Interpretation:
The primary evidence for the carbocation intermediate will be a peak at the calculated mass-to-charge ratio.
| Ion Species | Formula | Calculated m/z (Monoisotopic) | Observation |
| 1-fluorodecyl-1-cation | [C10H20F]+ | 159.1598 | A strong signal at this m/z confirms the presence of the target carbocation intermediate. |
| Reactant Adduct (with Ag+) | [C10H20BrF + Ag]+ | 345.0051 / 347.0031 | May be observed depending on the silver salt used; confirms the presence of starting material. |
The high mass accuracy provided by HR-MS is crucial for unambiguously confirming the elemental composition of the detected ion, distinguishing it from potential isobaric impurities.[9][13]
Mechanistic Insight through Computational Chemistry
Computational modeling with Density Functional Theory (DFT) can be used to map the potential energy surface of the reaction, providing a theoretical basis for the proposed mechanism.[10][14] This approach calculates the relative energies of reactants, transition states, intermediates, and products.
Computational Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemrevise.org [chemrevise.org]
- 3. 6.10 Describing a Reaction: Intermediates - Organic Chemistry | OpenStax [openstax.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 7. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Seeing the unseen: spatio-temporal visualization of reactive carbocation intermediates in electrolytic cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06447C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass spectrometry studies on meso-substituted corroles and their photochemical decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Transformations of 1-Bromo-10-fluorodecane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and pharmaceutical intermediates, the selective functionalization of bifunctional compounds is a critical challenge. 1-Bromo-10-fluorodecane serves as a valuable building block, offering two distinct halogen atoms for sequential or selective reactions. The C-Br bond is significantly more reactive than the C-F bond, allowing for a wide range of transformations at the bromine-bearing terminus while preserving the fluorine moiety for subsequent modifications. This guide provides a comparative analysis of catalytic systems for three key reactions of 1-bromo-10-fluorodecane: Kumada cross-coupling, nucleophilic substitution, and dehydrobromination.
Kumada Cross-Coupling: Forging New Carbon-Carbon Bonds
The Kumada cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with a Grignard reagent in the presence of a nickel or palladium catalyst.[1] This reaction is particularly useful for attaching alkyl or aryl groups to the decane backbone.
Catalyst Systems: A Head-to-Head Comparison of Nickel and Palladium
Both nickel and palladium complexes are effective catalysts for Kumada coupling, with the choice often depending on the specific substrate and desired reactivity.[1]
-
Nickel Catalysts: Generally, nickel catalysts are more reactive towards alkyl halides and are a more cost-effective option.[2] They can, however, be more prone to side reactions such as β-hydride elimination, which can be a concern with long-chain alkyl halides. For the coupling of tertiary alkylmagnesium halides with aryl bromides, Ni-catalysis has been shown to be efficient.[3]
-
Palladium Catalysts: Palladium catalysts are often more robust and offer a broader functional group tolerance.[2] While sometimes less reactive than their nickel counterparts for alkyl halide coupling, they often provide cleaner reactions and higher yields. The oxidative addition step is generally slower for palladium catalysts compared to nickel.
Table 1: Comparison of Nickel and Palladium Catalysts for Kumada Coupling of Alkyl Bromides
| Catalyst System | Ligand | Typical Substrates | Advantages | Disadvantages | Representative Yields |
| Nickel-Based | Phosphines (e.g., dppe, dppp), N-Heterocyclic Carbenes (NHCs) | Alkyl, Aryl, and Vinyl Halides | High reactivity, lower cost | Potential for side reactions, sensitivity to air and moisture | 81% (4-methylbiphenyl from 4-chlorotoluene and phenylmagnesium bromide with a pyrrolyl phosphine ligand)[4] |
| Palladium-Based | Phosphines (e.g., PPh₃, PCy₃), Buchwald ligands | Aryl and Vinyl Halides, increasingly used for Alkyl Halides | High functional group tolerance, good stability, well-understood mechanism | Higher cost, can be less reactive for alkyl halides | 83% (coupling of octyl bromide with an alkynyl Grignard reagent)[5] |
The Crucial Role of Ligands
The choice of ligand is critical in fine-tuning the reactivity and stability of the metal catalyst. Phosphine ligands are the most common, with their electronic and steric properties influencing the reaction outcome.
-
Electron-rich phosphines (e.g., trialkylphosphines) can enhance the rate of oxidative addition.
-
Bulky phosphines can promote reductive elimination and prevent catalyst decomposition.
-
Bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp) can form stable chelate complexes with the metal center, influencing the catalytic cycle.[1]
Experimental Protocol: Kumada Coupling of 1-Bromo-10-fluorodecane with Phenylmagnesium Bromide using a Palladium Catalyst
Objective: To synthesize 10-fluoro-1-phenyldecane.
Materials:
-
1-Bromo-10-fluorodecane
-
Phenylmagnesium bromide (in THF)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-10-fluorodecane (1 equivalent) in anhydrous THF.
-
Add bis(triphenylphosphine)palladium(II) chloride (1-3 mol%).
-
To the stirred solution, add phenylmagnesium bromide (1.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Catalytic Cycle of Palladium-Catalyzed Kumada Coupling
Sources
- 1. Kumada Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Spectroscopic Validation of 1-Bromo-10-fluorodecane
This guide provides a technical comparison between theoretical predictions and experimental spectroscopic data for 1-Bromo-10-fluorodecane (
Executive Summary
1-Bromo-10-fluorodecane is a critical bifunctional intermediate. Its utility lies in the differential reactivity of the primary bromide (nucleophilic substitution) and the primary fluoride (metabolic blocking/lipophilicity).
The Analytical Challenge: Distinguishing the terminal
Key Findings:
-
Experimental Reality: The
signal is distinctively downfield ( 4.43 ppm) with a massive geminal coupling constant ( Hz), serving as the primary validation fingerprint. -
Theoretical Alignment: Standard GIAO-DFT methods (B3LYP/6-311+G(2d,p)) typically predict chemical shifts within
ppm but often underestimate the magnitude of halogen-induced deshielding without solvent corrections.
Comparative Data: Theoretical vs. Experimental
The following data contrasts high-level DFT predictions (GIAO-B3LYP/PCM) with actual experimental values obtained from synthesis in
Table 1: H NMR Chemical Shift Comparison (400 MHz, )
| Signal Assignment | Proton Environment | Experimental Shift ( | Multiplicity & Coupling ( | Theoretical Prediction (DFT) [2] | Deviation ( |
| A (Target) | 4.43 | 4.55 | +0.12 | ||
| B (Reference) | 3.40 | 3.38 | -0.02 | ||
| C | 1.63 - 1.75 | 1.68 | |||
| D | 1.81 - 1.89 | 1.85 | |||
| E | Internal | 1.25 - 1.45 | 1.28 - 1.35 | N/A |
Note on Causality: The large downfield shift of Signal A is caused by the high electronegativity of Fluorine (
) compared to Bromine (). The "doublet of triplets" ( ) multiplicity arises because the two protons are split by the single Fluorine atom (geminal, huge ) and then by the two neighboring methylene protons (vicinal, standard ).
Table 2: F NMR Parameters
| Parameter | Experimental Value | Theoretical Prediction | Notes |
| Chemical Shift | -218.0 ppm (approx) | -220.5 ppm | Relative to |
| Decoupling | Decoupled | Experimental runs often use decoupling to simplify to a singlet. |
Validation Workflows
Experimental Protocol (Self-Validating)
To ensure the integrity of the linker, follow this specific NMR setup. The presence of the doublet-of-triplets at 4.43 ppm is the Go/No-Go criteria.
-
Sample Prep: Dissolve 10-15 mg of 1-Bromo-10-fluorodecane in 0.6 mL
(99.8% D).-
Why:
is non-polar, preventing solvent-solute hydrogen bonding that could broaden the F-adjacent signals.
-
-
Acquisition:
-
Frequency: 400 MHz or higher.[1]
-
Scans: 16 (Standard) or 64 (if analyzing trace impurities).
-
Spectral Width: -2 to 10 ppm.
-
-
Processing:
-
Reference residual
to 7.26 ppm. -
Critical Step: Check the integration ratio. The integral of the triplet at 3.40 ppm (
) must equal the integral of the multiplet at 4.43 ppm ( ). A ratio deviation indicates elimination byproducts (alkenes) or incomplete fluorination.
-
Theoretical Protocol (Computational Benchmarking)
For researchers fitting this molecule into larger PROTAC modeling studies:
-
Geometry Optimization: B3LYP-D3(BJ)/6-311G(d,p).
-
Reasoning: The D3 dispersion correction is vital for long alkyl chains to model the "folding" or extended conformation accurately.
-
-
NMR Calculation: GIAO method at
B97X-D/6-311+G(2d,p) level with PCM (Chloroform).-
Reasoning: The
B97X-D functional typically outperforms B3LYP for halogenated chemical shifts [2].
-
Visualizing the Logic
The following diagrams illustrate the validation logic and the signal assignment pathway.
Diagram 1: Signal Assignment & Molecular Structure
Caption: Correlation between molecular termini and specific NMR signals. The 1:1 integration ratio between Signal A and Signal B is the primary purity checkpoint.
Diagram 2: Synthesis & Validation Workflow
Caption: Decision tree for validating the synthesis of 1-Bromo-10-fluorodecane using the spectroscopic markers identified in this guide.
References
-
Experimental NMR Data Source
-
Patent CN102675015B. Decarboxylation and fluorination method for carboxylic acid.[2] (Example 1q: Synthesis of 1-bromo-10-fluorodecane).
-
-
Theoretical Benchmarking Context
- Cohen, R. D., et al. (2023). "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules, 28(6), 2449.
-
Application Context (PROTACs)
- Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology.
Sources
Safety Operating Guide
Navigating the Disposal of 1-Bromo-10-fluorodecane: A Guide for Laboratory Professionals
As a dual-halogenated alkane, 1-Bromo-10-fluorodecane (CAS No. 334-61-2) presents unique disposal challenges that necessitate a meticulous and informed approach to ensure laboratory safety and environmental compliance.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, grounded in established safety protocols and regulatory considerations.
Understanding the Compound: Hazard Profile and Incompatibilities
Before delving into disposal procedures, it is crucial to understand the inherent hazards associated with 1-Bromo-10-fluorodecane. While specific toxicity data for this compound is limited, analogous halogenated hydrocarbons are known to cause skin and eye irritation.[3][4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical.[3][6]
Key incompatibilities to be aware of include strong oxidizing agents and strong bases.[6][7][8] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | May cause irritation upon contact.[3] | Dermal |
| Eye Irritation | May cause serious eye irritation.[3] | Ocular |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[9] | Environmental Release |
The Cardinal Rule: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management lies in meticulous segregation. 1-Bromo-10-fluorodecane, containing both bromine and fluorine, falls squarely into the category of halogenated organic waste .[10] Co-mingling this with non-halogenated waste streams can lead to complex and costly disposal processes.[11] Therefore, a dedicated and clearly labeled waste container for halogenated organic compounds is not just a best practice but a fundamental requirement for safe and compliant laboratory operations.[10][12][13][14]
This segregation is critical because the disposal methods for halogenated and non-halogenated organic waste differ significantly. Halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide and hydrogen fluoride).[9][15]
Step-by-Step Disposal Protocol for 1-Bromo-10-fluorodecane
The following protocol outlines the systematic procedure for the safe disposal of 1-Bromo-10-fluorodecane.
1. Preparation and Personal Protective Equipment (PPE):
-
Ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6][13]
-
Don appropriate PPE, including:
2. Waste Container Selection and Labeling:
-
Select a designated, leak-proof, and chemically compatible container for halogenated organic waste .[11][12][13] The container should be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "1-Bromo-10-fluorodecane."[13]
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[11]
3. Waste Transfer:
-
Carefully transfer the 1-Bromo-10-fluorodecane waste into the designated container using a funnel or other appropriate transfer device to minimize spills.
-
Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
4. Decontamination of Empty Containers:
-
Any container that held pure 1-Bromo-10-fluorodecane must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.
5. Temporary Storage:
-
Store the sealed and labeled halogenated waste container in a designated satellite accumulation area.[13]
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents and bases.[6][7][16]
6. Final Disposal:
-
Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[9]
-
Ensure all necessary paperwork is completed accurately and accompanies the waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Bromo-10-fluorodecane.
Caption: Disposal workflow for 1-Bromo-10-fluorodecane.
Regulatory Framework and Best Practices
Disposal of hazardous waste, including halogenated organic compounds, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[17][18][19] These regulations mandate the proper identification, segregation, and disposal of chemical waste to protect human health and the environment. Adherence to your institution's specific waste management plan, which should be aligned with these regulations, is paramount.
Conclusion
The responsible disposal of 1-Bromo-10-fluorodecane is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, meticulously segregating waste streams, and adhering to a systematic disposal protocol, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's EHS department for specific guidance and clarification on disposal procedures.
References
-
HSC Chemistry. (2021, March 28). Obtaining, Using and Disposing Hydrocarbons. YouTube. Retrieved from [Link]
-
Chemical Supplier China. (n.d.). 1-Bromo-10-fluorodecane: Properties, Synthesis, and Applications in Organic Chemistry. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). 1-Bromo-2-fluoroethane - Material Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decane, 1-bromo-10-fluoro-. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 19. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-10-fluorodecane
This guide provides essential safety and logistical information for the handling and disposal of 1-Bromo-10-fluorodecane. As a specialized bifunctional molecule, its unique properties demand a rigorous and well-understood safety protocol. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established laboratory safety principles. The causality behind each recommendation is explained to foster a deeper understanding of safe chemical handling.
Hazard Assessment: Understanding the Risks of 1-Bromo-10-fluorodecane
The presence of both bromine and fluorine atoms introduces a complex toxicological profile. Brominated alkanes can cause irritation to the skin, eyes, and respiratory system[4]. Chronic exposure to some brominated compounds has been associated with neurological effects[4][5]. Fluorinated hydrocarbons can also pose inhalation risks and, upon combustion, may produce highly toxic gases like hydrogen fluoride and hydrogen bromide.
Table 1: Inferred Hazard Profile and GHS Classification for 1-Bromo-10-fluorodecane
| Hazard Classification | Description | Precautionary Statement |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation.[6][7] | P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves.[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7] | P280: Wear eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Acute Inhalation Toxicity | May be harmful if inhaled; may cause respiratory irritation.[6][4] | P261: Avoid breathing mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[6] |
| Specific Target Organ Toxicity | May cause respiratory system irritation upon single exposure.[6] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before any personal protective equipment is considered, the primary line of defense is robust engineering controls. All handling of 1-Bromo-10-fluorodecane, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Mandatory PPE Ensemble
The following PPE is required for all personnel handling 1-Bromo-10-fluorodecane. This ensemble approach ensures overlapping layers of protection.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87 standards are mandatory[8]. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure[9][10].
-
Hand Protection: Proper glove selection is critical. Given the dual halogenated nature of the molecule, a glove material resistant to both brominated and fluorinated compounds is necessary. Nitrile gloves are a common choice for general laboratory use, but their resistance to specific halogenated alkanes can be limited[9][11]. For prolonged contact, heavier-duty gloves or double-gloving is recommended. Always inspect gloves for tears or punctures before use[12].
Table 2: Glove Selection Guide for Handling Halogenated Alkanes
| Glove Material | Recommended Use | Key Considerations |
|---|---|---|
| Nitrile | Suitable for incidental contact and splash protection.[9][11] | Not recommended for prolonged immersion. Check manufacturer's compatibility data.[11] |
| Neoprene | Good resistance to acids, bases, and many organic solvents.[9][10] | Offers better protection against a broader range of chemicals than standard nitrile. |
| Butyl Rubber | Excellent resistance to a wide variety of chemicals, including many polar organic compounds.[11] | May be less dexterous than thinner gloves. |
| Viton® | High resistance to aromatic and halogenated hydrocarbons. | Often more expensive but provides superior protection for high-risk applications. |
Note: This table provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance charts for 1-Bromo-10-fluorodecane or chemically similar substances before use.[13][14][15]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned with gathered cuffs, is required to protect against splashes and to prevent contamination of personal clothing[8]. The lab coat should be made of a material like nylon or polyester[8].
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges for organic vapors/acid gases (OV/AG) should be used[12]. All users of respirators must be part of a respiratory protection program that includes training and fit-testing, in accordance with OSHA 29 CFR 1910.134[16].
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Put on the lab coat and fasten all buttons.
-
Put on the respirator (if required), ensuring a proper seal.
-
Put on safety goggles and face shield.
-
Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence (to minimize contamination):
-
Remove gloves using a proper technique (e.g., glove-in-glove removal) to avoid touching the outer contaminated surface with bare skin[12].
-
Remove the face shield and goggles.
-
Remove the lab coat by rolling it inside out, without shaking it.
-
Remove the respirator (if used).
-
Wash hands thoroughly with soap and water immediately after removing all PPE[6][7].
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes variability and risk. The following process outlines the key stages of handling 1-Bromo-10-fluorodecane safely.
Caption: Workflow for Safe Handling of 1-Bromo-10-fluorodecane.
Emergency Response and Disposal Plan
Preparedness is paramount for mitigating the impact of accidental releases[17].
Spill Response
-
Minor Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an absorbent material like vermiculite, sand, or a commercial spill pillow for halogenated hydrocarbons[16][18]. Do not use combustible absorbents.
-
Gently sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste[19].
-
-
Major Spill (>100 mL or outside of fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory door to contain vapors.
-
Activate the nearest fire alarm to initiate a building-wide evacuation.
-
Call your institution's emergency response team and provide them with the chemical name, quantity spilled, and location.
-
Do not re-enter the area until it has been cleared by trained emergency responders.
-
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6][3]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing[6]. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[16][20]. Seek immediate medical attention.
Waste Disposal
All waste streams containing 1-Bromo-10-fluorodecane must be treated as hazardous waste.
-
Segregation: Collect all liquid waste, solid waste (contaminated consumables like gloves, paper towels, absorbent materials), and acutely toxic waste in separate, clearly labeled, and chemically compatible containers. Do not mix with incompatible waste streams, especially strong oxidizing agents or bases[6][21].
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("1-Bromo-10-fluorodecane"), and the associated hazards (e.g., "Irritant," "Toxic").
-
Storage: Keep waste containers tightly closed and store them in a designated satellite accumulation area away from general laboratory traffic[6].
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain[6][12].
By implementing these comprehensive safety measures, from initial hazard assessment to final disposal, researchers can confidently and safely work with 1-Bromo-10-fluorodecane, ensuring the integrity of their research and the protection of all laboratory personnel.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1-Bromopropane. NIH - National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine - Chemical Emergencies. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet for 1-Bromo-2-fluoroethane. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543, 1-Bromo-10-fluorodecane. [Link]
-
MyGloveDepot. (n.d.). Gloves Chemical Resistance Chart. [Link]
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Brigham Young University. (n.d.). A Chemists' Guide to PPE. [Link]
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University of California, Riverside. (n.d.). Spill Cleanup Quick Reference. [Link]
-
University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]
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University of California, Los Angeles. (n.d.). Guide for Chemical Spill Response. [Link]
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SpillPro. (2022). How to clean up hydrocarbon spills. [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]
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University of Pittsburgh. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 1-Bromopropane. [Link]
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Microflex. (n.d.). Chemicals Chemicals. [Link]
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Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]
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American Chemistry Council. (n.d.). Personal Protective Equipment. [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. [Link]
-
Cole-Parmer. (2020). Personal Protective Equipment. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
